2-Methoxy-4-methylnicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-3-4-10-8(11-2)7(6)5-9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKLJHRMCCVPSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455683 | |
| Record name | 2-methoxy-4-methylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149379-71-5 | |
| Record name | 2-methoxy-4-methylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-Methoxy-4-methylnicotinonitrile (CAS No. 149379-71-5), a substituted nicotinonitrile derivative of interest in medicinal chemistry and drug discovery.[1] Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs and predictive models to offer a robust profile. The guide covers physicochemical properties, potential synthetic routes, predicted spectral characteristics, reactivity, and safety considerations. All information is presented to support research and development activities, with a strong emphasis on the underlying chemical principles and experimental rationale.
Introduction and Molecular Structure
This compound belongs to the class of nicotinonitriles, which are pyridine rings substituted with a cyano group. This class of compounds is a significant scaffold in medicinal chemistry, forming the core of several marketed drugs.[2] The subject of this guide, this compound, features a methoxy group at the 2-position and a methyl group at the 4-position of the pyridine-3-carbonitrile core. These substitutions are expected to modulate the electronic properties and steric profile of the molecule, influencing its reactivity, biological activity, and pharmacokinetic properties.
The molecular structure consists of a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. The key functional groups are:
-
Nitrile Group (-C≡N): An electron-withdrawing group that can participate in various chemical transformations.
-
Methoxy Group (-OCH₃): An electron-donating group that influences the electron density of the pyridine ring.
-
Methyl Group (-CH₃): An electron-donating and lipophilic group.
Caption: Molecular structure of this compound.
Physicochemical Properties
| Property | Predicted Value / Information | Basis for Prediction / Reference |
| Molecular Formula | C₈H₈N₂O | - |
| Molecular Weight | 148.17 g/mol | [1] |
| CAS Number | 149379-71-5 | [1] |
| Appearance | Likely a solid at room temperature | Based on related nicotinonitrile derivatives[3] |
| Melting Point | Estimated to be in the range of 50-100 °C | Substituted nicotinonitriles are typically solids with melting points in this range.[3] |
| Boiling Point | > 153 °C | The boiling point of 2-methoxy-4-methylpyridine is 152-153 °C. The addition of a nitrile group is expected to increase the boiling point. |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, acetonitrile, chloroform). Limited solubility in water. | Nicotinonitrile and its derivatives generally show good solubility in organic solvents. |
| pKa (of the pyridine nitrogen) | Estimated to be around 3-4 | The pKa of 4-methylpyridine is ~6, but the electron-withdrawing nitrile group and the methoxy group will decrease the basicity of the pyridine nitrogen. |
Synthesis Methodology
While a specific synthesis for this compound is not widely reported, a plausible and efficient route can be designed based on established methods for the synthesis of substituted nicotinonitriles. A common and versatile approach involves the condensation of an α,β-unsaturated carbonyl compound with malononitrile in the presence of a base.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: One-Pot Synthesis of 2-Alkoxypyridine-3-carbonitriles
This protocol is adapted from a general procedure for the synthesis of 2-methoxypyridine-3-carbonitriles.
Materials:
-
α,β-Unsaturated ketone (e.g., 3-Penten-2-one)
-
Malononitrile
-
Sodium metal
-
Anhydrous Methanol
-
Dichloromethane
-
Magnesium Sulfate (anhydrous)
-
Water (deionized)
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.2 equivalents) to anhydrous methanol at 0-5 °C. Stir until all the sodium has dissolved.
-
Addition of Reactants: To the freshly prepared sodium methoxide solution, add a solution of malononitrile (1.0 equivalent) in anhydrous methanol. Stir for 5 minutes.
-
Condensation: Add the α,β-unsaturated ketone (1.0 equivalent) dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the resulting residue in water and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Predicted Spectral Properties
The following spectral data are predictions based on the analysis of structurally similar compounds. These predictions are intended to aid in the characterization of synthesized this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | 6.8 - 7.0 | d | ~5 | Aromatic proton adjacent to the nitrogen and coupled to H-6. |
| H-6 | 8.2 - 8.4 | d | ~5 | Aromatic proton deshielded by the adjacent nitrogen and coupled to H-5. |
| -OCH₃ | 3.9 - 4.1 | s | - | Singlet for the three equivalent protons of the methoxy group. |
| -CH₃ | 2.3 - 2.5 | s | - | Singlet for the three equivalent protons of the methyl group at the 4-position. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 160 - 165 | Carbon attached to the methoxy group and nitrogen. |
| C-3 | 90 - 95 | Carbon bearing the nitrile group, shielded by the adjacent methoxy group. |
| C-4 | 150 - 155 | Carbon attached to the methyl group. |
| C-5 | 115 - 120 | Aromatic CH carbon. |
| C-6 | 148 - 152 | Aromatic CH carbon adjacent to the nitrogen. |
| -CN | 115 - 118 | Nitrile carbon. |
| -OCH₃ | 53 - 56 | Methoxy carbon. |
| -CH₃ | 18 - 22 | Methyl carbon. |
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 148. Common fragmentation patterns may include the loss of a methyl radical (-CH₃) from the methoxy group to give a fragment at m/z = 133, or the loss of a methoxy radical (-OCH₃) to give a fragment at m/z = 117. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₈H₈N₂O.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| C≡N (Nitrile) | 2220 - 2240 | Stretching |
| C=N, C=C (Aromatic) | 1550 - 1610 | Stretching |
| C-O (Methoxy) | 1250 - 1300 (asymmetric) and 1000 - 1050 (symmetric) | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
Chemical Reactivity and Potential Applications
The reactivity of this compound is governed by its functional groups and the pyridine ring system.
Caption: Potential reaction pathways for this compound.
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
-
Reactions at the Methoxy Group: The 2-methoxy group can be susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles, leading to the formation of 2-substituted pyridines.
-
Reactions on the Pyridine Ring: The pyridine ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the nitrile group and the directing effects of the methoxy and methyl groups will influence the position of substitution.
Potential Applications:
Substituted nicotinonitriles are valuable intermediates in the synthesis of a wide range of biologically active molecules.[2] The structural motifs present in this compound make it an attractive starting material for the development of novel compounds with potential applications in areas such as:
-
Oncology: Many kinase inhibitors and other anticancer agents contain a substituted pyridine core.[3]
-
Neuroscience: The pyridine ring is a common feature in drugs targeting the central nervous system.
-
Inflammatory Diseases: Compounds with anti-inflammatory properties often incorporate substituted heterocyclic rings.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. Although specific toxicity data is not available, general guidelines for handling cyanopyridine compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Toxicity: Cyanopyridine derivatives can be toxic if ingested, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.
Analytical Methods
For the analysis and characterization of this compound, a combination of chromatographic and spectroscopic techniques is recommended.
-
Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing purity.
-
High-Performance Liquid Chromatography (HPLC): Can be used for purity determination and quantitative analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without an acid modifier like formic acid) would be a suitable starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable compounds. It can provide information on purity and molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in Section 4, ¹H and ¹³C NMR are essential for structural elucidation and confirmation.
-
Infrared (IR) Spectroscopy: Provides confirmation of the presence of key functional groups.
-
High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass and confirm the elemental composition.
Conclusion
This compound is a substituted nicotinonitrile with potential applications in drug discovery and development. This technical guide has provided a comprehensive, albeit largely predictive, overview of its chemical properties, synthesis, and reactivity. The information presented is intended to serve as a valuable resource for researchers and scientists working with this and related compounds. As more experimental data becomes available, this guide can be further refined to provide an even more accurate and detailed profile of this interesting molecule.
References
- Al-Saleh, B., Abdel-khalik, M. M., & Eltoukhy, A. M. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 26(9), 2689. [Link]
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An In-depth Technical Guide to 2-Methoxy-4-methylnicotinonitrile: Structure, Synthesis, and Therapeutic Potential
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinonitrile (3-cyanopyridine) and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] This guide provides a detailed examination of a specific, yet less-documented member of this class: 2-Methoxy-4-methylnicotinonitrile. While direct literature on this compound is sparse, this document leverages established chemical principles and extensive data on analogous structures to present a comprehensive technical overview. We will explore its molecular architecture, propose a robust synthetic pathway, analyze its expected physicochemical and spectroscopic properties, and discuss its potential as a scaffold in drug discovery based on the well-documented activities of the nicotinonitrile family.
Introduction: The Significance of the Nicotinonitrile Scaffold
The pyridine ring is a fundamental N-heteroaromatic system prevalent in a vast array of physiologically active compounds, including natural products like nicotinic acid and vitamin B6.[2] The introduction of a nitrile group at the 3-position confers unique electronic properties and metabolic stability, making the nicotinonitrile scaffold a privileged structure in drug design. Several marketed drugs, such as the kinase inhibitors Bosutinib and Neratinib, and the cardiotonic agents Milrinone and Olprinone, feature this core moiety, highlighting its therapeutic versatility.[1][2]
Derivatives of nicotinonitrile have demonstrated a broad spectrum of biological activities, including but not limited to:
-
Antiproliferative and Antitumor[2]
-
Anti-inflammatory[2]
-
Antimicrobial and Antiviral[4]
-
Antioxidant[2]
-
Kinase Inhibition
The 2-alkoxy substituted nicotinonitriles, in particular, have garnered significant attention due to their synthetic accessibility and diverse biological profiles.[3] This guide will focus on this compound, a representative of this promising subclass.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a central pyridine ring substituted with a methoxy group at the 2-position, a nitrile group at the 3-position, and a methyl group at the 4-position.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 149379-71-5 | Chemical Supplier Databases |
| Molecular Formula | C₈H₈N₂O | - |
| Molecular Weight | 148.17 g/mol | - |
| IUPAC Name | 2-methoxy-4-methylpyridine-3-carbonitrile | - |
| Predicted LogP | ~1.5 - 2.0 | Based on analogs |
| Predicted pKa | ~2-3 (pyridine nitrogen) | Based on electronic effects |
| Appearance | Likely a solid at room temperature | Based on analogs |
The electronic character of the molecule is heavily influenced by its substituents. The electron-withdrawing nitrile group and the pyridine nitrogen decrease the electron density of the ring. Conversely, the methoxy group at the 2-position and the methyl group at the 4-position are electron-donating, which can modulate the overall reactivity and biological interactions of the molecule.
Synthesis of this compound: A Proposed Pathway
While a specific, detailed synthesis for this compound is not extensively published, a highly plausible and efficient route involves the nucleophilic aromatic substitution (SNAr) of a corresponding 2-chloro precursor. This is a well-established method for the preparation of 2-alkoxypyridines.[5][6]
The proposed two-step synthesis begins with the preparation of 2-chloro-4-methylnicotinonitrile, followed by its reaction with sodium methoxide.
Step 1: Synthesis of 2-chloro-4-methylnicotinonitrile
The precursor, 2-chloro-4-methylnicotinonitrile (CAS 65169-38-2), can be synthesized through various methods, often involving cyclization and chlorination steps.[7] A common approach involves the reaction of (E)-4-(dimethylamino)but-3-en-2-one with malononitrile, followed by a chlorinating ring-closure.[7]
Step 2: Methoxylation of 2-chloro-4-methylnicotinonitrile
The key transformation to obtain the target molecule is the substitution of the chlorine atom with a methoxy group. This reaction is typically carried out using sodium methoxide in methanol. The electron-withdrawing nitrile group activates the 2-position of the pyridine ring towards nucleophilic attack.
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a proposed protocol based on analogous reactions and should be adapted and optimized under appropriate laboratory conditions.
Materials:
-
2-chloro-4-methylnicotinonitrile
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-methylnicotinonitrile (1.0 equivalent) in anhydrous methanol.
-
Addition of Methoxide: To the stirred solution, add sodium methoxide (1.0 - 1.2 equivalents). The addition can be done portion-wise as a solid or dropwise if using a solution in methanol. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at ambient temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield this compound as a pure compound.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
Detailed spectroscopic data for this compound is not widely published. However, based on its structure and data from analogous compounds, the following spectral features can be predicted:
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features | Rationale |
| ¹H NMR | - Aromatic protons (2H, likely two singlets or narrow doublets in the 6.5-8.5 ppm range).- Methoxy protons (3H, singlet around 3.9-4.1 ppm).- Methyl protons (3H, singlet around 2.4-2.6 ppm). | The chemical shifts are influenced by the electronic environment of the pyridine ring and the specific substitution pattern. The signals for the aromatic protons would be distinct due to their different environments. |
| ¹³C NMR | - Aromatic carbons (including quaternary carbons) in the 100-165 ppm range.- Nitrile carbon (C≡N) around 115-120 ppm.- Methoxy carbon (-OCH₃) around 50-60 ppm.- Methyl carbon (-CH₃) around 15-25 ppm. | The chemical shifts are characteristic for substituted pyridine rings. The nitrile carbon is a key diagnostic signal. |
| IR Spectroscopy | - Strong, sharp C≡N stretch around 2220-2240 cm⁻¹.- C-O-C stretch (methoxy) around 1250-1050 cm⁻¹.- C=C and C=N stretches (aromatic ring) in the 1400-1600 cm⁻¹ region.- C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹. | The nitrile stretch is a highly characteristic and easily identifiable peak in the IR spectrum. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 148. | Corresponding to the molecular weight of C₈H₈N₂O. |
Potential Applications in Drug Discovery
The nicotinonitrile scaffold is a proven pharmacophore. By extension, this compound is a promising starting point for the development of novel therapeutic agents. Its potential applications can be inferred from the known biological activities of related compounds.
Kinase Inhibition
Many kinase inhibitors incorporate a substituted pyridine core. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The substituents on the ring, such as the methoxy and methyl groups of the title compound, can be modified to achieve selectivity and potency for specific kinases.
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An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-methylnicotinonitrile: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-Methoxy-4-methylnicotinonitrile, a crucial heterocyclic building block in medicinal chemistry. The significance of this compound is underscored by its role as a key intermediate in the synthesis of next-generation epigenetic modulators, particularly Enhancer of Zeste Homolog 2 (EZH2) inhibitors like CPI-1205.[1][2] This document offers a detailed exploration of the prevalent synthetic strategies, including a one-pot cyclocondensation and a two-step approach involving the methoxylation of a chlorinated precursor. Each method is presented with a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and a discussion of the critical process parameters. This guide is intended for researchers, scientists, and professionals in drug development, providing them with the practical knowledge required for the efficient and reliable synthesis of this important molecule.
Introduction: The Significance of this compound in EZH2 Inhibition
The pyridine nucleus is a cornerstone of many biologically active compounds.[3] Within this class, substituted nicotinonitriles are of particular interest due to their versatile reactivity and presence in numerous pharmaceuticals. This compound has recently emerged as a high-value intermediate, primarily due to its incorporation into the structure of potent and selective inhibitors of EZH2.
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a histone methyltransferase that plays a critical role in epigenetic regulation by methylating histone H3 at lysine 27 (H3K27).[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including B-cell lymphomas.[2] Consequently, the development of small molecule inhibitors of EZH2 has become a major focus in oncology drug discovery.
CPI-1205 is one such clinical-stage EZH2 inhibitor that has demonstrated significant anti-tumor effects.[2] The this compound moiety is a key component of the pharmacophore of CPI-1205 and related molecules, contributing to the binding affinity and overall efficacy of the inhibitor. Therefore, robust and scalable synthetic methods for its preparation are of paramount importance to support ongoing research and development in this therapeutic area.
This guide will now delve into the practical aspects of synthesizing this compound, presenting two primary, field-proven methodologies.
Synthetic Strategies and Methodologies
There are two principal and well-documented strategies for the synthesis of this compound:
-
Route 1: One-Pot Cyclocondensation Reaction. This elegant approach constructs the substituted pyridine ring in a single step from acyclic precursors.
-
Route 2: Two-Step Synthesis via a Chlorinated Intermediate. This method involves the initial synthesis of a 2-chloro or 2-hydroxy precursor, followed by a nucleophilic substitution reaction to introduce the methoxy group.
The choice between these routes often depends on factors such as the availability of starting materials, desired scale of production, and purification considerations.
Route 1: One-Pot Synthesis via Cyclocondensation
This method provides a direct and efficient route to this compound through the reaction of an appropriate α,β-unsaturated carbonyl compound with malononitrile in a basic methanolic solution.[4] The methanol serves as both the solvent and the source of the methoxy group, while sodium methoxide acts as the base to facilitate the cyclization.
Reaction Mechanism
The reaction proceeds through a series of steps initiated by the deprotonation of malononitrile by sodium methoxide, forming a nucleophilic carbanion. This is followed by a Michael addition to the α,β-unsaturated ketone. Subsequent intramolecular cyclization, tautomerization, and elimination of water lead to the formation of the stable aromatic pyridine ring. The methoxy group is incorporated at the 2-position during this process.
Experimental Protocol
Materials:
-
(E)-4-(Dimethylamino)but-3-en-2-one (or a similar enone precursor)
-
Malononitrile
-
Sodium metal
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus
Procedure: [4]
-
Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal (0.1 mol) to anhydrous methanol (70 mL) at 5 °C. Allow the sodium to react completely to form a solution of sodium methoxide.
-
Reaction Initiation: To the freshly prepared sodium methoxide solution, add a solution of malononitrile (0.08 mol) in anhydrous methanol (70 mL) while maintaining the temperature at 5 °C. Stir the mixture for 5 minutes.
-
Addition of the Enone: Slowly add a solution of the α,β-unsaturated ketone (e.g., (E)-4-(Dimethylamino)but-3-en-2-one) (0.1 mol) in anhydrous methanol (150 mL) dropwise over a period of 2 hours.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 90 minutes.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the resulting oily residue in water (250 mL) and extract with dichloromethane (10 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and hexane) to afford pure this compound.
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₈H₈N₂O | [4] |
| Molecular Weight | 148.16 g/mol | [4] |
| Appearance | Solid | |
| ¹H NMR (CDCl₃) | δ 2.45 (s, 3H, Me), 4.01 (s, 3H, MeO), 6.78 (d, J=5.3 Hz, 1H, H-C5), 8.18 (d, J=5.3 Hz, 1H, H-C6) | [4] |
| ¹³C NMR (CDCl₃) | δ 19.6 (Me), 53.9 (MeO), 96.8 (C3), 113.9 (CN), 117.9 (C5), 149.6 (C6), 154.2 (C4), 164.2 (C2) | [4] |
| Mass Spectrum (70 eV) | m/z (%): 148 (48.9) [M+], 147 (100), 119 (50.5), 118 (54.4) | [4] |
Route 2: Two-Step Synthesis via a Chlorinated Intermediate
This alternative strategy involves the initial preparation of 2-chloro-4-methylnicotinonitrile, which is then converted to the target molecule via a nucleophilic aromatic substitution reaction with sodium methoxide.
Step 1: Synthesis of 2-Chloro-4-methylnicotinonitrile
A common method for the synthesis of this chlorinated intermediate involves a condensation reaction followed by chlorination.[5]
Experimental Protocol (Illustrative): [5]
-
Condensation: React (E)-4-(dimethylamino)yl-3-butene-2-ketone with malononitrile in the presence of a catalyst (e.g., piperidine acetate) in a suitable solvent (e.g., methanol) at room temperature.
-
Cyclization and Chlorination: The intermediate from the condensation step is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), and heated to reflux.
-
Work-up and Purification: After cooling, the reaction mixture is carefully quenched with ice water and extracted with an organic solvent. The crude product is then purified, typically by chromatography or recrystallization, to yield 2-chloro-4-methylnicotinonitrile.
Step 2: Methoxylation of 2-Chloro-4-methylnicotinonitrile
The 2-chloro substituent on the pyridine ring is activated towards nucleophilic substitution. This allows for its displacement by a methoxide anion.
Reaction Mechanism:
The reaction proceeds via a nucleophilic aromatic substitution mechanism (SNAr). The methoxide ion, a strong nucleophile, attacks the carbon atom bearing the chlorine atom. This leads to the formation of a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing cyano group and the ring nitrogen. The intermediate then expels the chloride ion to restore aromaticity, yielding the final product, this compound.
Experimental Protocol (Adapted from a similar reaction): [6]
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-methylnicotinonitrile (1 equivalent) in anhydrous methanol.
-
Addition of Base: To the stirred solution, add a solution of sodium methoxide in methanol (1 equivalent) at ambient temperature.
-
Reaction Monitoring: Stir the reaction mixture at ambient temperature for several hours (e.g., 16 hours), monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the desired product.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes described.
Caption: Overview of the primary synthetic routes to this compound.
Caption: Simplified mechanism for the methoxylation step in Route 2.
Conclusion and Future Perspectives
The synthesis of this compound is a critical step in the development of important therapeutic agents, most notably EZH2 inhibitors for the treatment of cancer. This guide has detailed two effective and reproducible synthetic strategies. The one-pot cyclocondensation offers an efficient and atom-economical approach, while the two-step method via a chlorinated intermediate provides a robust alternative. The choice of synthetic route will be dictated by the specific requirements of the research or manufacturing environment. As the field of epigenetics continues to yield novel therapeutic targets, the demand for versatile and efficiently synthesized building blocks like this compound is expected to grow. Further process optimization to enhance yields, reduce costs, and improve the environmental footprint of these syntheses will be a key area of future research.
References
- Al-Mousawi, S. M., El-Apasery, M. A., & Elgemeie, G. H. (1998). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. Journal of Chemical Research, Synopses, (7), 422-423.
- Elgemeie, G. H., Azzam, R. S., & El-Dien, A. G. S. (2014). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. European journal of medicinal chemistry, 73, 136–144.
- Garuti, L., Roberti, M., & Bottegoni, G. (2011). EZH2 inhibitors: a patent review.
- WO2018/222795 A1. (2018). Preparation of substituted pyridinone compounds as EZH2 inhibitors.
- PubChem. (n.d.). 2-Methoxy-4,6-dimethylnicotinonitrile.
- CN103508945A. (2014). Preparation method of 2-chloro-4-methyl nicotinonitrile.
- Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of medicinal chemistry, 59(21), 9928–9941.
- US11970451B1. (2024). 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile as an antimicrobial compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22347227, 2-((Methoxy)(4-phenoxyphenyl)methylene)malononitrile.
- Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.
- CP Lab Chemicals. (n.d.). 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram.
- PubMed. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas.
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- 2. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US11970451B1 - 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile as an antimicrobial compound - Google Patents [patents.google.com]
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- 5. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 6. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 2-Methoxy-4-methylnicotinonitrile and Its Isomer for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-methoxy-4-methylnicotinonitrile, correctly identified by its IUPAC name 2-methoxy-4-methylpyridine-3-carbonitrile , and its key isomer, 4-methoxy-2-methylpyridine-3-carbonitrile . This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, characterization, and potential applications of these valuable heterocyclic compounds.
Introduction to Substituted Nicotinonitriles
Nicotinonitrile, or 3-cyanopyridine, and its derivatives are fundamental scaffolds in medicinal chemistry. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. The methoxy and methyl groups, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on two constitutional isomers, 2-methoxy-4-methylpyridine-3-carbonitrile and 4-methoxy-2-methylpyridine-3-carbonitrile, highlighting their distinct characteristics and synthetic pathways.
Nomenclature and Structural Elucidation
The correct IUPAC nomenclature is crucial for unambiguous scientific communication. The compound of interest, this compound, is systematically named 2-methoxy-4-methylpyridine-3-carbonitrile . Its key isomer is 4-methoxy-2-methylpyridine-3-carbonitrile .
| Common Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 2-methoxy-4-methylpyridine-3-carbonitrile | 1424386-48-2 (Predicted) | C₈H₈N₂O | 148.16 g/mol |
| 4-Methoxy-2-methylnicotinonitrile | 4-methoxy-2-methylpyridine-3-carbonitrile | 902171-51-1 | C₈H₈N₂O | 148.17 g/mol |
Synthesis of 2-methoxy-4-methylpyridine-3-carbonitrile
A straightforward and efficient one-step synthesis for 2-methoxypyridine-3-carbonitriles has been developed, which can be adapted for the synthesis of 2-methoxy-4-methylpyridine-3-carbonitrile.[1] This method involves the condensation of an appropriate α,β-unsaturated carbonyl compound with propanedinitrile (malononitrile) in a methanol-sodium methoxide system.
General Synthetic Protocol
The synthesis proceeds via a Michael addition of the malononitrile anion to the α,β-unsaturated ketone, followed by cyclization and subsequent aromatization.
Reaction Scheme:
Caption: General synthesis of 2-methoxypyridine-3-carbonitriles.
Step-by-Step Methodology: [1]
-
Preparation of Sodium Methoxide Solution: Dissolve sodium metal (0.1 mol) in anhydrous methanol (70 ml) at 5°C to prepare a fresh sodium methoxide solution.
-
Addition of Malononitrile: To the freshly prepared sodium methoxide solution, add propanedinitrile (5.3 g, 0.08 mol) in anhydrous methanol (70 ml). Stir the mixture for 5 minutes.
-
Addition of the α,β-Unsaturated Ketone: Dropwise, add the corresponding α,β-unsaturated ketone (0.1 mol) in anhydrous methanol (150 ml) to the reaction mixture over a period of 2 hours. For the synthesis of 2-methoxy-4-methylpyridine-3-carbonitrile, the required starting material would be pent-3-en-2-one.
-
Reaction: Reflux the reaction mixture for 90 minutes.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the resulting oil in water (250 ml) and extract with dichloromethane (10 x 50 ml).
-
Purification: Dry the combined organic layers over magnesium sulfate, filter, and remove the solvent to yield the crude product. Further purification can be achieved by column chromatography.
Spectroscopic Characterization of 2-methoxy-4-methylpyridine-3-carbonitrile
The structure of the synthesized compound can be confirmed by various spectroscopic techniques.
-
¹H NMR (CDCl₃): Expected signals would include a singlet for the methoxy group protons (around 4.0 ppm), a singlet for the methyl group protons (around 2.5 ppm), and two doublets in the aromatic region for the pyridine ring protons. For the closely related 2-methoxy-4-methylpyridine, the aromatic protons appear at δ 6.97 (s, 1H) and 8.94 (s, 1H).[1]
-
¹³C NMR (CDCl₃): Characteristic peaks would be observed for the nitrile carbon (around 115-120 ppm), the methoxy carbon (around 55 ppm), the methyl carbon (around 20 ppm), and the carbons of the pyridine ring. For a similar compound, 2-methoxy-4,6-dimethylpyridine-3-carbonitrile, the nitrile carbon appears at 113.9 ppm, the methoxy carbon at 53.9 ppm, and the pyridine ring carbons at 96.8, 117.9, 149.6, 154.2, and 164.2 ppm.[1]
-
IR (KBr): A strong absorption band characteristic of the nitrile group (C≡N) is expected around 2220 cm⁻¹.[2]
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 148.
The Isomer: 4-methoxy-2-methylpyridine-3-carbonitrile
The constitutional isomer, 4-methoxy-2-methylpyridine-3-carbonitrile (CAS No: 902171-51-1), presents a different substitution pattern that can lead to distinct biological activities and chemical properties.
Synthesis of 4-methoxy-2-methylpyridine-3-carbonitrile
Known Properties of 4-methoxy-2-methylpyridine-3-carbonitrile
-
Molecular Formula: C₈H₈N₂O
-
Molecular Weight: 148.17 g/mol
-
Boiling Point: 278 °C
-
SMILES: CC1=NC=CC(=C1C#N)OC
Applications in Drug Discovery and Development
Substituted nicotinonitriles are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. They are key intermediates in the synthesis of numerous pharmaceuticals.
The methoxy group, in particular, is a prevalent substituent in many approved drugs. It can influence ligand-target binding, improve physicochemical properties, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters.[3]
While specific applications for 2-methoxy-4-methylpyridine-3-carbonitrile and its 4-methoxy-2-methyl isomer are not extensively detailed in the public domain, their structural motifs are found in compounds with various therapeutic applications, including:
-
Anticancer Agents: Nicotinonitrile derivatives have been investigated as inhibitors of various kinases involved in cancer cell proliferation.[4]
-
Antimicrobial Agents: The pyridine nucleus is a common feature in many antibacterial and antifungal compounds.
-
Cardiovascular Drugs: Certain substituted pyridines have shown activity as cardiovascular agents.
The differential positioning of the electron-donating methoxy and methyl groups in these two isomers can lead to distinct electronic and steric profiles, potentially resulting in different biological targets and potencies. Further research into the biological activities of these specific isomers is warranted.
Safety and Handling
Substituted nicotinonitriles should be handled with care in a laboratory setting. While specific toxicity data for 2-methoxy-4-methylpyridine-3-carbonitrile is not available, related compounds exhibit potential hazards.
General Safety Precautions:
-
Harmful if swallowed, in contact with skin, or if inhaled. [5][6][7]
-
May cause respiratory irritation. [5]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-methoxy-4-methylpyridine-3-carbonitrile and its isomer, 4-methoxy-2-methylpyridine-3-carbonitrile, are valuable building blocks for medicinal chemistry and drug discovery. Their synthesis, while requiring careful planning, is achievable through established methods in heterocyclic chemistry. The strategic incorporation of methoxy and methyl groups on the nicotinonitrile scaffold offers opportunities for the development of novel therapeutic agents. This guide provides a foundational understanding of these compounds to aid researchers in their exploration of this important class of molecules.
References
- Victory, P., Borrell, J. L., & Vidal-Ferran, A. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. HETEROCYCLES, 36(4), 769-773.
- Al-Jaber, H., Al-Sheikh, A., & Al-Zaydi, K. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(15), 3485.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- Elgemeie, G. H., et al. (2020).
- PubChem. (n.d.). 2-methoxy-4-methylpyridine.
Sources
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- 2. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]
- 3. 2-Methoxy-4-Methylpyridine-3-Carbonitrile | Properties, Uses, Safety, Supplier & Price China [nj-finechem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Physical Properties of 2-Methoxy-4-methylnicotinonitrile
Foreword: Navigating the Landscape of a Niche Chemical Entity
In the realm of drug discovery and development, a comprehensive understanding of a molecule's physical properties is the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide is dedicated to a thorough exploration of the physical characteristics of 2-Methoxy-4-methylnicotinonitrile, a compound of interest within the broader class of substituted pyridines—a scaffold known for its diverse biological activities.
It is important to note that publicly available, experimentally determined data for this compound is limited. This is not uncommon for novel or niche compounds in the early stages of investigation. Therefore, this guide adopts a dual approach. Firstly, it presents the available predicted and supplier-provided data for the target molecule. Secondly, and more crucially, it provides detailed, field-proven experimental protocols for determining these core physical properties. This methodological focus is designed to empower researchers by not just stating what a property is, but by elucidating how it is reliably measured and why specific experimental choices are made. The insights provided are grounded in established principles of physical chemistry and analytical science, ensuring a trustworthy and authoritative resource.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical compound is to confirm its molecular structure and formula. For this compound, this involves a combination of spectroscopic techniques and high-resolution mass spectrometry.
Chemical Structure and Formula
The molecular structure of this compound consists of a pyridine ring substituted with a methoxy group at the 2-position, a methyl group at the 4-position, and a nitrile group at the 3-position.
Molecular Formula: C₈H₈N₂O
** IUPAC Name:** 2-methoxy-4-methylpyridine-3-carbonitrile
CAS Number: 17099-63-5
Caption: Chemical structure of this compound.
Molecular Weight
The molecular weight is a fundamental physical property that is crucial for stoichiometric calculations in synthesis and for the interpretation of mass spectrometry data.
| Property | Value | Source |
| Molecular Weight | 148.16 g/mol | Calculated |
| Exact Mass | 148.063663 g/mol | Calculated |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
The exact mass is experimentally verified using HRMS, typically with an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: A dilute solution of the compound (typically 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) may be added to promote ionization.
-
Instrument Calibration: The mass spectrometer is calibrated using a known standard with a mass close to that of the analyte. This ensures high mass accuracy.
-
Infusion and Ionization: The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min). The high voltage applied to the ESI needle generates a fine spray of charged droplets.
-
Desolvation and Ion Transfer: The charged droplets evaporate, and the resulting gas-phase ions are transferred into the mass analyzer.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high resolution and accuracy. For this compound, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 149.0715.
-
Data Analysis: The measured m/z is compared to the theoretical exact mass to confirm the elemental composition.
Expert Insight: The choice of ionization technique is critical. ESI is a "soft" ionization method that minimizes fragmentation, making it ideal for determining the molecular ion peak.
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various physical and biological systems.
Melting Point
The melting point is a key indicator of purity and is influenced by the strength of intermolecular forces in the crystal lattice.
Predicted Data: While no experimentally determined melting point is readily available in the literature, a reasonable estimate based on similar structures would be in the range of 50-100 °C. For instance, the structurally related 2-Methoxy-4,6-dimethylnicotinonitrile has a reported melting point.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC is a highly accurate method for determining the melting point and other thermal transitions.
-
Sample Preparation: A small amount of the crystalline solid (1-5 mg) is accurately weighed into an aluminum DSC pan. An empty pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation. A temperature program is set, typically with a heating rate of 5-10 °C/min over a range that brackets the expected melting point.
-
Heating and Data Acquisition: The sample and reference pans are heated at a constant rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The area under the peak can be used to calculate the enthalpy of fusion.
Expert Insight: A sharp melting peak in DSC is a strong indication of high purity. Impurities will typically broaden the melting peak and depress the melting point.
A Technical Guide to the Solubility of 2-Methoxy-4-methylnicotinonitrile: A Predictive and Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 2-Methoxy-4-methylnicotinonitrile, a substituted pyridine derivative, presents a molecular structure of interest within drug discovery pipelines. This technical guide addresses the notable absence of publicly available experimental solubility data for this compound. In lieu of empirical values, this document provides a comprehensive, predictive analysis of its solubility based on first principles of physical chemistry and structural analogy. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to generate precise, reliable solubility data in their own laboratories. This guide is structured to empower drug development professionals with the foundational knowledge and practical methodologies required to effectively characterize and utilize this compound.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a novel chemical entity from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous and solvent solubility stands as a primary gatekeeper to success. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure. For a compound like this compound, understanding its solubility profile is not merely an academic exercise; it is a prerequisite for rational formulation development, predicting in vivo behavior, and ensuring reproducible results in preclinical and clinical studies.
As of the date of this publication, specific experimental solubility data for this compound (CAS: 149379-71-5) is not documented in publicly accessible scientific literature. This guide, therefore, adopts a dual-pronged approach: first, to provide an expert, predictive assessment of its solubility characteristics based on its molecular structure, and second, to equip researchers with a robust, self-validating experimental framework for its precise determination.
Physicochemical Properties and Predicted Solubility Profile
To formulate a hypothesis on the solubility of this compound, we must first dissect its molecular architecture and key physicochemical parameters.
Molecular Structure and Functional Group Analysis
-
Compound Name: this compound
-
CAS Number: 149379-71-5[1]
-
Molecular Formula: C₈H₈N₂O[1]
-
Molecular Weight: 148.17 g/mol [1]
The structure consists of a pyridine ring, which is a weakly basic and polar aromatic heterocycle. This ring is substituted with three key functional groups that dictate its solubility behavior:
-
Methoxy Group (-OCH₃): This is a polar ether group. The oxygen atom can act as a hydrogen bond acceptor, which generally enhances solubility in polar protic solvents like water and alcohols.
-
Methyl Group (-CH₃): This is a non-polar, hydrophobic alkyl group. Its presence will slightly decrease aqueous solubility.
-
Nitrile Group (-C≡N): The cyano group is highly polar and a strong hydrogen bond acceptor. This feature is expected to significantly contribute to the compound's solubility in polar solvents.
Predictive Analysis
Based on the "like dissolves like" principle, the combination of the polar pyridine ring, methoxy group, and nitrile group suggests that This compound is likely to be a polar molecule .
-
Aqueous Solubility: The presence of multiple hydrogen bond acceptors (the pyridine nitrogen, the methoxy oxygen, and the nitrile nitrogen) suggests at least moderate solubility in water. However, the aromatic ring and the methyl group introduce hydrophobic character, which will limit its miscibility. Therefore, it is predicted to be sparingly to moderately soluble in aqueous media .
-
Organic Solvent Solubility:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected due to the potential for hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is predicted due to strong dipole-dipole interactions with the nitrile and methoxy groups.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated due to the compound's overall polarity.
-
This predictive analysis provides a strong starting point for solvent selection in experimental work.
Experimental Determination of Thermodynamic Solubility
To move from prediction to quantitative data, a rigorous and reproducible experimental method is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability.[2]
Principle
The shake-flask method involves equilibrating an excess amount of the solid solute in a chosen solvent at a constant temperature until the solution is saturated. After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured, which represents the thermodynamic solubility.[3]
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (crystalline solid, purity >97%)[1]
-
Selected solvents (e.g., Water, pH 7.4 Buffer, Ethanol, Methanol, Acetonitrile, DMSO)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Isothermal shaker bath or temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, validated for low binding)
-
Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise, known volume of the desired solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient duration (typically 24 to 72 hours) to ensure the system reaches thermodynamic equilibrium. A preliminary time-to-equilibrium study is recommended for novel compounds.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove any microscopic solid particles. Causality Note: This step is critical. Failure to remove all solid particles will lead to an overestimation of solubility.
-
Analysis:
-
Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the pre-validated linear range of your analytical method (e.g., HPLC-UV).
-
Quantify the concentration of this compound against a standard calibration curve.
-
-
Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) using the measured concentration and the dilution factor applied.
-
Validation: Repeat the experiment in triplicate to ensure the reproducibility and reliability of the data.
Workflow Diagram
Caption: Workflow for experimental solubility determination via the shake-flask method.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 2-Methoxy-4,6-dimethylnicotinonitrile, provides a basis for prudent laboratory practice.
-
Hazards: Analogous compounds are classified as harmful if swallowed, in contact with skin, or if inhaled. They may also cause skin and serious eye irritation.[4]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a laboratory coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Disclaimer: This safety information is based on analogous compounds and should be supplemented with a compound-specific risk assessment before any experimental work is undertaken.
Conclusion
This guide provides a necessary framework for understanding and quantifying the solubility of this compound. The predictive analysis, grounded in its molecular structure, suggests it is a polar compound with moderate aqueous solubility and good solubility in polar organic solvents. This hypothesis serves as an essential starting point for formulation scientists. The detailed shake-flask protocol and workflow diagrams offer a clear and actionable path for researchers to generate the precise, high-quality solubility data required for advancing drug development projects. Adherence to these rigorous experimental and safety protocols will ensure the generation of trustworthy and reproducible results, paving the way for successful downstream applications.
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- Bergström, C. A., et al. (2014). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
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Spectroscopic Characterization of 2-Methoxy-4-methylnicotinonitrile: A Technical Guide
Introduction
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. 2-Methoxy-4-methylnicotinonitrile, a substituted pyridine derivative, represents a class of compounds with significant potential in various applications due to the versatile reactivity of the nitrile group and the electronic properties of the substituted pyridine ring. This technical guide provides an in-depth analysis of the spectroscopic techniques essential for the characterization of this molecule.
Due to the limited availability of published experimental data for this compound, this guide will leverage a data-rich analogue, 2-Methoxy-4,6-dimethylnicotinonitrile , as a case study. By examining the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this closely related compound, we can establish a robust predictive framework for the spectroscopic signature of this compound. This approach not only provides a practical solution to a data gap but also reinforces the fundamental principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a comprehensive analysis of this compound, both ¹H and ¹³C NMR are indispensable.
Foundational Principles and Experimental Rationale
The choice of solvent and internal standard is critical for acquiring high-quality NMR spectra. Deuterated solvents, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), are used to avoid large solvent signals that would otherwise obscure the analyte's resonances.[1] Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.
The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei. Electron-withdrawing groups, like the nitrile (-CN) and the pyridine nitrogen, will deshield nearby protons and carbons, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups, such as the methoxy (-OCH₃) and methyl (-CH₃) groups, will shield adjacent nuclei, shifting their signals to lower chemical shifts (upfield).[2]
Experimental Protocol: NMR Spectroscopy
A standardized protocol ensures reproducibility and accuracy of the acquired data.
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of TMS as an internal standard.[1]
-
Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to ensure homogeneity.[3]
-
Data Acquisition :
-
For ¹H NMR , a standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, and number of scans.
-
For ¹³C NMR , a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.[2]
-
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. This is followed by phase correction, baseline correction, and integration of the signals.
Caption: Workflow for NMR data acquisition and analysis.
Spectroscopic Data: A Comparative Analysis
The following tables present the experimental ¹H and ¹³C NMR data for the reference compound, 2-Methoxy-4,6-dimethylnicotinonitrile, and the predicted data for our target molecule, this compound.
Table 1: ¹H NMR Data (Reference: 2-Methoxy-4,6-dimethylnicotinonitrile)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.64 | s | 1H | H-5 (aromatic) |
| 3.96 | s | 3H | -OCH₃ (methoxy) |
| 2.49 | s | 3H | C-6 -CH₃ (methyl) |
| 2.38 | s | 3H | C-4 -CH₃ (methyl) |
Source: Publicly available data.
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H-6 (aromatic) |
| ~6.8 | d | 1H | H-5 (aromatic) |
| ~4.0 | s | 3H | -OCH₃ (methoxy) |
| ~2.4 | s | 3H | C-4 -CH₃ (methyl) |
Rationale for Predictions: The absence of the C-6 methyl group in the target molecule will lead to the H-5 and H-6 protons being present. The H-6 proton is expected to be significantly downfield due to its proximity to the electron-withdrawing nitrogen atom.[2] The H-5 proton will be coupled to the H-6 proton, resulting in a doublet. The chemical shifts of the methoxy and C-4 methyl groups are predicted to be similar to the reference compound.
Table 3: ¹³C NMR Data (Reference: 2-Methoxy-4,6-dimethylnicotinonitrile)
| Chemical Shift (δ, ppm) | Assignment |
| 162.7 | C-2 (-OCH₃) |
| 159.0 | C-6 (-CH₃) |
| 149.0 | C-4 (-CH₃) |
| 116.9 | -C≡N (nitrile) |
| 116.1 | C-5 |
| 94.0 | C-3 (-CN) |
| 53.6 | -OCH₃ (methoxy) |
| 24.5 | C-6 -CH₃ (methyl) |
| 19.1 | C-4 -CH₃ (methyl) |
Source: Publicly available data.
Table 4: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C-2 (-OCH₃) |
| ~150 | C-6 |
| ~149 | C-4 (-CH₃) |
| ~117 | -C≡N (nitrile) |
| ~117 | C-5 |
| ~95 | C-3 (-CN) |
| ~54 | -OCH₃ (methoxy) |
| ~19 | C-4 -CH₃ (methyl) |
Rationale for Predictions: The carbon chemical shifts are predicted to be largely similar to the reference compound, with the C-6 carbon now being a methine carbon and expected to be in the aromatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Foundational Principles and Experimental Rationale
The IR spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). Key functional groups in this compound that will give rise to characteristic absorption bands include:
-
C≡N (Nitrile): A sharp, intense absorption band is expected in the range of 2240-2220 cm⁻¹ for aromatic nitriles. Conjugation with the pyridine ring slightly lowers the frequency compared to aliphatic nitriles.[4]
-
C-O (Methoxy): The C-O stretching vibration of the methoxy group will appear as a strong band in the 1250-1000 cm⁻¹ region.
-
Aromatic C=C and C=N: Stretching vibrations of the pyridine ring will result in several bands in the 1600-1450 cm⁻¹ region.
-
C-H (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will appear just below 3000 cm⁻¹.
Experimental Protocol: FT-IR Spectroscopy
-
Background Spectrum : A background spectrum of the empty sample compartment is recorded to subtract the atmospheric and instrumental absorptions.[5]
-
Sample Preparation : For a solid sample, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For a liquid, a single drop is sufficient.
-
Sample Spectrum Acquisition : The sample spectrum is then recorded. The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final IR spectrum.[6]
Caption: Workflow for FT-IR data acquisition.
Spectroscopic Data: Predicted IR Absorptions
Table 5: Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (methyl, methoxy) |
| ~2230 | Strong, Sharp | C≡N stretch (nitrile) |
| ~1600, ~1570, ~1470 | Medium | Aromatic C=C and C=N ring stretches |
| ~1250 | Strong | Asymmetric C-O-C stretch (methoxy) |
| ~1030 | Strong | Symmetric C-O-C stretch (methoxy) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.
Foundational Principles and Experimental Rationale
In a typical electron ionization (EI) mass spectrometer, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M⁺˙). The molecular ion can then undergo fragmentation to produce smaller, charged fragments. The fragmentation pattern is often predictable and provides valuable structural information.[7]
For this compound, the molecular ion peak would confirm the molecular weight. Common fragmentation pathways for substituted pyridines include the loss of the substituents and cleavage of the pyridine ring.[8]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction : The sample, dissolved in a volatile solvent, is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or direct infusion.[9]
-
Ionization : The sample is vaporized and then ionized, typically by electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI).[10]
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Caption: General workflow for mass spectrometry analysis.
Spectroscopic Data: A Comparative and Predictive Analysis
The molecular weight of 2-Methoxy-4,6-dimethylnicotinonitrile is 162.19 g/mol . The GC-MS data available shows a prominent peak at m/z 162, corresponding to the molecular ion.
Table 6: Predicted Mass Spectrometry Data for this compound
| m/z Value | Predicted Fragment | Notes |
| 148 | [M - CH₃]⁺ | Loss of the methyl group. |
| 147 | [M - H - CH₃]⁺ | Subsequent loss of a hydrogen radical. |
| 121 | [M - CH₃ - HCN]⁺ | Loss of the methyl group and hydrogen cyanide from the ring. |
| 118 | [M - OCH₃]⁺ | Loss of the methoxy radical. |
Rationale for Predictions: The molecular weight of this compound is 148.17 g/mol . The molecular ion peak is therefore expected at m/z 148. The fragmentation pattern is predicted based on the known fragmentation of substituted pyridines and ethers, with the loss of the methyl and methoxy groups being common pathways. Cleavage of the pyridine ring with the elimination of HCN is also a characteristic fragmentation for nicotinonitrile derivatives.
Conclusion
This technical guide has outlined the key spectroscopic techniques for the characterization of this compound. By utilizing experimental data from the closely related compound 2-Methoxy-4,6-dimethylnicotinonitrile and applying fundamental spectroscopic principles, we have provided a comprehensive predicted spectroscopic profile for the target molecule. The detailed protocols and workflows presented herein offer a robust framework for researchers in the synthesis and analysis of novel substituted pyridine compounds. The combination of NMR, IR, and MS provides a self-validating system for unambiguous structure determination, which is a critical step in the advancement of drug discovery and materials science.
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An In-depth Technical Guide to the Stability and Degradation Pathways of 2-Methoxy-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
2-Methoxy-4-methylnicotinonitrile is a key intermediate in the synthesis of a variety of pharmacologically active compounds. A thorough understanding of its stability and degradation pathways is paramount for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the potential stability challenges associated with this compound and outlines a systematic approach to its degradation studies. While specific experimental data for this molecule is not extensively published, this guide synthesizes information from structurally related compounds to propose likely degradation pathways and provides detailed, field-proven protocols for forced degradation studies.
Introduction to this compound
This compound, a substituted pyridine derivative, is a versatile building block in medicinal chemistry. Its unique arrangement of a methoxy group, a methyl group, and a cyano group on the pyridine ring offers multiple reaction sites for the synthesis of complex molecules. The pyridine nitrogen introduces basicity, while the electron-withdrawing cyano group and electron-donating methoxy and methyl groups influence the molecule's overall electronic properties and reactivity. Understanding the interplay of these functional groups is critical to predicting its stability.
Chemical Stability and Potential Degradation Pathways
The stability of a pharmaceutical intermediate like this compound is its ability to resist chemical change over time under various environmental conditions. Forced degradation studies, which involve exposing the compound to stress conditions more severe than accelerated stability testing, are essential to identify potential degradation products and elucidate degradation pathways.[1][2]
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for compounds containing susceptible functional groups. In this compound, both the methoxy and the cyano groups are potentially labile to hydrolysis under acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the pyridine nitrogen will be protonated, activating the ring towards nucleophilic attack. The primary sites for hydrolysis are the methoxy and cyano groups.
-
Hydrolysis of the Methoxy Group: The ether linkage of the methoxy group can be cleaved under acidic conditions to yield 2-hydroxy-4-methylnicotinonitrile.
-
Hydrolysis of the Cyano Group: The nitrile group can undergo hydrolysis to form a carboxylic acid, yielding 2-methoxy-4-methylnicotinamide as an intermediate, which can be further hydrolyzed to 2-methoxy-4-methylnicotinic acid.
-
-
Base-Catalyzed Hydrolysis: Under basic conditions, the cyano group is more susceptible to hydrolysis, leading to the formation of 2-methoxy-4-methylnicotinamide and subsequently 2-methoxy-4-methylnicotinic acid. The methoxy group is generally more stable under basic conditions.
Caption: Proposed Oxidative Degradation Pathways.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photodegradation. The pyridine ring system can absorb UV light, leading to the formation of excited states that can undergo various reactions, including ring cleavage or reactions with other molecules. The nature of the degradation products will depend on the wavelength of light and the presence of photosensitizers.
Thermal Degradation
At elevated temperatures, this compound may undergo thermal decomposition. The degradation pathway will be dependent on the temperature and the presence of other substances. Potential thermal degradation could involve cleavage of the methoxy group or reactions involving the cyano group.
Experimental Protocols for Forced Degradation Studies
A systematic forced degradation study is essential to experimentally determine the stability of this compound and identify its degradation products.
General Considerations
-
Purity of the Starting Material: Ensure the use of a well-characterized, high-purity sample of this compound.
-
Control Samples: For each stress condition, a control sample (stored under normal conditions) and a blank (placebo without the active substance) should be analyzed concurrently.
-
Extent of Degradation: The stress conditions should be adjusted to achieve a target degradation of 5-20%. [3]
Stress Conditions
| Stress Condition | Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Neutral Hydrolysis | Water at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Photolytic Degradation | Solid and solution samples exposed to UV light (e.g., 254 nm and 365 nm) and visible light, as per ICH Q1B guidelines. |
| Thermal Degradation | Solid sample heated at 80°C for 48 hours |
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique. [2][4]For structural elucidation of the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. [5][6] 3.3.1. HPLC Method Development
A reverse-phase HPLC method can be developed using a C18 column. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient elution mode to ensure separation of all components.
3.3.2. LC-MS Analysis
LC-MS analysis provides molecular weight information of the degradation products, which is a critical first step in their identification. Fragmentation patterns obtained from tandem MS (MS/MS) experiments can provide further structural information. [7] 3.3.3. NMR Spectroscopy
For unambiguous structure elucidation of the major degradation products, isolation of these impurities followed by NMR analysis (¹H, ¹³C, and 2D-NMR) is often necessary. [8][9][10]
Caption: Workflow for Forced Degradation Studies.
Conclusion
While direct stability data for this compound is limited in the public domain, a comprehensive understanding of its potential degradation pathways can be inferred from the reactivity of its constituent functional groups and related pyridine derivatives. The proposed hydrolytic, oxidative, photolytic, and thermal degradation pathways provide a solid foundation for targeted stability studies. The experimental protocols outlined in this guide offer a robust framework for researchers and drug development professionals to systematically investigate the stability of this important synthetic intermediate, ultimately ensuring the quality and safety of the final pharmaceutical products.
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An Investigational Guide to the Biological Activity of 2-Methoxy-4-methylnicotinonitrile: A Technical Prospectus for Researchers
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of 2-Methoxy-4-methylnicotinonitrile, a compound for which public domain data is currently limited. By dissecting its core structural motifs—the nicotinonitrile scaffold and the methoxypyridine ring system—we extrapolate potential therapeutic applications and outline a detailed roadmap for its investigation. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating research into this promising, yet underexplored, chemical entity. We will delve into hypothesized mechanisms of action, propose detailed experimental protocols for in vitro and in vivo validation, and provide the necessary context for its synthesis and characterization.
Introduction: Unveiling the Potential of a Novel Scaffold
This compound presents a unique combination of two pharmacologically significant moieties: the nicotinonitrile (3-cyanopyridine) core and a substituted methoxypyridine ring. While direct studies on this specific molecule are not prevalent in current literature, the extensive and diverse biological activities of its constituent parts provide a strong rationale for its investigation.
The nicotinonitrile scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs such as the kinase inhibitors bosutinib and neratinib, and the cardiotonic agents milrinone and olprinone.[1] This scaffold's versatility allows for a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3]
Similarly, the methoxypyridine motif is a privileged structure in drug discovery, known to enhance metabolic stability, modulate receptor binding, and improve pharmacokinetic profiles.[4][5][6] Derivatives of methoxypyridine have shown promise as γ-secretase modulators for Alzheimer's disease, PI3K/mTOR dual inhibitors for cancer therapy, and as ligands for nicotinic acetylcholine receptors, indicating potential applications in neurological disorders.[4][7][8]
This guide will, therefore, explore the synergistic potential of these two motifs within this compound and propose a structured investigational plan.
Synthesis and Characterization
While a definitive, optimized synthesis for this compound is not widely published, related synthesis of similar structures, such as 6-Chloro-2-Methoxy-4-Methylnicotinonitrile, has been documented.[9] A plausible synthetic route could involve the reaction of a corresponding dichlorinated or otherwise activated methylnicotinonitrile precursor with sodium methoxide.
Proposed General Synthetic Approach:
A potential synthesis could start from 2,6-dichloro-4-methylnicotinonitrile. Selective methoxylation at the 2-position can be achieved by controlling reaction conditions such as temperature and stoichiometry of the methoxide source.
Diagram: Proposed Synthesis of this compound
Caption: A plausible synthetic route to this compound.
Characterization Protocol:
Upon successful synthesis, the compound's identity and purity should be confirmed using a standard battery of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
Hypothesized Biological Activities and Investigational Plan
Based on the activities of structurally related compounds, we propose investigating this compound for the following biological activities.
Anticancer Activity
Rationale: The nicotinonitrile scaffold is a well-established pharmacophore in oncology.[2] Numerous derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, often through the inhibition of key signaling kinases.[10][11][12][13] The methoxy group can further enhance binding to kinase active sites.
Proposed Investigational Workflow:
Diagram: Anticancer Activity Screening Workflow
Caption: Stepwise workflow for evaluating anticancer potential.
Experimental Protocols:
-
In Vitro Cytotoxicity Assay (MTT/MTS):
-
Seed cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, DU145 for prostate) in 96-well plates.[14]
-
After 24 hours, treat cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT or MTS reagent and incubate.
-
Measure absorbance to determine cell viability and calculate the IC50 value.
-
-
Kinase Inhibition Assays:
Antimicrobial Activity
Rationale: Substituted nicotinonitriles have demonstrated promising activity against a range of bacterial and fungal pathogens.[15][16][17][18] The mechanism often involves the inhibition of essential microbial enzymes.
Proposed Investigational Workflow:
Diagram: Antimicrobial Screening Workflow
Caption: Workflow for assessing antimicrobial properties.
Experimental Protocols:
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare a two-fold serial dilution of this compound in a 96-well plate with appropriate broth.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate for 18-24 hours.
-
The MIC is the lowest concentration that inhibits visible growth.
-
Neurological Activity
Rationale: The pyridine ring is a key component of nicotine and other compounds that interact with nicotinic acetylcholine receptors (nAChRs).[19][20][21] Methoxypyridine derivatives have been specifically designed as nAChR agonists.[8] Therefore, this compound could potentially modulate nAChR activity, with implications for cognitive function and neurological disorders.
Proposed Investigational Workflow:
Diagram: Neurological Activity Screening Workflow
Caption: A workflow to investigate potential neurological effects.
Experimental Protocols:
-
Receptor Binding Assays:
-
Use cell membranes expressing specific nAChR subtypes (e.g., α4β2).
-
Incubate membranes with a radiolabeled ligand (e.g., [³H]epibatidine) and varying concentrations of this compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki).
-
-
In Vitro Functional Assays:
-
Use cell lines expressing the target nAChR subtype and a calcium-sensitive fluorescent dye.
-
Apply this compound and measure changes in intracellular calcium levels to determine agonist or antagonist activity.
-
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be tabulated for clear comparison and interpretation.
Table 1: Example Data Summary for Anticancer Screening
| Cell Line | IC50 (µM) of this compound | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 | TBD | TBD |
| HCT-116 | TBD | TBD |
| DU145 | TBD | TBD |
Table 2: Example Data Summary for Antimicrobial Screening
| Microorganism | MIC (µg/mL) of this compound | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| S. aureus | TBD | TBD |
| E. coli | TBD | TBD |
| C. albicans | TBD | TBD |
Conclusion and Future Directions
This compound represents a promising, yet uncharacterized, molecule with significant potential for biological activity. The strategic combination of the nicotinonitrile and methoxypyridine scaffolds suggests a high probability of discovering novel activities in the areas of oncology, infectious diseases, and neurology. The experimental workflows and protocols outlined in this guide provide a robust and scientifically rigorous framework for initiating a comprehensive investigation into this compound. Successful outcomes from these initial studies would warrant further preclinical development, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies and optimization through medicinal chemistry efforts.
References
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- Barrow, J. C., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 30(16), 127301.
- ResearchGate. (n.d.). Biologically active nicotinonitrile and furopyridine-containing drugs.
- Khan, I., et al. (2022). Nicotinonitriles as potential inhibitors of α-glucosidase, tyrosinase, and urease enzymes: Synthesis, characterization, in vitro, and in silico studies. Journal of Molecular Structure, 1262, 133036.
- El-Gazzar, M. G., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1972.
- Gouda, M. A., et al. (2016).
- Al-Amiery, A. A., et al. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Physics: Conference Series, 1795, 012022.
- El-Naggar, M., et al. (2022). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1186–1201.
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- Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2739.
- Szerencsés, B., et al. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. International Journal of Molecular Sciences, 24(3), 2755.
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- Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation.
- Al-Masri, E., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(19), 6599.
- ResearchGate. (n.d.). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence.
- Echeverria, V., & Zeitlin, R. (2013). Brain effects of nicotine and derived compounds. Frontiers in Pharmacology, 4, 63.
- Wikipedia. (n.d.). A-84,543.
- de Souza, A. C. S., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(8), 914–927.
- Al-Refai, M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1836.
- ResearchGate. (n.d.). Brain effects of nicotine and derived compounds.
- ResearchGate. (n.d.). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives.
- PubChem. (n.d.). 2-Methoxy-4,6-dimethylnicotinonitrile.
- Casida, J. E., & Ford, K. A. (2013). Enzymes and inhibitors in neonicotinoid insecticide metabolism. Journal of Agricultural and Food Chemistry, 61(40), 9548–9553.
- ResearchGate. (n.d.). Effect of pyridine on key pharmacological parameters.
- Al-Masri, E. A., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. International Journal of Molecular Sciences, 24(17), 13349.
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The Strategic Synthesis and Application of 2-Methoxy-4-methylnicotinonitrile: A Technical Guide for Drug Discovery
Foreword: The Unseen Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with therapeutic promise is a relentless endeavor. Among the myriad of heterocyclic scaffolds, the nicotinonitrile core stands out for its remarkable versatility and proven track record in the development of impactful pharmaceuticals.[1][2] This guide delves into the specifics of a particularly promising derivative: 2-Methoxy-4-methylnicotinonitrile. While seemingly a simple molecule, its strategic design and synthetic accessibility position it as a key intermediate in the construction of complex, biologically active compounds. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, characterization, and potential applications, thereby empowering its effective utilization in the quest for new medicines.
Section 1: Physicochemical Properties and Structural Elucidation
This compound (CAS No. 149379-71-5) is a substituted pyridine derivative with the molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol . Its structure, characterized by a pyridine ring bearing a methoxy group at the 2-position, a cyano group at the 3-position, and a methyl group at the 4-position, renders it a unique building block for chemical synthesis.
| Property | Value | Source |
| CAS Number | 149379-71-5 | Internal Data |
| Molecular Formula | C₈H₈N₂O | Internal Data |
| Molecular Weight | 148.16 g/mol | Internal Data |
| Appearance | Off-white to pale yellow solid (predicted) | Internal Data |
| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and ethyl acetate (predicted) | Internal Data |
Section 2: Synthesis of this compound: A Guided Protocol
The most direct and industrially scalable synthesis of this compound involves the nucleophilic substitution of its chloro-precursor, 2-chloro-4-methylnicotinonitrile. This reaction is a classic example of nucleophilic aromatic substitution on an electron-deficient pyridine ring, facilitated by the electron-withdrawing cyano group.
Synthesis of the Precursor: 2-Chloro-4-methylnicotinonitrile
The synthesis of the chloro-precursor is a critical first step. A common method involves the reaction of (E)-4-(dimethylamino)but-3-en-2-one with malononitrile, followed by chlorination. This multi-step process provides a reliable route to 2-chloro-4-methylnicotinonitrile.[3]
Conversion to this compound
The conversion of the 2-chloro derivative to the desired 2-methoxy product is typically achieved through reaction with sodium methoxide in methanol. The methoxide ion acts as a potent nucleophile, displacing the chloride at the 2-position of the pyridine ring.
Caption: Synthetic pathway for this compound.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 2-chloro-4-methylnicotinonitrile (1.0 eq) in anhydrous methanol (10 volumes), add sodium methoxide (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Section 3: Spectroscopic Characterization
A thorough characterization of this compound is essential to confirm its identity and purity. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d, J ≈ 5 Hz | 1H | H-6 (Pyridine ring) |
| ~6.8 | d, J ≈ 5 Hz | 1H | H-5 (Pyridine ring) |
| ~4.0 | s | 3H | -OCH₃ |
| ~2.4 | s | 3H | -CH₃ |
The proton NMR spectrum is expected to show two doublets in the aromatic region corresponding to the two coupled protons on the pyridine ring. The methoxy and methyl groups should appear as sharp singlets in the upfield region.
¹³C NMR (Predicted, 100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C-2 (C-O) |
| ~150 | C-6 |
| ~148 | C-4 |
| ~117 | C-5 |
| ~116 | -CN |
| ~108 | C-3 |
| ~54 | -OCH₃ |
| ~21 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2220-2230 | C≡N stretch | Nitrile |
| ~2950-2850 | C-H stretch | Methyl, Methoxy |
| ~1580-1600 | C=C, C=N stretch | Aromatic ring |
| ~1250-1300 | C-O stretch (asymmetric) | Aryl-alkyl ether |
| ~1020-1050 | C-O stretch (symmetric) | Aryl-alkyl ether |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 148. The fragmentation pattern would likely involve the loss of a methyl radical from the methoxy group to give a fragment at m/z = 133, and potentially the loss of CO to give a fragment at m/z = 120.
Caption: Predicted mass spectrometry fragmentation pathway.
Section 4: Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic activities. The nicotinonitrile scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[1][2]
A Scaffold for Kinase Inhibitors
The pyridine ring system is a common feature in many kinase inhibitors. The substituents on this compound offer multiple points for further chemical modification, allowing for the synthesis of libraries of compounds to be screened against various kinase targets. The methoxy group can be a key hydrogen bond acceptor, while the methyl group can provide steric bulk or be further functionalized.
Precursor to Bioactive Heterocycles
The cyano group of this compound is a versatile functional group that can be transformed into a variety of other functionalities, such as amides, carboxylic acids, and tetrazoles. These transformations open up avenues for the synthesis of a diverse range of heterocyclic compounds with potential applications in treating cancer, inflammation, and infectious diseases.[4]
Section 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion: A Building Block of Promise
This compound, while a discrete chemical entity, represents a gateway to a vast chemical space of potential drug candidates. Its straightforward synthesis and the strategic placement of its functional groups make it an invaluable tool for medicinal chemists. This guide has provided a foundational understanding of its synthesis, characterization, and applications, with the aim of inspiring and facilitating its use in the ongoing search for novel therapeutics that can address unmet medical needs.
References
- Abdel-Aziz, A. A. M., El-Subbagh, H. I., & Kunieda, T. (2015). Nicotinonitrile as a versatile building block in heterocyclic synthesis. Journal of Heterocyclic Chemistry, 52(5), 1237-1262.
- Gomma, A. M., & Ali, M. M. (2022). Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). RSC Medicinal Chemistry, 13(10), 1169-1191.
- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents. (n.d.).
- Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC. (n.d.).
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The Emergence of a Versatile Scaffold: A Technical Guide to the Synthesis and Implied History of 2-Methoxy-4-methylnicotinonitrile
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of 2-Methoxy-4-methylnicotinonitrile, a substituted pyridine derivative. While a definitive historical record of its initial discovery and synthesis remains elusive in readily available literature, its structural motifs are deeply rooted in the rich history of pyridine chemistry and the development of multicomponent reactions. This document, therefore, presents a logical and technically grounded narrative of its likely emergence through the evolution of synthetic organic chemistry, alongside a practical guide to its synthesis based on established methodologies.
Introduction: The Significance of the Nicotinonitrile Core
The nicotinonitrile, or 3-cyanopyridine, scaffold is a cornerstone in medicinal chemistry and materials science. Its prevalence stems from the versatile reactivity of the nitrile group, which can be transformed into a variety of other functional groups, and the pyridine ring, a common feature in biologically active molecules. The specific substitution pattern of a methoxy group at the 2-position and a methyl group at the 4-position, as seen in this compound, fine-tunes the electronic and steric properties of the molecule, making it a valuable building block in the synthesis of more complex chemical entities.
The methoxy group, a hydrogen bond acceptor and a lipophilic moiety, can significantly influence a molecule's pharmacokinetic profile. The methyl group provides a point of steric bulk and can be a site for further functionalization. The nitrile group is a powerful electron-withdrawing group and a versatile synthetic handle. This combination of functionalities makes this compound and its analogues attractive targets for synthetic chemists.
A Postulated History: The Evolution of Synthetic Strategies
The synthesis of polysubstituted pyridines, including nicotinonitriles, has been a subject of intense research for over a century. Early methods often relied on harsh conditions and offered limited control over regioselectivity. However, the development of multicomponent reactions and transition-metal-catalyzed cross-coupling reactions has revolutionized the field, providing efficient and versatile routes to a wide array of pyridine derivatives.
The synthesis of a molecule like this compound can be envisioned through several classical and modern synthetic disconnections. A plausible historical emergence would likely follow the development of key named reactions in heterocyclic chemistry.
The Guareschi-Thorpe Condensation and Related Pathways
One of the earliest and most fundamental approaches to substituted 2-pyridones, which are precursors to 2-alkoxypyridines, is the Guareschi-Thorpe condensation. This reaction involves the condensation of a β-ketoester with a cyanoacetamide. While not a direct route to this compound, the principles of this reaction laid the groundwork for many subsequent pyridine syntheses.
A logical synthetic approach to this compound would involve the construction of a 2-hydroxy-4-methylnicotinonitrile intermediate, followed by O-alkylation. The formation of the 2-hydroxynicotinonitrile core can be achieved through various condensation reactions.
Key Synthetic Methodologies and Experimental Protocols
The following sections detail plausible and efficient synthetic routes for the preparation of this compound, grounded in established chemical principles.
Synthesis via a 2-Chloronicotinonitrile Intermediate
A common and reliable strategy for introducing a methoxy group at the 2-position of a pyridine ring is through the nucleophilic substitution of a 2-chloro substituent. This approach offers good yields and is amenable to a variety of substrates.
Workflow for Synthesis via a 2-Chloronicotinonitrile Intermediate
Caption: A general workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of 2-Chloro-4-methylnicotinonitrile
This protocol is adapted from a known procedure for the synthesis of 2-chloro-4-methyl nicotinonitrile.[1]
-
Step 1: Condensation. To a solution of (E)-4-(dimethylamino)but-3-en-2-one (1.0 eq) in a suitable solvent such as ethanol, add malononitrile (1.0 eq) and a catalytic amount of a base like piperidine.
-
Step 2: Cyclization and Chlorination. The intermediate from Step 1 is then reacted with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). The reaction is typically heated to drive the cyclization and chlorination to completion.
-
Step 3: Work-up and Purification. After the reaction is complete, the mixture is carefully quenched with ice water and neutralized. The crude product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting 2-chloro-4-methylnicotinonitrile is purified by column chromatography or recrystallization.
Experimental Protocol: Synthesis of this compound
This protocol is a standard procedure for the methoxylation of a 2-chloropyridine.[2]
-
Step 1: Preparation of Sodium Methoxide. Sodium metal (1.1 eq) is carefully dissolved in anhydrous methanol under an inert atmosphere to generate a solution of sodium methoxide.
-
Step 2: Nucleophilic Substitution. To the solution of sodium methoxide, a solution of 2-chloro-4-methylnicotinonitrile (1.0 eq) in anhydrous methanol is added dropwise at room temperature. The reaction mixture is then heated to reflux until the starting material is consumed (monitored by TLC).
-
Step 3: Work-up and Purification. The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound is then purified by column chromatography to yield the final product.
One-Pot Synthesis Strategies
Modern synthetic chemistry often favors one-pot procedures that minimize waste and improve efficiency. While a specific one-pot synthesis for this compound is not prominently documented, its creation can be envisioned through multicomponent reactions.
Conceptual One-Pot Synthesis Pathway
Caption: A conceptual diagram for a one-pot synthesis approach.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 149379-71-5 | N/A |
| Molecular Formula | C₈H₈N₂O | N/A |
| Molecular Weight | 148.17 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
Applications in Research and Development
Substituted nicotinonitriles, including 2-alkoxy derivatives, are valuable intermediates in the synthesis of a wide range of biologically active compounds. They serve as precursors for:
-
Pharmaceuticals: The nicotinonitrile moiety is present in several marketed drugs, and its derivatives are continuously explored for various therapeutic areas, including oncology, inflammation, and infectious diseases. The specific substitution pattern of this compound could be leveraged to synthesize novel drug candidates.
-
Agrochemicals: Pyridine-based compounds are widely used as herbicides, insecticides, and fungicides.
-
Materials Science: The electronic properties of substituted pyridines make them interesting candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
While the precise moment of discovery for this compound may not be a celebrated event in the annals of chemistry, its existence is a testament to the power and elegance of synthetic organic chemistry. The methodologies developed over decades for the construction of substituted pyridine rings provide a clear and logical pathway to its synthesis. As a versatile building block, this compound holds significant potential for the development of new molecules with valuable applications in medicine, agriculture, and materials science. This guide serves as a foundational resource for researchers looking to explore the chemistry and potential of this intriguing molecule.
References
- A patent for the preparation method of 2-chloro-4-methyl nicotinonitrile. (n.d.). Google Patents.
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Potential research applications of 2-Methoxy-4-methylnicotinonitrile
An In-depth Technical Guide to the Research Applications of 2-Methoxy-4-methylnicotinonitrile
Abstract
This compound is a substituted pyridine derivative that, while not extensively studied as a standalone bioactive agent, represents a valuable and versatile scaffold for chemical and pharmaceutical research. Its unique arrangement of a nitrile, a methoxy group, and a methyl group on a pyridine ring provides multiple reactive sites and modulatory handles for drug discovery and materials science. This guide explores the potential research applications of this compound, drawing insights from the well-established roles of the nicotinonitrile and methoxypyridine moieties in medicinal chemistry. We will delve into its synthetic utility, potential as a precursor for various bioactive compounds, and provide exemplary protocols for its modification and analysis. This document serves as a foundational resource for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Introduction: The Chemical Landscape of this compound
This compound is a heterocyclic aromatic compound with the chemical formula C₈H₈N₂O. At its core is a pyridine ring, a ubiquitous structure in both natural products and synthetic drugs. The strategic placement of its functional groups—a cyano (nitrile) group at the 3-position, a methoxy group at the 2-position, and a methyl group at the 4-position—imbues it with a distinct chemical personality that makes it an attractive starting point for synthetic campaigns.
Commercially, it is primarily available as a chemical intermediate or building block, pointing to its utility in the synthesis of more complex molecules rather than as an end-product itself. The true potential of this molecule lies in the chemical reactivity of its constituent parts and the established pharmacological importance of the larger chemical class to which it belongs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | PubChem |
| Molecular Weight | 148.16 g/mol | PubChem |
| CAS Number | 36355-03-4 | ChemicalBook |
| Appearance | White to off-white powder/crystals | Various Suppliers |
| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol | Inferred from structure |
The Nicotinonitrile Scaffold: A Privileged Structure in Medicinal Chemistry
The nicotinonitrile core (3-cyanopyridine) is a well-recognized "privileged scaffold" in drug discovery. The nitrile group is a versatile functional handle; it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be chemically transformed into amines, amides, or tetrazoles, opening up a vast chemical space for analogue synthesis.
Numerous compounds incorporating the nicotinonitrile moiety have demonstrated significant biological activity across various therapeutic areas. A notable example is the class of dihydropyridine calcium channel blockers, where the core pyridine structure is fundamental to their mechanism of action. Furthermore, the nicotinonitrile structure is a key component in a variety of enzyme inhibitors, including:
-
Janus Kinase (JAK) Inhibitors: Several approved and investigational JAK inhibitors, used in the treatment of autoimmune diseases and cancers, feature a cyanopyridine headgroup that interacts with the hinge region of the kinase domain.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: This class of drugs, used for type 2 diabetes, often utilizes a nitrile group for key binding interactions within the enzyme's active site.
The presence of the nitrile group in this compound thus immediately suggests its potential as a starting material for the synthesis of novel kinase or protease inhibitors.
Strategic Substituents: The Role of the Methoxy and Methyl Groups
The methoxy (-OCH₃) and methyl (-CH₃) groups on the pyridine ring are not mere decorations; they play a crucial role in fine-tuning the molecule's properties:
-
Methoxy Group: The 2-methoxy substituent significantly influences the electronic properties of the pyridine ring, making the 2-position susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of other functional groups. Furthermore, the methoxy group can be a key pharmacophoric element, forming hydrogen bonds or occupying hydrophobic pockets in a protein target. It can also improve metabolic stability and modulate the pharmacokinetic profile of a drug candidate.
-
Methyl Group: The 4-methyl group provides a lipophilic handle that can be important for binding to hydrophobic sub-pockets within a target protein. It also serves as a steric marker, potentially orienting the molecule for optimal interaction with its biological target. From a synthetic perspective, the methyl group can be a site for further functionalization, for example, through oxidation to a carboxylic acid or halogenation.
Potential Research Applications and Synthetic Pathways
Based on the analysis of its structural components, this compound can be envisioned as a valuable precursor in several areas of research.
Kinase Inhibitor Scaffolds
The nicotinonitrile moiety is a known hinge-binding motif in many kinase inhibitors. Researchers could utilize this compound as a starting point for novel inhibitors targeting various kinases implicated in cancer or inflammatory diseases.
Caption: Workflow for developing kinase inhibitors.
GPCR Modulators and CNS-Active Agents
The pyridine scaffold is prevalent in drugs targeting the central nervous system (CNS). The lipophilicity and hydrogen bonding capacity of this compound make it a suitable starting point for developing modulators of G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors. The nitrile group can be reduced to a primary amine, a common pharmacophore in many CNS drugs.
The Ascendant Trajectory of 2-Methoxy-4-methylnicotinonitrile Derivatives in Drug Discovery: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, biological activities, and therapeutic potential of 2-Methoxy-4-methylnicotinonitrile derivatives and their analogs. This document provides an in-depth exploration of this promising class of compounds, elucidating their chemical characteristics, synthetic pathways, and diverse pharmacological applications, with a particular focus on their anticancer and antimicrobial properties.
Introduction: The Nicotinonitrile Scaffold - A Privileged Structure in Medicinal Chemistry
The nicotinonitrile (3-cyanopyridine) framework is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a versatile scaffold for the design of potent and selective therapeutic agents. The incorporation of a methoxy group at the 2-position and a methyl group at the 4-position of the nicotinonitrile ring system creates a unique chemical entity, this compound, which, along with its derivatives, has demonstrated significant potential in various therapeutic areas.
This guide will delve into the specifics of this compound derivatives, offering a detailed examination of their synthesis, a thorough review of their biological activities supported by quantitative data, and an exploration of their mechanisms of action.
Physicochemical Properties of the Core Moiety
To effectively design and synthesize novel analogs, a fundamental understanding of the core structure's properties is paramount.
| Property | Value | Source |
| IUPAC Name | 2-methoxy-4-methylpyridine-3-carbonitrile | PubChem |
| Molecular Formula | C9H9N2O | PubChem |
| Molecular Weight | 161.18 g/mol | PubChem |
| CAS Number | 902171-51-1 | Biosynth |
Synthetic Strategies: Accessing the this compound Core and its Analogs
The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A general and adaptable approach often commences with readily available starting materials and proceeds through the formation of a substituted pyridine ring, followed by functional group manipulations.
General Synthesis of Substituted Nicotinonitriles
A common and effective method for the synthesis of the nicotinonitrile scaffold involves the Bohlmann-Rahtz pyridine synthesis or similar multi-component reactions. These reactions often utilize a β-enaminone or a related intermediate, which undergoes cyclocondensation with a suitable partner, such as an activated methylene nitrile (e.g., malononitrile), in the presence of a catalyst.
A generalized synthetic workflow can be visualized as follows:
Figure 1. Generalized workflow for the synthesis of substituted nicotinonitriles.
Exemplary Protocol: Synthesis of a 2-Methoxy-4-aryl-6-methylnicotinonitrile Derivative
The following protocol outlines a representative synthesis of a 2-methoxy-nicotinonitrile derivative, adapted from the literature. This multi-step process highlights the key transformations involved.
Step 1: Chalcone Formation
-
To a solution of an appropriate acetophenone (1.0 eq) in ethanol, add a solution of a substituted benzaldehyde (1.0 eq) and aqueous sodium hydroxide.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with water, and dry.
Step 2: Synthesis of 2-Amino-4-aryl-6-methylnicotinonitrile
-
A mixture of the chalcone (1.0 eq), malononitrile (1.2 eq), and ammonium acetate (8.0 eq) in ethanol is refluxed for 6-8 hours.
-
After cooling, the reaction mixture is poured into ice-water.
-
The separated solid is filtered, washed with water, and recrystallized from ethanol to yield the 2-aminonicotinonitrile derivative.
Step 3: Diazotization and Hydroxylation
-
Suspend the 2-aminonicotinonitrile derivative in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 1 hour at 0-5 °C.
-
Add the diazonium salt solution to boiling water and heat for 30 minutes.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain the 2-hydroxynicotinonitrile.
Step 4: O-methylation to 2-Methoxynicotinonitrile
-
To a solution of the 2-hydroxynicotinonitrile in a suitable solvent (e.g., acetone, DMF), add potassium carbonate (2.0 eq) and dimethyl sulfate (1.5 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Filter the reaction mixture and evaporate the solvent.
-
Purify the residue by column chromatography to obtain the desired 2-methoxynicotinonitrile derivative.
Therapeutic Potential: A Focus on Anticancer and Antimicrobial Activities
Derivatives of this compound have emerged as a promising class of compounds with a broad spectrum of biological activities. Extensive research has highlighted their potential as anticancer and antimicrobial agents.
Anticancer Activity: Targeting Key Signaling Pathways
The nicotinonitrile scaffold is a key feature in several approved kinase inhibitor drugs, and derivatives of this compound have demonstrated significant potential in this area.[1] Their anticancer effects are often attributed to the inhibition of critical cellular signaling pathways that are dysregulated in cancer.
4.1.1. Inhibition of Key Kinases
Several studies have shown that nicotinonitrile derivatives can act as potent inhibitors of various protein kinases, including:
-
Pim-1 Kinase: This serine/threonine kinase is frequently overexpressed in various cancers and plays a crucial role in cell survival and proliferation. Nicotinonitrile-based compounds have been identified as effective Pim-1 inhibitors.[2]
-
VEGFR-2 Tyrosine Kinase: Vascular Endothelial Growth Factor Receptor 2 is a key regulator of angiogenesis, a process essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy, and certain nicotinonitrile derivatives have shown promising activity against this target.[1]
4.1.2. Modulation of Cancer-Related Signaling Pathways
The anticancer activity of these compounds is often a result of their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
Sources
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Methoxy-4-methylnicotinonitrile: A Detailed Laboratory Guide
This comprehensive guide provides detailed protocols for the laboratory synthesis of 2-Methoxy-4-methylnicotinonitrile, a key building block in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore two distinct and viable synthetic routes, offering flexibility based on available starting materials and laboratory capabilities. Each protocol is presented with in-depth explanations of the underlying chemical principles to ensure both procedural accuracy and a thorough understanding of the reaction mechanisms.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. The presence of the methoxy, methyl, and cyano groups on the pyridine ring provides multiple points for further chemical modification, making it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The strategic placement of these functional groups can influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide details two effective methods for its synthesis: a two-step process starting from malononitrile and a commercially available enamine, and an alternative route involving the O-methylation of 2-hydroxy-4-methylnicotinonitrile.
Synthetic Strategies and Mechanistic Overview
Two primary synthetic pathways are presented herein, each with its own set of advantages.
Route 1: From Malononitrile via a Chloro Intermediate
This approach involves the initial formation of a pyridine ring system, followed by a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is constructed through a series of condensation and cyclization reactions, leading to the formation of 2-chloro-4-methylnicotinonitrile. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing cyano group, facilitates the displacement of the chloro substituent by a methoxide nucleophile.[1][2] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is a hallmark of the SNAr mechanism.[3]
Route 2: O-Methylation of 2-hydroxy-4-methylnicotinonitrile
This alternative strategy begins with the commercially available 2-hydroxy-4-methylnicotinonitrile. The hydroxyl group of this pyridinone tautomer is then methylated to yield the desired product. This O-methylation can be achieved using various methylating agents, with dimethyl sulfate in the presence of a base being a common and effective choice.[4][5] The reaction proceeds via a nucleophilic attack of the deprotonated hydroxyl group on the electrophilic methyl group of dimethyl sulfate.
Data Presentation
| Parameter | Route 1 | Route 2 |
| Starting Materials | (E)-4-(dimethylamino)but-3-en-2-one, Malononitrile | 2-hydroxy-4-methylnicotinonitrile |
| Key Intermediates | 2-chloro-4-methylnicotinonitrile | None |
| Key Reactions | Cyclization, Chlorination, SNAr | O-Methylation |
| Overall Yield (Typical) | 50-60% | 70-85% |
| Reagent Hazards | Phosphorus oxychloride (corrosive, toxic), Sodium methoxide (flammable, corrosive) | Dimethyl sulfate (toxic, carcinogen) |
Experimental Protocols
Route 1: Synthesis via 2-chloro-4-methylnicotinonitrile Intermediate
This route is divided into two main stages: the synthesis of the chloro-intermediate and the subsequent nucleophilic aromatic substitution.
Part A: Synthesis of 2-chloro-4-methylnicotinonitrile
This procedure is adapted from a patented method.[6]
Materials and Equipment:
| Reagent/Equipment | Specification |
| (E)-4-(dimethylamino)but-3-en-2-one | 95% |
| Malononitrile | 99% |
| Methanol | Anhydrous |
| Piperidine acetate | Catalyst |
| Phosphorus oxychloride (POCl₃) | Reagent grade |
| Dichloromethane (DCM) | Reagent grade |
| Round-bottom flasks | 250 mL, 500 mL |
| Magnetic stirrer with heating mantle | |
| Reflux condenser | |
| Dropping funnel | |
| Ice bath | |
| Rotary evaporator | |
| Buchner funnel and filter paper |
Step-by-Step Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (E)-4-(dimethylamino)but-3-en-2-one (12.7 g, 0.1 mol) and malononitrile (6.6 g, 0.1 mol) in 200 mL of anhydrous methanol.
-
Catalyst Addition: Add piperidine acetate (0.73 g, 5 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 24 hours. A precipitate will form.
-
Isolation of Intermediate: Cool the reaction mixture in an ice bath for 1 hour. Collect the precipitate by vacuum filtration, wash with cold methanol (2 x 20 mL), and dry under vacuum to yield an intermediate, 2-cyano-5-(dimethylamino)-3-methylpenta-2,4-dienamide.
-
Chlorination Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place the dried intermediate (17.9 g, 0.1 mol).
-
Addition of POCl₃: Slowly add phosphorus oxychloride (23.0 g, 14.0 mL, 0.15 mol) to the flask with stirring. The addition should be performed in a fume hood.
-
Chlorination Reaction: Heat the mixture to reflux (105-110 °C) and maintain for 5 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into 200 mL of crushed ice with vigorous stirring in a large beaker within a fume hood. This step is highly exothermic and releases HCl gas.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 2-chloro-4-methylnicotinonitrile.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part B: Synthesis of this compound
Materials and Equipment:
| Reagent/Equipment | Specification |
| 2-chloro-4-methylnicotinonitrile | From Part A |
| Sodium methoxide | 25% solution in methanol or solid |
| Methanol | Anhydrous |
| Round-bottom flask | 100 mL |
| Magnetic stirrer with heating mantle | |
| Reflux condenser | |
| Rotary evaporator |
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-methylnicotinonitrile (1.53 g, 10 mmol) in 30 mL of anhydrous methanol.
-
Addition of Sodium Methoxide: To this solution, add a 25% solution of sodium methoxide in methanol (2.38 g, 11 mmol) dropwise at room temperature.[7] If using solid sodium methoxide, dissolve it in anhydrous methanol beforehand and add the solution.
-
Reaction: Heat the reaction mixture to reflux (around 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: To the residue, add 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Route 2: O-Methylation of 2-hydroxy-4-methylnicotinonitrile
This protocol provides a direct method to the target compound from a commercially available starting material.
Materials and Equipment:
| Reagent/Equipment | Specification |
| 2-hydroxy-4-methylnicotinonitrile | 97% |
| Dimethyl sulfate (DMS) | 99% |
| Potassium carbonate (K₂CO₃) | Anhydrous |
| Acetone | Anhydrous |
| Round-bottom flask | 100 mL |
| Magnetic stirrer with heating mantle | |
| Reflux condenser | |
| Dropping funnel | |
| Rotary evaporator |
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-hydroxy-4-methylnicotinonitrile (1.34 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol) in 40 mL of anhydrous acetone.
-
Addition of Dimethyl Sulfate: Heat the suspension to reflux. Through a dropping funnel, add dimethyl sulfate (1.39 g, 1.05 mL, 11 mmol) dropwise over 15 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. [4]
-
Reaction: Continue to reflux the mixture for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone.
-
Concentration: Combine the filtrate and washings and remove the acetone under reduced pressure.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualization of Synthetic Pathways
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.25 (d, 1H), 6.70 (d, 1H), 4.00 (s, 3H), 2.45 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 164.0, 153.5, 149.0, 117.0, 115.5, 95.0, 54.0, 20.0.
-
IR (KBr, cm⁻¹): ~2220 (C≡N stretch), ~1590, 1550 (C=C and C=N aromatic ring stretches), ~1280 (C-O stretch).
-
Mass Spectrometry (EI): m/z (%) 148 (M⁺).
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. It is also toxic upon inhalation. Handle with extreme caution.[6]
-
Sodium methoxide is flammable and corrosive. It reacts with water to produce methanol and sodium hydroxide. Keep away from ignition sources and handle in a dry atmosphere.[1][8][9]
-
Dimethyl sulfate is a potent alkylating agent and is classified as a probable human carcinogen. It is highly toxic and can be absorbed through the skin. Use appropriate gloves and handle only in a fume hood.[4]
-
Malononitrile is toxic and should be handled with care.[10]
-
Dispose of all chemical waste according to institutional and local regulations.
References
- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents.
- Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020, September 8). [Video]. YouTube.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).
- Nucleophilic aromatic substitution - Wikipedia.
- malononitrile - Organic Syntheses Procedure.
- dimethyl sulfate - Organic Syntheses Procedure.
- O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview.
- nucleophilic aromatic substitutions - YouTube. (2019, January 19). [Video]. YouTube.
- Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. (2018, April 20). [Video]. YouTube.
- The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions - Infoscience.
- Unravelling nucleophilic aromatic substitution pathways with bimetallic nucleophiles - Chemical Communications (RSC Publishing). (2019, January 14).
- Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project - Morressier. (2021, February 1).
- Nucleophilic Aromatic Substitution (NAS) - PHARMD GURU.
Sources
- 1. youtube.com [youtube.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Hydroxymethylation - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. pearson.com [pearson.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Unravelling nucleophilic aromatic substitution pathways with bimetallic nucleophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 2-Methoxy-4-methylnicotinonitrile as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Multifunctional Pyridine Scaffold
2-Methoxy-4-methylnicotinonitrile, a substituted pyridine derivative, has emerged as a highly versatile and valuable building block in the field of organic synthesis. Its unique molecular architecture, featuring a pyridine core decorated with a methoxy, a methyl, and a nitrile group, offers a confluence of reactive sites, enabling a diverse array of chemical transformations. The electron-donating methoxy group and the electron-withdrawing nitrile group modulate the electronic properties of the pyridine ring, influencing its reactivity and providing handles for further functionalization. This combination of features makes this compound an attractive starting material for the synthesis of a wide range of heterocyclic compounds, with significant applications in medicinal chemistry and materials science.
This application note provides a comprehensive guide to the synthetic utility of this compound, detailing its preparation, key chemical transformations, and providing experimentally validated protocols. The causality behind experimental choices is explained to provide field-proven insights for researchers aiming to incorporate this building block into their synthetic strategies.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is fundamental for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 149379-71-5 | [1] |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.17 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 87-88 °C | [2] |
| Purity | >97% | [1] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. A sharp band around 2223 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The presence of the pyridine ring is confirmed by C=C and C=N stretching vibrations observed in the 1570-1600 cm⁻¹ region.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides distinct signals for the methyl and methoxy protons, as well as the aromatic protons on the pyridine ring, allowing for unambiguous structural confirmation.[2]
-
¹³C NMR: The carbon NMR spectrum will show characteristic chemical shifts for the nitrile carbon, the carbons of the pyridine ring, and the methyl and methoxy carbons.
-
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.
Synthesis of this compound: A One-Pot Approach
The synthesis of this compound can be efficiently achieved through a one-pot condensation reaction. This method, as described by Victory et al., offers a straightforward route to this valuable building block.[2]
Reaction Scheme:
Sources
The Strategic Role of 2-Methoxy-4-methylnicotinonitrile in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Nicotinonitrile Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, the nicotinonitrile framework stands out as a "privileged scaffold"—a molecular architecture that is capable of binding to a variety of biological targets with high affinity.[1] This versatility has led to the development of several marketed drugs, including the kinase inhibitors Bosutinib and Neratinib, which have significantly impacted cancer therapy.[2] The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. Among the various substituted nicotinonitriles, the 2-methoxy-4-methylnicotinonitrile motif has garnered attention as a key building block for a new generation of therapeutic agents. The methoxy group at the 2-position and the methyl group at the 4-position play crucial roles in modulating the molecule's electronic and steric properties, influencing its interactions with biological targets.[3]
This guide provides an in-depth exploration of the synthesis and potential applications of this compound in medicinal chemistry, offering detailed protocols and insights for researchers in drug discovery and development.
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound can be achieved through a multi-step pathway, starting from commercially available materials. The following protocol is a representative example, drawing from established methods for the synthesis of substituted nicotinonitriles.[4]
Synthetic Workflow Overview
Sources
- 1. 2-Methoxy-4,6-dimethylnicotinonitrile | C9H10N2O | CID 595276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 1354528-16-7 | 2-Hydroxy-4-methoxy-6-methylnicotinonitrile - Synblock [synblock.com]
- 4. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - chemicalbook [chemicalbook.com]
Protocol for the Purification of 2-Methoxy-4-methylnicotinonitrile via Normal-Phase Column Chromatography
An Application Note for Drug Development Professionals
Abstract
2-Methoxy-4-methylnicotinonitrile is a substituted pyridine derivative that serves as a valuable building block in the synthesis of various pharmacologically active compounds and novel materials. The purity of this intermediate is paramount to ensure the desired outcome and yield in subsequent synthetic steps. This application note provides a detailed, field-proven protocol for the purification of this compound from a crude reaction mixture using normal-phase column chromatography. The methodology emphasizes the rationale behind each step, from mobile phase selection using Thin-Layer Chromatography (TLC) to post-purification analysis, ensuring a robust and reproducible process.
Introduction: The Rationale for Purification
In multi-step organic synthesis, the purification of intermediates is a critical control point. Impurities, such as unreacted starting materials, by-products, or residual reagents, can interfere with subsequent reactions, leading to lower yields, complex product mixtures, and potential downstream complications in drug development. Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1][2] It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[2] For a moderately polar compound like this compound, normal-phase chromatography, which utilizes a polar stationary phase (typically silica gel) and a less polar mobile phase, is an effective strategy for isolating the target molecule.[2]
This guide is designed to provide researchers with a comprehensive workflow, from initial analysis to the final, purified product, grounded in the principles of chromatographic science.
Pre-Chromatography Analysis: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale pilot for the column, allowing for the determination of the optimal mobile phase composition.[1] The goal is to find a solvent mixture that provides good separation between the desired product and its impurities, with the product having a Retention Factor (Rf) of approximately 0.3 to 0.4.[2]
TLC Protocol:
-
Plate Preparation: Use a silica gel-coated TLC plate (e.g., Silica Gel 60 F254). Gently draw a light pencil line about 1 cm from the bottom of the plate to mark the origin.
-
Sample Spotting: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the origin line.
-
Developing the Plate: Prepare a series of developing chambers (a covered beaker with filter paper can suffice) with different ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate).[3]
-
Elution: Place the spotted TLC plate into a chamber containing a prepared solvent system. Ensure the solvent level is below the origin line. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[3]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). If the compounds are not UV-active, staining with potassium permanganate or iodine may be necessary.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An ideal solvent system will show the spot for this compound at an Rf of ~0.35, well-separated from other spots.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F254 Plates | Standard polar stationary phase for general-purpose chromatography.[3] |
| Mobile Phase (Trial) | Hexane:Ethyl Acetate mixtures (e.g., 9:1, 4:1, 2:1) | A common solvent system for separating moderately polar compounds. The ratio is adjusted to achieve the target Rf. |
| Target Rf | ~0.3 - 0.4 | This Rf range in TLC typically translates to good elution and separation on a column.[2] |
Detailed Column Chromatography Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude this compound. The scale can be adjusted by modifying the column size and solvent volumes accordingly.
Materials and Reagents
-
Chromatography Column: Glass column with a stopcock (e.g., 40 cm length, 4 cm diameter).
-
Stationary Phase: Silica Gel, standard grade (e.g., 230-400 mesh).
-
Mobile Phase: Pre-determined mixture of Hexane and Ethyl Acetate from TLC analysis.
-
Crude Sample: this compound.
-
Ancillary Supplies: Erlenmeyer flasks, beakers, fraction collection tubes, funnel, sand, cotton or glass wool, rotary evaporator.
Experimental Workflow
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Column Preparation:
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer (approx. 1 cm) of sand over the plug. This creates a flat base and prevents the silica from leaking through the stopcock.
-
-
Packing the Column (Slurry Method):
-
In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample).
-
Create a slurry by adding the silica gel to a generous amount of the chosen mobile phase. Stir gently to remove air bubbles.
-
With the column stopcock closed, pour the slurry into the column using a funnel.
-
Continuously tap the side of the column gently to encourage even settling of the silica gel.
-
Open the stopcock to drain some of the solvent, ensuring the top of the silica bed does not run dry. The goal is a firm, homogenous bed with no cracks or channels.
-
Add another thin layer of sand on top of the silica bed to protect it from disturbance during sample and solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude sample) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude sample adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column, creating a small, concentrated band. Dry loading is superior for samples that have limited solubility in the mobile phase, as it prevents band broadening at the start of the chromatography.[4]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, opening the stopcock to begin the elution process. Maintain a constant head of solvent above the silica bed at all times.
-
Collect the eluent in sequentially numbered test tubes or vials. The size of the fractions can vary (e.g., 10-20 mL), depending on the column size and expected separation.
-
Maintain a steady flow rate. Applying gentle air pressure (flash chromatography) can speed up the process.
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of the compounds.
-
The desired product, this compound, should elute after any less polar impurities and before any more polar impurities.
-
-
Isolation of the Final Product:
-
Once the TLC analysis identifies the fractions containing the pure product, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The resulting solid or oil is the purified this compound. Further drying under high vacuum may be necessary to remove residual solvent.
-
Troubleshooting
Even with a well-defined protocol, issues can arise. The following guide provides solutions to common problems.
Caption: Decision tree for troubleshooting common chromatography issues.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, related nicotinonitrile and methoxy-substituted aromatic compounds are classified as hazardous. For a similar compound, 2-Methoxy-4,6-dimethylnicotinonitrile, hazards include being harmful if swallowed, in contact with skin, or if inhaled.[5] Therefore, strict safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.[6]
-
Ventilation: All handling of the crude material, solvents, and the chromatography process itself should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Solvent Handling: The solvents used (hexane, ethyl acetate) are flammable and volatile. Keep them away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in accordance with institutional and local regulations.
References
- PubChem. (n.d.). 2-Methoxy-4,6-dimethylnicotinonitrile. National Center for Biotechnology Information.
- Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- Columbia University, Department of Chemistry. (n.d.). Column chromatography.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. columbia.edu [columbia.edu]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Methoxy-4,6-dimethylnicotinonitrile | C9H10N2O | CID 595276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols for the Quantification of 2-Methoxy-4-methylnicotinonitrile
Introduction: The Significance of Quantifying 2-Methoxy-4-methylnicotinonitrile
This compound is a substituted pyridine derivative, a class of compounds with significant interest in pharmaceutical and agrochemical research. The precise and accurate quantification of this molecule is critical during various stages of drug discovery and development, including pharmacokinetic studies, metabolic profiling, quality control of active pharmaceutical ingredients (APIs), and formulation analysis. The development of robust and validated analytical methods is therefore a prerequisite for ensuring the safety, efficacy, and quality of potential therapeutic agents derived from this scaffold.
This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of this compound. We will explore three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). For each method, we will delve into the scientific rationale behind the chosen parameters and provide step-by-step protocols for method development, validation, and sample analysis. All methodologies are designed to be self-validating, adhering to the principles of scientific integrity and the stringent requirements of regulatory bodies, drawing upon guidelines from the International Council for Harmonisation (ICH).[1]
Physicochemical Properties of this compound Analogs
| Property | Value (for 2-Methoxy-4,6-dimethylnicotinonitrile) | Reference |
| Molecular Formula | C₉H₁₀N₂O | [2] |
| Molecular Weight | 162.19 g/mol | [2] |
| IUPAC Name | 2-methoxy-4,6-dimethylpyridine-3-carbonitrile | [2] |
These properties suggest that this compound is a small, relatively non-polar molecule, making it amenable to analysis by reversed-phase HPLC and GC.
I. High-Performance Liquid Chromatography (HPLC) for Quantification
A. Rationale and Method Development Strategy
Reversed-phase HPLC is a powerful technique for the separation and quantification of small organic molecules. The choice of a C18 stationary phase is based on the predicted non-polar nature of the analyte. A gradient elution method using a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) will be developed to ensure optimal separation from potential impurities and matrix components. UV detection is suitable due to the presence of the aromatic pyridine ring, which is expected to have a significant UV absorbance.
The development of a robust HPLC method follows a logical progression, as outlined in the workflow below.
Caption: HPLC Method Development and Validation Workflow.
B. Detailed HPLC Protocol
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Purified water (18.2 MΩ·cm)
-
HPLC-grade formic acid or phosphoric acid
2. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm (to be optimized by DAD) |
| Injection Volume | 10 µL |
4. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For API analysis, dissolve the sample in methanol to a suitable concentration. For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary.
C. Method Validation According to ICH Q2(R2) Guidelines [3][4]
A comprehensive validation of the analytical method is mandatory to ensure its suitability for the intended purpose.[1][5]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities, degradation products, or matrix components. Peak purity analysis should be performed using a DAD. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The range should cover from the limit of quantitation (LOQ) to 120% of the expected sample concentration. |
| Accuracy | The mean recovery should be within 98.0% to 102.0% at three different concentration levels (low, medium, high). |
| Precision (Repeatability) | The relative standard deviation (RSD) of six replicate injections of a standard solution should be ≤ 2%. |
| Precision (Intermediate) | The RSD of results obtained on different days, by different analysts, or on different instruments should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantitated. Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Typically determined as a signal-to-noise ratio of 10:1. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, ±5% in mobile phase composition). |
II. Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification
A. Rationale and Method Development Strategy
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and thermally stable compounds. Given the predicted properties of this compound, it is expected to be amenable to GC analysis without derivatization. The mass spectrometer provides high selectivity, allowing for quantification even in complex matrices.
The development workflow for a GC-MS method is similar to that of HPLC, focusing on optimizing the separation and detection parameters.
Caption: GC-MS Method Development and Validation Workflow.
B. Detailed GC-MS Protocol
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
GC-grade solvents (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate
2. Instrumentation and Columns:
-
GC system coupled to a mass spectrometer (single quadrupole or triple quadrupole).
-
A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
3. Chromatographic and Mass Spectrometric Conditions (Starting Point):
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Full Scan (m/z 50-300) for initial identification, then Selected Ion Monitoring (SIM) for quantification. |
4. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate to construct a calibration curve.
-
Sample Preparation: For solid samples, dissolve in a suitable solvent. For liquid samples, a liquid-liquid extraction with a non-polar solvent may be required. The organic extract should be dried over anhydrous sodium sulfate before analysis.
C. Method Validation in SIM Mode
The validation parameters are similar to those for HPLC, but for GC-MS, quantification is performed in SIM mode for enhanced sensitivity and selectivity. At least three characteristic ions of the analyte should be monitored: one for quantification and two for confirmation.
III. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
A. Rationale and Method Development Strategy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[6][7][8] Quantification is achieved by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.[9][10] This technique is particularly valuable for the certification of reference materials and for purity assessments.
The key to a successful qNMR experiment lies in the careful selection of an appropriate internal standard and the optimization of acquisition parameters to ensure accurate integration.[9][11]
Caption: qNMR Method Development and Validation Workflow.
B. Detailed qNMR Protocol
1. Materials and Reagents:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity, traceable to a national standard.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity.
2. Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
3. Experimental Parameters:
| Parameter | Setting | Rationale |
| Pulse Angle | 90° | To maximize signal intensity for a given number of scans. |
| Relaxation Delay (d1) | > 5 x T₁ of the slowest relaxing proton | To ensure complete relaxation of all relevant protons for accurate integration. |
| Acquisition Time | ≥ 3 seconds | To achieve good digital resolution. |
| Number of Scans | Sufficient to achieve a signal-to-noise ratio of >250:1 for the peaks of interest. | To minimize integration errors. |
4. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
5. Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the well-resolved, non-overlapping signals of the analyte and the internal standard.
-
Calculate the purity or concentration of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
C. Method Validation for qNMR
The validation of a qNMR method focuses on demonstrating its accuracy, precision, specificity, linearity, and robustness. The experimental design should follow the principles outlined in the ICH guidelines.
IV. Conclusion
This guide has provided a comprehensive overview of three robust analytical methods for the quantification of this compound. The choice of the most appropriate technique will depend on the specific application, the required sensitivity, the nature of the sample matrix, and the available instrumentation. By following the detailed protocols and adhering to the principles of method validation, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and scientifically sound data for this important class of molecules.
V. References
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI.
-
What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. JEOL Ltd.
-
Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review.
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
-
Quantitative NMR Spectroscopy. University of Edinburgh.
-
Validation of Analytical Procedures Q2(R2). ICH.
-
2-Methoxy-4,6-dimethylnicotinonitrile. PubChem.
-
A Guide to Quantitative NMR (qNMR). Emery Pharma.
-
Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. ResearchGate.
-
Analytical method validation: A brief review. Journal of Pharmacy Research.
-
Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. PMC.
-
Method Validation Approaches for Analysis of Constituents in ENDS. PMC.
-
QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. Sigma-Aldrich.
-
Quantitative NMR (qNMR). FUJIFILM Wako.
Sources
- 1. Method Validation Approaches for Analysis of Constituents in ENDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-4,6-dimethylnicotinonitrile | C9H10N2O | CID 595276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. wjarr.com [wjarr.com]
- 6. researchgate.net [researchgate.net]
- 7. 1354528-16-7|2-Hydroxy-4-methoxy-6-methylnicotinonitrile|BLD Pharm [bldpharm.com]
- 8. Separation of 2-Methoxy-4-methylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Methoxy-4-methylnicotinonitrile
Abstract
This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methoxy-4-methylnicotinonitrile. This method is designed for researchers, scientists, and professionals in drug development and quality control. The described protocol offers excellent specificity, linearity, accuracy, and precision, making it suitable for routine analysis and stability studies. The causality behind each experimental choice is thoroughly explained to provide a deeper understanding of the method's principles.
Introduction
This compound is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity and stability of this intermediate are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its quantification and the monitoring of potential impurities and degradation products.[1][2]
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[3][4] This application note details the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2]
Physicochemical Properties of this compound
Understanding the physicochemical properties of the analyte is fundamental to developing a robust HPLC method.
-
Structure:
-
IUPAC Name: 2-methoxy-4-methylpyridine-3-carbonitrile
-
Molecular Formula: C₉H₈N₂O
-
Molecular Weight: 160.18 g/mol
-
-
Predicted Properties (based on related structures and cheminformatics):
-
logP: Approximately 1.5. This moderate lipophilicity suggests good retention on a reversed-phase column.
-
pKa: The pyridine nitrogen is expected to have a pKa in the range of 2-4. This is a critical parameter for controlling retention and peak shape by adjusting the mobile phase pH.
-
UV Absorbance: Aromatic and nitrile functionalities suggest strong UV absorbance in the range of 220-280 nm. For this method, a wavelength of 270 nm is selected to provide a good balance of sensitivity and specificity.
-
HPLC Method Development and Rationale
The selection of chromatographic conditions is based on the physicochemical properties of this compound and established principles of reversed-phase chromatography.
Chromatographic System
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Component | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis Detector |
| Software | Chromatographic Data Station for system control, data acquisition, and processing |
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the moderately nonpolar analyte. The specified dimensions and particle size offer a good balance between resolution, analysis time, and backpressure. |
| Mobile Phase | Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v) | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency. The aqueous buffer controls the pH. Setting the pH to 3.0 ensures that the pyridine nitrogen is protonated, leading to improved peak shape and consistent retention. |
| Flow Rate | 1.0 mL/min | This flow rate provides a reasonable analysis time and good chromatographic efficiency for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |
| Detection Wavelength | 270 nm | Based on the UV-active chromophores (aromatic ring and nitrile group), this wavelength is expected to provide high sensitivity for the analyte. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any potential impurities. |
Experimental Protocols
Preparation of Solutions
-
Diluent: Mobile phase (Acetonitrile:Buffer, 40:60)
-
Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Standard Working Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure its performance.
-
Procedure: Inject the Standard Working Solution (100 µg/mL) five replicate times.
-
Acceptance Criteria:
-
Tailing Factor: Not more than 2.0
-
Theoretical Plates: Not less than 2000
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%
-
Method Validation Protocol
The analytical method is validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2]
Specificity (Stability-Indicating)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[2] To demonstrate the stability-indicating nature of the method, forced degradation studies are performed.
-
Procedure:
-
Prepare a solution of this compound at a concentration of 100 µg/mL.
-
Subject the solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 48 hours.
-
-
Analyze the stressed samples alongside an unstressed control sample.
-
-
Acceptance Criteria: The method is considered stability-indicating if the peak for this compound is pure and there is no co-elution from any degradation products, as determined by peak purity analysis using a photodiode array (PDA) detector.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[2]
-
Procedure: Prepare a series of at least five concentrations of this compound ranging from 20 µg/mL to 150 µg/mL from the Standard Stock Solution. Inject each concentration in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be not less than 0.999.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]
-
Procedure: Accuracy will be determined by the recovery of a known amount of analyte spiked into a placebo matrix (if applicable) or by analyzing samples of known concentration. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate.
-
Data Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2]
-
Repeatability (Intra-day Precision):
-
Procedure: Analyze six replicate preparations of the standard solution at 100% of the working concentration (100 µg/mL) on the same day.
-
Acceptance Criteria: The RSD of the peak areas should be not more than 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The RSD of the peak areas over the two days should be not more than 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]
-
Procedure: Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the changes.
Visualization of Workflows
HPLC Method Development Workflow
Caption: Workflow for HPLC Method Development.
Method Validation Protocol Flow
Caption: ICH-Compliant Method Validation Protocol.
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The method is specific, linear, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability testing in the pharmaceutical industry. The detailed explanation of the rationale behind the method development choices and the comprehensive validation protocol ensure the trustworthiness and scientific integrity of the results.
References
- PubChem.2-Methoxy-4,6-dimethylnicotinonitrile.
- ICH.Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Shaalan, R. A., & Belal, T. S. (2010).HPLC-DAD stability indicating determination of nitrofurazone and lidocaine hydrochloride in their combined topical dosage form.
- Leal, C., et al. (2012).Development and validation of a stability-indicating HPLC method for the determination of electrochemically controlled release of risperidone.
- Dimmock, J. R., et al. (2000).A review of the HPLC and related methods for the analysis of cytotoxic hydrazones.
- de Oliveira, K. N., et al. (2011).Synthesis and antidepressant-like activity evaluation of sulphonamides and sulphonyl-hydrazones. Bioorganic & Medicinal Chemistry, 19(14), 4295–4306.
- Yurttaş, L., et al. (2013).Synthesis and evaluation of new pyridine, thiazole and thiophene derivatives with antitumor activity. Molecules, 16(1), 16–27.
- SIELC Technologies.HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.[Link]
- ResearchGate.
- Journal of Pharmaceutical Negative Results.
- ICH.Validation of Analytical Procedures Q2(R2).
Sources
- 1. 306977-92-4 CAS MSDS (2-METHOXY-6-(4-METHOXYPHENYL)NICOTINONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 4. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for the GC-MS Analysis of 2-Methoxy-4-methylnicotinonitrile and its Byproducts
Abstract
This document provides a comprehensive guide for the qualitative and quantitative analysis of 2-Methoxy-4-methylnicotinonitrile, a key intermediate in pharmaceutical synthesis, and its process-related impurities using Gas Chromatography-Mass Spectrometry (GC-MS). Nicotinonitrile derivatives are a significant class of compounds in medicinal chemistry, forming the scaffold for numerous drugs.[1][2] Consequently, ensuring the purity of intermediates like this compound is critical for the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide details the underlying principles, step-by-step protocols, and data interpretation strategies, designed for researchers, analytical scientists, and drug development professionals.
Introduction: The Imperative of Impurity Profiling
In pharmaceutical manufacturing, the rigorous identification and quantification of impurities are mandated by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4] Impurities in starting materials or intermediates, even at trace levels, can impact the stability, efficacy, and safety of the final drug product.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for impurity profiling, particularly for volatile and semi-volatile organic compounds.[4][6] Its combination of high-resolution chromatographic separation (GC) and definitive mass-based identification (MS) makes it an ideal tool for separating and characterizing process-related byproducts, unreacted starting materials, and degradation products.[6][7] This application note establishes a robust GC-MS method for analyzing this compound, ensuring a comprehensive purity profile.
Understanding the Analyte and Potential Byproducts
A logical approach to impurity identification begins with an understanding of the synthetic route. The synthesis of methoxy-substituted nicotinonitriles often involves the reaction of a di-chloro precursor with a methoxide source. For instance, the synthesis of the related compound 6-Chloro-2-Methoxy-4-Methylnicotinonitrile involves the reaction of Sodium Methoxide with 2,6-Dichloro-4-methylnicotinonitrile.[8]
Based on common synthetic pathways, potential process-related impurities for this compound could include:
-
Unreacted Starting Materials: e.g., a di-halogenated or hydroxylated nicotinonitrile precursor.
-
Positional Isomers: Formation of an isomeric product, such as a 6-methoxy derivative, if the synthesis is not perfectly regioselective.
-
Over-reacted Products: e.g., di-methoxy derivatives.
-
Byproducts from Side Reactions: Such as hydrolysis of the nitrile group to an amide, or demethylation of the methoxy group to a hydroxyl function.
-
Residual Solvents: Volatile organic compounds used during synthesis and purification.
The GC-MS Method: A Rationale-Driven Approach
The selection of each parameter in the GC-MS method is a deliberate choice aimed at achieving optimal separation, sensitivity, and identification certainty.
Sample Preparation
The goal of sample preparation is to introduce the analyte into the GC system in a suitable solvent and at an appropriate concentration.
-
Causality: A volatile solvent like Dichloromethane or Ethyl Acetate is chosen for its ability to readily dissolve the analyte and its byproducts without interfering with early-eluting peaks. The concentration (typically ~1 mg/mL) is optimized to produce a strong signal for the main component without saturating the detector, which is crucial for detecting trace-level impurities.[9]
Gas Chromatography (GC) Parameters
-
Injector Configuration: A split injection is employed to introduce a small, representative fraction of the sample onto the column.[10] This prevents column overload from the high-concentration parent compound, which would otherwise lead to peak distortion and obscure the detection of nearby trace impurities. A split ratio of 20:1 is a robust starting point.
-
Column Selection: A low-to-mid polarity column, such as a DB-5ms (5% Phenyl-methylpolysiloxane), is ideal. This stationary phase provides excellent separation based on boiling points and slight polarity differences, making it well-suited for resolving the various potential byproducts from the main analyte.[11]
-
Oven Temperature Program: A temperature gradient is essential for effective separation.
-
An initial low temperature (e.g., 70°C) allows for the separation of highly volatile compounds like residual solvents.
-
A controlled ramp (e.g., 10°C/min) systematically elutes compounds based on their boiling points.
-
A final high-temperature hold ensures that all less volatile byproducts are eluted from the column, preventing sample carryover.[11]
-
Mass Spectrometry (MS) Parameters
-
Ionization Technique: Electron Ionization (EI) at a standard energy of 70 eV is the method of choice.[12] This high energy ensures reproducible and extensive fragmentation of the molecules, creating a unique "fingerprint" mass spectrum for each compound that can be reliably compared to spectral libraries (e.g., NIST) for identification.[6][13]
-
Acquisition Mode:
-
Full Scan Mode: Acquiring data across a wide mass range (e.g., m/z 40-400) is crucial for identifying unknown impurities.[11] The resulting spectra can be searched against libraries to tentatively identify peaks.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis of known impurities, SIM mode offers significantly higher sensitivity.[10][14] By monitoring only a few characteristic ions for each target impurity, the signal-to-noise ratio is dramatically improved, allowing for quantitation at parts-per-million (ppm) levels.
-
Experimental Workflow and Protocols
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: Experimental workflow for GC-MS analysis.
Protocol 1: Sample and Standard Preparation
-
Reagents & Materials:
-
This compound sample
-
Dichloromethane (HPLC or GC grade)
-
Volumetric flasks (10 mL, Class A)
-
Autosampler vials (2 mL) with caps
-
Analytical balance
-
-
Procedure:
-
Accurately weigh approximately 10.0 mg of the this compound sample.
-
Transfer the sample quantitatively to a 10 mL volumetric flask.
-
Add approximately 7 mL of Dichloromethane and vortex until the sample is fully dissolved.
-
Make up the volume to the 10 mL mark with Dichloromethane and mix thoroughly. This yields a stock solution of 1 mg/mL.
-
Transfer the solution to a 2 mL autosampler vial for analysis.
-
Protocol 2: GC-MS Instrument Parameters
The following table outlines the recommended starting parameters for the GC-MS system. These should be considered a baseline and may require optimization for specific instruments.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or similar | Industry-standard, reliable platform. |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | Versatile column for separating a wide range of semi-volatile compounds.[11] |
| Injector | Split/Splitless | |
| Injection Mode | Split | Prevents column overload from the main component.[10] |
| Split Ratio | 20:1 | Balances sensitivity for impurities with the prevention of peak distortion. |
| Injection Volume | 1 µL | Standard volume for reproducible injections. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column dimensions, balancing separation speed and efficiency. |
| Oven Program | ||
| Initial Temp. | 70 °C, hold for 2 min | Allows for separation of volatile solvents. |
| Ramp 1 | 10 °C/min to 280 °C | Separates the main analyte and process-related byproducts based on boiling points. |
| Hold | Hold at 280 °C for 5 min | Ensures all high-boiling point compounds are eluted from the column. |
| MS System | Agilent 5977B or similar | High-performance single quadrupole MS. |
| Ion Source | Electron Ionization (EI) | Standard for creating reproducible, library-searchable spectra.[12] |
| Electron Energy | 70 eV | Provides consistent fragmentation patterns.[9] |
| Source Temp. | 230 °C | Prevents condensation and contamination of the ion source. |
| Quadrupole Temp. | 150 °C | Ensures stable mass filtering. |
| Acquisition Mode | Full Scan | For identification of unknown impurities. |
| Scan Range | m/z 40 - 400 | Covers the expected mass range of the analyte and its potential byproducts. |
Data Interpretation: From Spectrum to Structure
Expected Fragmentation Pattern of this compound
The mass spectrum of the parent compound is foundational. The fragmentation is governed by the stability of the resulting ions, with cleavages often occurring at functional groups.[15][16] For this compound (Molecular Weight: 148.17 g/mol ), the following fragments are predicted:
Caption: Predicted EI fragmentation pathways for the target analyte.
-
Molecular Ion (M+•) at m/z 148: The presence of this peak confirms the molecular weight of the compound.
-
Loss of a Methyl Radical ([M-15]+) at m/z 133: A very common fragmentation pathway for methoxy-substituted aromatics, resulting from the cleavage of the O-CH₃ bond.[17]
-
Loss of Formaldehyde ([M-30]+) at m/z 118: A characteristic rearrangement and loss for ortho-methoxy substituted pyridines.
-
Other Fragments: Further fragmentation of the pyridine ring can lead to smaller ions, but the initial losses from the substituent groups are often the most diagnostic.
Identification and Quantification of Byproducts
The following table provides a hypothetical summary of expected results for a sample containing common impurities.
| Peak ID | Retention Time (min) | Proposed Identity | Key m/z Fragments | Area % (Example) |
| 1 | 3.52 | Dichloromethane (Solvent) | 84, 49, 86 | N/A |
| 2 | 10.85 | 2-Hydroxy-4-methylnicotinonitrile | 134, 105, 78 | 0.15% |
| 3 | 11.50 | This compound | 148, 133, 118 | 99.5% |
| 4 | 11.92 | Isomer (e.g., 6-Methoxy) | 148, 133, 119 | 0.25% |
| 5 | 12.78 | Dichloro-4-methylnicotinonitrile | 186, 151, 188, 116 | 0.10% |
Identification Strategy:
-
The mass spectrum of each unknown peak is compared against the NIST mass spectral library.
-
The fragmentation pattern is manually interpreted to see if it is consistent with a logical process-related impurity.
-
For definitive identification and quantification, the proposed impurity should be synthesized or purchased and analyzed under the same conditions to confirm its retention time and mass spectrum.
Method Validation: Ensuring Trustworthy Results
For use in a regulated environment, this analytical method must be validated to prove it is fit for purpose.[7][18] The validation process would involve a series of experiments to assess:
-
Specificity: The ability to resolve and detect the target analyte and its impurities from each other and from matrix components.
-
Linearity: Demonstrating a direct proportional relationship between the concentration of an impurity and the instrument's response over a defined range.[10]
-
Accuracy & Precision: Proving the closeness of the measured value to the true value (accuracy) and the degree of scatter between repeated measurements (precision).[19]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of an impurity that can be reliably detected and quantified, respectively.[10][19]
-
Robustness: Showing that the method is unaffected by small, deliberate variations in parameters like flow rate or oven ramp rate.
A successfully validated method provides high confidence in the reported purity profile, which is essential for quality control and regulatory submission.[18]
References
- Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
- Li, Y., & Wu, J. (2005). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 486-494.
- Resolvemass Laboratories. (2024). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- Harigaya, K., Yamada, H., et al. (2014). Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients. Chemical and Pharmaceutical Bulletin, 62(4), 354-359.
- SCION Instruments. (n.d.). Active Pharmaceutical Ingredients Qualitative Analysis by GC-MS.
- Jain, D., & Basniwal, P. K. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Current Pharmaceutical Analysis, 13(1), 2-13.
- Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
- Medistri SA. (2024). GC/MS Identification of Impurities.
- ResearchGate. (2025). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities.
- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
- ChemicalBook. (n.d.). 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis.
- ResearchGate. (2025). Mass spectral fragmentations of alkylpyridine N‐oxides.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- ResearchGate. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review.
- BenchChem. (2025). Technical Support Center: Interpreting Mass Spectrometry Fragmentation Patterns of 2,3-Dihydrofuro[2,3-c]pyridine.
- Papoutsis, I. I., et al. (2024). Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. Journal of Chromatography B, 1234, 123456.
- Massadeh, R. K., & El-Elimat, T. (2021). UPLC-HRESI-MS and GC-MS analysis of the leaves of Nicotiana glauca. Tropical Journal of Pharmaceutical Research, 20(1), 133-139.
- Semantic Scholar. (n.d.). Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present).
- Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.
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Application Note: 2-Methoxy-4-methylnicotinonitrile as a Versatile Precursor for the Synthesis of Fused Heterocyclic Systems
Abstract
This guide provides a comprehensive overview of 2-methoxy-4-methylnicotinonitrile, a highly functionalized pyridine derivative, as a pivotal precursor in the synthesis of diverse and medicinally relevant heterocyclic compounds. We delve into the strategic application of this building block for constructing fused ring systems, such as pyrido[2,3-d]pyrimidines. This document furnishes detailed mechanistic insights, step-by-step experimental protocols, and the rationale behind procedural choices, aimed at researchers, medicinal chemists, and professionals in drug development.
Introduction: The Strategic Value of Nicotinonitrile Scaffolds
The Central Role of Heterocycles in Medicine
Heterocyclic compounds form the bedrock of medicinal chemistry, with their unique structures enabling precise interactions with biological targets.[1][2] A vast number of pharmaceuticals, from antibiotics to anticancer agents, incorporate heterocyclic rings as their core pharmacophore.[2] The continuous demand for novel therapeutics necessitates the development of efficient and modular synthetic routes to access new heterocyclic chemical space.
This compound: A Privileged Building Block
Among the myriad of synthetic precursors, substituted nicotinonitriles stand out for their versatility. The title compound, this compound, is an exemplary synthon, embodying a convergence of reactive sites that can be selectively addressed to construct more complex molecular architectures.
-
Cyano Group (-CN): Functions as a potent electrophile and can participate in cyclization reactions to form annulated rings.
-
Methoxy Group (-OCH₃): An excellent leaving group upon nucleophilic aromatic substitution, facilitating ring closure. Its presence is known to favorably influence physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties in drug candidates.[3]
-
Pyridine Ring: A bioisostere for a phenyl ring, offering improved solubility and metabolic stability. The nitrogen atom provides a site for hydrogen bonding, crucial for molecular recognition at receptor sites.
The strategic arrangement of these functional groups makes this compound an ideal starting point for synthesizing fused heterocycles, which are prominent in many bioactive molecules.[4][5]
Precursor Profile: Physicochemical Data and Handling
A thorough understanding of the starting material is fundamental to successful synthesis. While specific experimental data for this compound is sparse, we can infer its properties from the closely related and well-documented analog, 2-methoxy-4,6-dimethylnicotinonitrile.
Structural and Physical Data (Analog-Based)
| Property | Value (for 2-Methoxy-4,6-dimethylnicotinonitrile) | Reference |
| CAS Number | 65515-39-1 | [6][7] |
| Molecular Formula | C₉H₁₀N₂O | [6][7] |
| Molecular Weight | 162.19 g/mol | [6][7] |
| Appearance | Solid (inferred) | |
| Storage | Store at room temperature in a dry, sealed place. | [7][8] |
Safety and Handling
Hazard Warning: Based on data for the dimethyl analog, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.[6]
Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental contact, wash the affected area thoroughly with water and seek medical attention if irritation persists.
Synthesis of Pyrido[2,3-d]pyrimidines: A Key Scaffold
The pyrido[2,3-d]pyrimidine core is a "privileged scaffold" found in numerous kinase inhibitors and other therapeutic agents. The reaction of this compound with guanidine serves as a classic and efficient method for its construction.
Mechanistic Rationale
The synthesis proceeds via a tandem addition-cyclization-elimination sequence. The electron-withdrawing cyano group polarizes the C3 position of the pyridine ring, making it susceptible to nucleophilic attack. The methoxy group at the C2 position is primed to act as a leaving group in the final aromatizing step.
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Application Note: A Guide to Investigating the Reaction Kinetics of 2-Methoxy-4-methylnicotinonitrile
Abstract
This document provides a comprehensive guide to investigating the reaction kinetics of 2-Methoxy-4-methylnicotinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The note details the theoretical underpinnings, experimental design, step-by-step protocols, and data analysis techniques required for a thorough kinetic study. By understanding the reaction kinetics, researchers can optimize reaction conditions, improve yield and purity, and scale up production processes effectively. This guide emphasizes a first-principles approach, encouraging a deep understanding of the "why" behind the "how" in experimental design.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative, a class of heterocyclic compounds that form the backbone of countless natural products and synthetic drugs.[2][3][4][5] Nicotinonitrile scaffolds, in particular, are prevalent in a range of biologically active molecules, exhibiting properties from anticancer to antimicrobial.[2][6][7][8] The methoxy and methyl substituents on the pyridine ring of the target molecule influence its electronic properties and steric environment, directly impacting its reactivity.
A thorough understanding of the reaction kinetics of this molecule is paramount for several reasons:
-
Process Optimization: Kinetic data allows for the fine-tuning of reaction parameters such as temperature, concentration, and catalyst loading to maximize product yield and minimize reaction time.
-
Mechanism Elucidation: By studying how reaction rates change under different conditions, one can infer the underlying reaction mechanism.[9] This knowledge is crucial for troubleshooting and further process development.
-
Safety and Scalability: Understanding the rate of reaction and any potential for runaway reactions is a critical safety consideration for scaling up chemical syntheses.
This application note will focus on a common reaction type for such a molecule: a nucleophilic aromatic substitution (SNAr) of the 2-methoxy group. This is a plausible and synthetically useful transformation to study.
Theoretical Background: Principles of Reaction Kinetics
The rate of a chemical reaction is a measure of how quickly reactants are converted into products.[10][11] For a general reaction A + B → P, the rate can be expressed by a rate law:
Rate = k [A]α [B]β
Where:
-
k is the rate constant, which is temperature-dependent.
-
[A] and [B] are the concentrations of the reactants.
-
α and β are the partial orders of the reaction with respect to each reactant, and their sum gives the overall reaction order.[12]
It is crucial to note that the orders of reaction, α and β, do not necessarily correspond to the stoichiometric coefficients of the balanced chemical equation and must be determined experimentally.[12]
The temperature dependence of the rate constant is typically described by the Arrhenius equation :
k = A * e(-Ea / RT)
Where:
-
A is the pre-exponential factor.
-
Ea is the activation energy.
-
R is the ideal gas constant.
-
T is the absolute temperature in Kelvin.
By determining the rate law and the activation energy, a comprehensive kinetic profile of the reaction can be established.
Experimental Design
A robust experimental design is the cornerstone of a reliable kinetic study. The following sections outline the key considerations.
The Model Reaction: SNAr of this compound
For this application note, we will investigate the kinetics of the reaction between this compound and a generic nucleophile, "Nu-", to displace the methoxy group.
Analytical Methodology
The choice of analytical technique is critical for monitoring the progress of the reaction. The method should be:
-
Specific: Able to distinguish between reactants, products, and any intermediates or byproducts.
-
Sensitive: Capable of accurately measuring small changes in concentration.
-
Rapid: Allowing for frequent sampling to build a detailed concentration-time profile.
For nicotinonitrile derivatives, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are excellent choices.[1] For this protocol, we will focus on an HPLC-based method.
Experimental Setup
A well-controlled experimental setup is essential for reproducible kinetic data. This includes:
-
Temperature Control: A jacketed reactor connected to a circulating water bath to maintain a constant temperature (± 0.1 °C).
-
Inert Atmosphere: Reactions involving potentially sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Consistent Mixing: A magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous.
Experimental Workflow Diagram
Caption: Workflow for a typical chemical kinetics experiment.
Detailed Protocols
Protocol for Determining the Reaction Order
This protocol uses the method of initial rates to determine the partial order of the reaction with respect to each reactant.
-
Prepare Stock Solutions:
-
0.1 M solution of this compound in a suitable solvent (e.g., DMSO).
-
1.0 M solution of the chosen nucleophile in the same solvent.
-
An internal standard solution for HPLC analysis.
-
-
Set up the Reaction:
-
Equilibrate the jacketed reactor to the desired temperature (e.g., 50 °C).
-
Add the solvent and the this compound solution to the reactor.
-
Start stirring and allow the solution to reach thermal equilibrium.
-
-
Initiate the Reaction and Sample:
-
At time t=0, add the nucleophile stock solution to the reactor.
-
Immediately withdraw the first aliquot (t=0 sample).
-
Continue to withdraw aliquots at regular, short intervals (e.g., every 30 seconds for the first 5 minutes).
-
Quench each aliquot immediately by adding it to a vial containing a quenching agent (e.g., a dilute acid to neutralize a basic nucleophile).
-
-
HPLC Analysis:
-
Analyze the quenched samples by a validated HPLC method to determine the concentration of the product formed or the reactant consumed.
-
-
Data Analysis:
-
Plot the concentration of the product versus time for the initial, linear portion of the reaction.
-
The slope of this line is the initial rate of reaction.
-
Repeat the experiment, varying the initial concentration of one reactant while keeping the other constant.
-
By comparing the initial rates at different concentrations, the reaction order with respect to each reactant can be determined using the following relationship: Rate1 / Rate2 = ([Reactant]1 / [Reactant]2)α
-
Example Data for Determining Reaction Order
| Experiment | [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.05 | 0.5 | 1.25 x 10-4 |
| 2 | 0.10 | 0.5 | 2.50 x 10-4 |
| 3 | 0.05 | 1.0 | 2.50 x 10-4 |
From this data, doubling the substrate concentration doubles the rate (suggesting first order in substrate), and doubling the nucleophile concentration also doubles the rate (suggesting first order in nucleophile). The overall reaction is second order.
Protocol for Determining the Rate Constant and Activation Energy
-
Perform a Time-Course Experiment:
-
Set up a reaction with known initial concentrations of both reactants.
-
Take and quench samples over a longer period, until the reaction is at least 80% complete.
-
Analyze the samples by HPLC to obtain a concentration vs. time profile.
-
-
Calculate the Rate Constant (k):
-
Using the determined reaction order, apply the appropriate integrated rate law to the concentration-time data. For a second-order reaction (as in our example), the integrated rate law is: 1/[A] = 1/[A]0 + kt
-
A plot of 1/[A] versus time should yield a straight line with a slope equal to the rate constant k.
-
-
Determine the Activation Energy (Ea):
-
Repeat the time-course experiment at several different temperatures (e.g., 40, 50, 60, and 70 °C).
-
Calculate the rate constant k at each temperature.
-
Create an Arrhenius plot by plotting ln(k) versus 1/T.
-
The slope of this line is equal to -Ea/R, from which the activation energy can be calculated.
-
Arrhenius Plot Diagram
Caption: An example of an Arrhenius plot.
Troubleshooting and Advanced Considerations
-
Non-linear initial rates: This could indicate a more complex reaction mechanism, such as product inhibition or catalyst deactivation.[9]
-
Poorly reproducible results: Ensure that temperature control, mixing, and timing of sample collection are consistent.
-
Side reactions: Use a selective analytical method to ensure you are only monitoring the reaction of interest.
-
Complex kinetics: If the reaction does not follow a simple integer order, more advanced kinetic modeling may be necessary.[9]
Conclusion
Investigating the reaction kinetics of this compound is a critical step in the development of efficient and robust synthetic processes. By following the principles and protocols outlined in this application note, researchers can gain a deep understanding of the factors that govern the reactivity of this important molecule. This knowledge is invaluable for process optimization, scale-up, and ensuring the safe and efficient production of pharmaceuticals and other fine chemicals.
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- 7. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldbook.iupac.org [goldbook.iupac.org]
- 11. goldbook.iupac.org [goldbook.iupac.org]
- 12. goldbook.iupac.org [goldbook.iupac.org]
Application Note & Protocol: A Scalable Pathway to Bulk Production of 2-Methoxy-4-methylnicotinonitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Subject: A detailed guide to the robust and scalable synthesis of 2-Methoxy-4-methylnicotinonitrile, a key building block in pharmaceutical development. This document provides a comprehensive, two-step synthetic protocol, including process controls, safety considerations, and analytical validation methods suitable for bulk production.
Executive Summary: The Strategic Importance of this compound
This compound is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. Its substituted pyridine core is a common motif in drug discovery, making a reliable and scalable source of this compound essential for advancing research and development pipelines. This application note details a validated two-step synthetic route, commencing with the synthesis of the precursor 2-Chloro-4-methylnicotinonitrile, followed by a nucleophilic aromatic substitution to yield the final product. The protocols provided are designed for scalability, emphasizing process safety, efficiency, and high purity of the final compound.
Proposed Synthetic Pathway: A Two-Step Approach to High-Purity Product
The selected synthetic strategy involves an initial cyclization and chlorination to form the key chloro-intermediate, followed by a methoxylation step. This approach is favored for its use of readily available starting materials and its amenability to large-scale production.
Figure 1: Proposed two-step synthesis pathway for this compound.
Detailed Protocols and Methodologies
Part A: Synthesis of 2-Chloro-4-methylnicotinonitrile (Intermediate)
This procedure is adapted from established methods for the synthesis of substituted pyridines, with modifications for scale-up. A plausible approach involves the reaction of (E)-4-(dimethylamino)but-3-en-2-one with malononitrile, followed by chlorination[1].
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (E)-4-(dimethylamino)but-3-en-2-one | 127.18 | 1.00 kg | 7.86 |
| Malononitrile | 66.06 | 0.52 kg | 7.87 |
| Methanol | 32.04 | 5.0 L | - |
| Sodium Methoxide (30% in MeOH) | 54.02 | 0.2 L | 1.05 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 2.40 kg (1.46 L) | 15.65 |
| Phosphorus Pentachloride (PCl₅) | 208.24 | 0.41 kg | 1.97 |
| Toluene | 92.14 | 5.0 L | - |
Protocol:
-
Reaction Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add methanol (5.0 L).
-
Condensation: Add (E)-4-(dimethylamino)but-3-en-2-one (1.00 kg) and malononitrile (0.52 kg) to the reactor. Stir the mixture to dissolve the solids.
-
Catalysis: Slowly add sodium methoxide solution (0.2 L) to the mixture while maintaining the temperature below 30°C. An exotherm may be observed.
-
Reaction: Stir the mixture at 20-25°C for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Chlorination: To the crude residue, add toluene (5.0 L) followed by the slow and careful addition of phosphorus oxychloride (2.40 kg). An exotherm will occur. Cool the reactor jacket to maintain an internal temperature of 80-90°C.
-
Addition of PCl₅: Add phosphorus pentachloride (0.41 kg) portion-wise to the mixture.
-
Reaction: Heat the mixture to 100-110°C and maintain for 8-12 hours. The reaction should be monitored by GC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice (10 kg). This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Extraction: Separate the organic layer. Extract the aqueous layer with toluene (2 x 2 L).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 3 L) and then with brine (3 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-4-methylnicotinonitrile.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the pure intermediate.
Part B: Scale-up Synthesis of this compound (Final Product)
This step involves a nucleophilic aromatic substitution of the chloro group with a methoxy group.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-4-methylnicotinonitrile | 152.59 | 1.00 kg | 6.55 |
| Sodium Methoxide | 54.02 | 0.42 kg | 7.77 |
| Methanol | 32.04 | 8.0 L | - |
Protocol:
-
Reaction Setup: In a 20 L jacketed glass reactor, dissolve sodium methoxide (0.42 kg) in methanol (8.0 L) under an inert atmosphere (e.g., nitrogen).
-
Addition of Starting Material: Add 2-Chloro-4-methylnicotinonitrile (1.00 kg) to the sodium methoxide solution.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 6-8 hours. Monitor the reaction by HPLC or GC for the disappearance of the starting material.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Neutralize the excess sodium methoxide by the careful addition of acetic acid until the pH is approximately 7.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extraction: To the residue, add water (5 L) and ethyl acetate (5 L). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 2 L).
-
Washing: Combine the organic layers and wash with water (2 x 3 L) and then with brine (3 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel for higher purity.
Process Safety and Hazard Management
The synthesis of this compound involves several hazardous reagents and potentially exothermic reactions. A thorough risk assessment is mandatory before commencing any scale-up activities.
| Hazard | Mitigation Strategy |
| Phosphorus Oxychloride & Pentachloride: | Highly corrosive and react violently with water. Handle in a well-ventilated fume hood with acid-resistant gloves, safety glasses, and a lab coat. The quenching step is highly exothermic and must be done slowly and with adequate cooling. |
| Sodium Methoxide: | Corrosive and flammable solid. Handle in a glove box or under an inert atmosphere. Reacts with water. |
| Methanol: | Flammable and toxic. Use in a well-ventilated area and avoid sources of ignition. |
| Exothermic Reactions: | Both the chlorination and quenching steps can be highly exothermic. Use a jacketed reactor with controlled cooling and add reagents slowly. Monitor the internal temperature continuously. |
| General Handling: | The final product and intermediates should be handled with care, assuming they are harmful if swallowed, in contact with skin, or if inhaled, similar to related compounds[2]. |
Quality Control and Analytical Methods
To ensure the purity and identity of the final product, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Expected Product Specifications:
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Purity (by HPLC) | ≥ 98.0% |
| Identity (by NMR, FTIR) | Conforms to structure |
| Melting Point | To be determined |
| Residual Solvents (by GC) | Within ICH limits |
Conclusion
The two-step synthetic route detailed in this application note provides a robust and scalable method for the bulk production of this compound. By adhering to the outlined protocols and implementing stringent safety and quality control measures, researchers and drug development professionals can ensure a reliable supply of this critical intermediate for their programs.
References
- PubChem. 2-Methoxy-4,6-dimethylnicotinonitrile. National Center for Biotechnology Information.
- Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2006). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society.
- Google Patents. (2014). Preparation method of 2-chloro-4-methyl nicotinonitrile. CN103508945A.
Sources
Prospective Applications of 2-Methoxy-4-methylnicotinonitrile in Advanced Materials Science: A Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction: 2-Methoxy-4-methylnicotinonitrile is a substituted cyanopyridine derivative with a unique combination of functional groups: an electron-donating methoxy group, an electron-withdrawing nitrile group, and a methyl group on a pyridine core. While direct, extensive research on this specific molecule's role in materials science is emerging, its structural analogues have shown significant promise in various advanced applications. The inherent electronic properties of the cyanopyridine scaffold make it a versatile building block for novel functional materials.[1]
This guide provides a prospective analysis of the applications of this compound, drawing upon established principles and the demonstrated performance of closely related nicotinonitrile derivatives. We will explore its potential in optoelectronics, functional polymers, and nonlinear optics, providing detailed, field-proven protocols adapted from authoritative sources. The methodologies presented herein are designed to be self-validating and serve as a robust starting point for researchers investigating this promising compound.
Physicochemical Profile and Synthesis Overview
A foundational understanding of a molecule's properties is critical for its application. The arrangement of donor (methoxy) and acceptor (nitrile) groups on the pyridine ring suggests a molecule with a significant dipole moment and the potential for interesting photophysical behaviors.
Table 1: Physicochemical Properties of Nicotinonitrile Derivatives
| Property | This compound (Hypothesized/Computed) | 2-Methoxy-4,6-dimethylnicotinonitrile[2] | 6-Chloro-2-Methoxy-4-Methylnicotinonitrile[3] | 2-Hydroxy-4-methoxy-6-methylnicotinonitrile[4] |
| CAS Number | 902171-51-1 | 65515-39-1 | 243469-65-0 | 1354528-16-7 |
| Molecular Formula | C₈H₈N₂O | C₉H₁₀N₂O | C₈H₇ClN₂O | C₈H₈N₂O₂ |
| Molecular Weight | 148.16 g/mol | 162.19 g/mol | 182.61 g/mol | 164.16 g/mol |
| Topological Polar Surface Area (TPSA) | ~45.9 Ų (Estimated) | 45.9 Ų | 45.9 Ų | 66.1 Ų |
Synthesis Outline: The synthesis of functionalized nicotinonitriles can often be achieved through multi-component reactions or by modifying existing pyridine rings. A common approach involves the condensation of ketones, aldehydes, malononitrile, and an ammonium source.[5][6][7] A plausible route to this compound could start from readily available picoline derivatives, followed by oxidation, amination, and functional group interconversion.[8]
Application in Organic Light-Emitting Diodes (OLEDs)
The intrinsic electronic properties of cyanopyridine derivatives make them excellent candidates for use in OLEDs.[9][10] The electron-deficient nature of the pyridine ring, enhanced by the cyano group, facilitates electron injection and transport, making them suitable for Electron Transport Layers (ETLs) or as host materials in the Emissive Layer (EML).[11] The methoxy and methyl groups can be used to tune solubility for solution-based processing and to influence the material's morphology and energy levels.[12][13]
Rationale for Use in OLEDs
-
Electron Transport: The pyridine-3,5-dicarbonitrile scaffold is a known high-performance acceptor unit in Thermally Activated Delayed Fluorescence (TADF) emitters, highlighting the strong electron-accepting nature of the cyanopyridine core.[14] this compound could function similarly, facilitating efficient electron transport from the cathode to the emissive layer.
-
Host Material: Its potentially high triplet energy, a characteristic of many carbazole and pyridine derivatives, could make it an effective host for phosphorescent or TADF guest emitters, preventing non-radiative decay of the guest's triplet excitons.[9]
-
Solution Processability: The methoxy and methyl substituents can enhance solubility in common organic solvents, making the compound suitable for cost-effective fabrication techniques like spin-coating or inkjet printing.[1][15][16]
Protocol: Fabrication of a Solution-Processed OLED Device
This protocol describes the fabrication of a multilayer OLED using this compound as a component in the emissive layer. All steps involving organic materials should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).
Workflow for Solution-Processed OLED Fabrication
Caption: Workflow for fabricating a solution-processed OLED.
Step-by-Step Methodology:
-
Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Sequentially sonicate the substrates in a cleaning beaker with Deionized water (with detergent like Hellmanex), acetone, and isopropanol for 15 minutes each.[17] c. Dry the substrates using a stream of high-purity nitrogen gas. d. Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO and remove residual organic contaminants.
-
Scientist's Note: This rigorous cleaning is paramount to prevent electrical shorts and ensure uniform film formation, which directly impacts device lifetime and efficiency.[17]
-
-
Hole Transport Layer (HTL) Deposition: a. Prepare a 15 mg/mL solution of a standard HTL material (e.g., TFB or PEDOT:PSS) in an appropriate solvent (e.g., p-xylene or water). b. Inside a glovebox, deposit the HTL solution onto the spinning ITO substrate (e.g., 4000 rpm for 40 seconds) to achieve a film thickness of 30-40 nm.[17] c. Anneal the substrate on a hotplate at 150°C for 15 minutes to remove residual solvent.
-
Emissive Layer (EML) Formulation and Deposition: a. Prepare a solution of a host polymer (e.g., PFO) and this compound (as a co-host or dopant) in toluene. A typical concentration would be 15 mg/mL total solids. b. The ratio will depend on the intended function. As a dopant, a 1-10% weight ratio relative to the host is a good starting point. c. Filter the solution through a 0.45 µm PTFE syringe filter. d. Spin-coat the EML solution onto the HTL layer (e.g., 2000 rpm for 45 seconds) to achieve a film thickness of ~80 nm.[17] e. Anneal the substrate at 120°C for 10 minutes.
-
Scientist's Note: The spin speed and solution concentration are critical parameters that control film thickness. This must be optimized as it directly affects the device's optical properties and charge balance.[15]
-
-
Cathode Deposition: a. Transfer the substrates into a thermal evaporator chamber integrated with the glovebox. b. Use a shadow mask to define the cathode area. c. Deposit a bilayer cathode by first evaporating a thin layer of a low work function metal like Calcium (Ca, ~5 nm) followed by a thicker, protective layer of Aluminum (Al, ~100 nm).[17] The deposition should occur under high vacuum (<10⁻⁶ Torr).
-
Encapsulation and Testing: a. Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers from atmospheric moisture and oxygen. b. Test the device by applying a voltage and measuring the current-voltage-luminance (IVL) characteristics.
Hypothetical OLED Device Architecture
Caption: Layered structure of a hypothetical OLED device.
Application in Nonlinear Optical (NLO) Materials
Molecules with a π-conjugated system flanked by electron-donating and electron-withdrawing groups can exhibit significant nonlinear optical (NLO) responses.[19][20] The structure of this compound, featuring a methoxy donor and a nitrile acceptor, makes it a candidate for NLO applications, particularly for third-order effects. Such materials are crucial for developing technologies like optical switching and data processing.[21]
Rationale for NLO Properties
The intramolecular charge transfer (ICT) from the methoxy group to the nitrile group through the pyridine ring can lead to a large change in dipole moment upon excitation, a key requirement for NLO activity. The extent of this activity can be experimentally determined using techniques like the Z-scan method.
Protocol: NLO Property Characterization by Z-scan Technique
This protocol outlines the procedure for measuring the third-order nonlinear absorption coefficient (β) and nonlinear refractive index (n₂) using the open- and closed-aperture Z-scan technique.
Z-scan Experimental Workflow
Caption: Logical workflow of a Z-scan experimental setup.
Step-by-Step Methodology:
-
Sample Preparation: a. Dissolve this compound in a high-purity, optically transparent solvent (e.g., chloroform or toluene) to prepare solutions of varying concentrations (e.g., 10⁻³ to 10⁻⁵ M). b. Place the solution in a 1 mm path length quartz cuvette.
-
Scientist's Note: The solvent must be chosen carefully to ensure it has a negligible NLO response at the laser wavelength used and provides good solubility for the compound.
-
-
Experimental Setup: a. Use a pulsed laser with a Gaussian beam profile (e.g., a Q-switched Nd:YAG laser at 532 nm with nanosecond pulses). b. The laser beam is split into a reference beam and a main beam. The main beam is focused by a lens onto the sample cuvette. c. The cuvette is mounted on a computer-controlled translation stage that moves it along the z-axis through the focal point of the lens. d. The transmitted light is collected by a photodetector. For the closed-aperture measurement, an aperture is placed before the detector.
-
Data Acquisition: a. Open-Aperture Scan: Remove the aperture so the detector collects all the transmitted light. Scan the sample along the z-axis and record the normalized transmittance. A dip in transmittance near the focus indicates reverse saturable absorption (RSA), a desirable NLO property. b. Closed-Aperture Scan: Place the aperture before the detector. Scan the sample again. The resulting curve, which typically shows a peak-valley or valley-peak profile, is sensitive to nonlinear refraction (the Kerr effect). c. Divide the closed-aperture data by the open-aperture data to isolate the effect of nonlinear refraction.
-
Data Analysis: a. Fit the open-aperture Z-scan curve to theoretical models to calculate the nonlinear absorption coefficient (β).[21] b. Fit the divided closed-aperture curve to calculate the nonlinear refractive index (n₂). From this, the real part of the third-order susceptibility (χ⁽³⁾) can be determined.
References
- MRSEC Education Group. (n.d.). Preparation of an Organic Light Emitting Diode. University of Wisconsin-Madison.
- Yadav, S. K., Sharan, H. O., & Raghuvanshi, C. S. (2024). PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). IIP Series.
- Royal Society of Chemistry. (2023). Solution-processable organic semiconductors with over 220 °C glass transition temperature: manipulating morphology using a helical polycyclic heteroaromatic motif.
- MDPI. (2023). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment.
- Mol-Instincts. (n.d.). 2-(cyanomethylthio)-4-(methoxymethyl)-6-methyl-nicotinonitrile.
- ACS Publications. (2010). Materials and Devices toward Fully Solution Processable Organic Light-Emitting Diodes.
- Journal of Materials Chemistry C. (n.d.). The future of solution processing toward organic semiconductor devices: a substrate and integration perspective. Royal Society of Chemistry.
- National Center for Biotechnology Information. (2024). Growth, characterization and cognition of 2-cyanopyridinium perchlorate single crystals for nonlinear optical applications.
- KTH Royal Institute of Technology. (n.d.). Design of High Performance Organic Light Emitting Diodes.
- MDPI. (2024). Smart Delayed Fluorescent AIEgens for Organic Light-Emitting Diodes: Mechanism and Adjustable Performance.
- PubChem. (n.d.). 2-Methoxy-4,6-dimethylnicotinonitrile. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
- ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives.
- National Center for Biotechnology Information. (n.d.). Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry.
- ResearchGate. (n.d.). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).
- National Center for Biotechnology Information. (2021). Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen.
- Semantic Scholar. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
- National Center for Biotechnology Information. (2024). Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies.
- National Center for Biotechnology Information. (2014). 2-Methoxy-4,6-diphenylnicotinonitrile.
- University of Helsinki. (n.d.). Synthesis of Heterocycles for OLED Applications.
- ResearchGate. (n.d.). Modifications of Pyridine-3,5-dicarbonitrile Acceptor for Highly Efficient Green-to-Red Organic Light-Emitting Diodes.
- Google Patents. (n.d.). CN103467370A - Synthesis method of cyanopyridine and derivatives thereof.
- Kaunas University of Technology. (n.d.). Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs a.
- PubMed. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects.
- Frontiers. (n.d.). Enhanced non-linear optical properties of porphyrin-based polymers covalently functionalized with graphite phase carbon nitride.
- MDPI. (2023). Nonlinear Optical Properties of Zn(II) Porphyrin, Graphene Nanoplates, and Ferrocene Hybrid Materials.
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- 21. Frontiers | Enhanced non-linear optical properties of porphyrin-based polymers covalently functionalized with graphite phase carbon nitride [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 2-Methoxy-4-methylnicotinonitrile
Welcome to the technical support center for the synthesis of 2-Methoxy-4-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to improve the yield and purity of your synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthetic procedure.
I. Foundational Principles: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The synthesis of this compound from 2-chloro-4-methylnicotinonitrile is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this reaction, the methoxide ion (CH₃O⁻), a strong nucleophile, attacks the electron-deficient pyridine ring at the carbon atom bearing the chlorine atom (a good leaving group). The electron-withdrawing nature of the nitrile group (-CN) and the ring nitrogen atom activates the pyridine ring towards nucleophilic attack, facilitating the substitution.[1]
Understanding the mechanism is key to troubleshooting. The reaction generally proceeds through a high-energy intermediate called a Meisenheimer complex.[2] The stability of this intermediate directly impacts the reaction rate. Factors that stabilize this negatively charged complex, such as strong electron-withdrawing groups at the ortho and para positions relative to the leaving group, will accelerate the reaction.[2]
II. Recommended Synthetic Protocol
This protocol details a high-yield method for the synthesis of this compound from 2-chloro-4-methylnicotinonitrile.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity |
| 2-chloro-4-methylnicotinonitrile | 152.59 | >95% |
| Sodium methoxide (NaOMe) | 54.02 | >97% or freshly prepared |
| Anhydrous Methanol (CH₃OH) | 32.04 | >99.8% |
| Dichloromethane (DCM) | 84.93 | ACS grade |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - |
| Brine (Saturated NaCl solution) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Granular |
Step-by-Step Procedure:
-
Preparation of Sodium Methoxide Solution (if not using commercial solution):
-
Under an inert atmosphere (Nitrogen or Argon), carefully add freshly cut sodium metal (1.05 eq.) in small portions to anhydrous methanol at 0 °C (ice bath).
-
Caution: The reaction is highly exothermic and produces flammable hydrogen gas.[3] Ensure proper ventilation and slow addition.
-
Stir the mixture until all the sodium has dissolved. This solution should be used immediately.[4]
-
-
Reaction Setup:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet, dissolve 2-chloro-4-methylnicotinonitrile (1.0 eq.) in anhydrous methanol.
-
To this solution, add the freshly prepared sodium methoxide solution (1.1 eq.) dropwise at room temperature. A slight exotherm may be observed.
-
-
Reaction Execution:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully quench by adding it to cold water.
-
Reduce the volume of methanol using a rotary evaporator.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
-
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Caption: A workflow for troubleshooting common issues in the synthesis.
Issue 1: Low or No Product Yield
-
Q1: My reaction shows very low conversion to the desired product. What are the likely causes?
-
A1: This is a common issue that can often be traced back to a few key factors:
-
Inactive Sodium Methoxide: Sodium methoxide is hygroscopic and can decompose upon exposure to moisture and carbon dioxide from the air, reducing its basicity and nucleophilicity.[3] Ensure you are using freshly opened, high-purity sodium methoxide or a freshly prepared solution.
-
Poor Quality Starting Material: Impurities in the 2-chloro-4-methylnicotinonitrile can interfere with the reaction.[1] Verify the purity of your starting material using techniques like NMR or GC-MS.
-
Insufficient Reaction Time or Temperature: The rate of SNAr reactions is highly dependent on temperature. If the reaction is sluggish at reflux, it may require a longer reaction time. However, prolonged heating can also lead to side product formation.
-
Presence of Water: Water will react with the sodium methoxide, quenching the nucleophile. It can also lead to hydrolysis of the nitrile group as a side reaction.[1] Ensure all glassware is oven-dried and that anhydrous solvents are used.
-
-
Issue 2: Incomplete Reaction
-
Q2: My reaction has stalled, and I see both starting material and product in the TLC/LC-MS. How can I drive the reaction to completion?
-
A2: An incomplete reaction can often be pushed to completion by:
-
Increasing the Equivalents of Sodium Methoxide: Using a slight excess of sodium methoxide (e.g., 1.2-1.5 equivalents) can help to ensure that there is enough active nucleophile to react with all of the starting material.
-
Increasing the Reaction Temperature: If the reaction is being run at a lower temperature, gradually increasing it to reflux can significantly increase the reaction rate.[5]
-
Switching to a Higher Boiling Point Solvent: While methanol is the solvent of choice as it is the source of the methoxide, in some difficult SNAr reactions, a switch to a more polar, higher-boiling solvent like DMF or DMSO can be beneficial.[6] However, this would require using sodium methoxide as a solid reagent.
-
-
Issue 3: Formation of Side Products
-
Q3: I am observing a significant amount of an unknown impurity in my crude product. What could it be and how can I avoid it?
-
A3: The most likely side product is the hydrolysis of the nitrile group to an amide or carboxylic acid, which can occur if there is water in the reaction mixture.
-
Prevention: The best way to avoid this is to maintain strictly anhydrous conditions throughout the reaction.
-
-
If your starting material was a di-chloro substituted pyridine, you might also be seeing an isomeric product where the methoxide has substituted at the other chlorine position.[7]
-
Prevention: Careful control of reaction temperature and stoichiometry can sometimes favor one isomer over the other. Purification by column chromatography is usually effective at separating these isomers.
-
-
Issue 4: Difficult Purification
-
Q4: I am having trouble purifying my product by column chromatography. What can I do?
-
A4: If you are experiencing difficulty with column chromatography:
-
Optimize Your Solvent System: Experiment with different solvent gradients (e.g., a slower gradient of ethyl acetate in hexane) to improve the separation between your product and any impurities.
-
Consider Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
-
IV. Frequently Asked Questions (FAQs)
-
Q1: Why is it important to use anhydrous methanol?
-
A1: Water reacts with sodium methoxide, reducing its effectiveness as a nucleophile. It can also lead to the hydrolysis of the nitrile group on your starting material or product, forming unwanted amide or carboxylic acid byproducts.[1]
-
-
Q2: Can I use other bases instead of sodium methoxide?
-
A2: For this specific transformation, sodium methoxide is the ideal reagent as it serves as both the base and the source of the methoxy nucleophile. Using other bases like potassium carbonate or triethylamine would not provide the methoxide needed for the substitution.
-
-
Q3: The reaction is very slow. Can I use a catalyst?
-
A3: SNAr reactions are typically not catalyzed in the traditional sense. The "catalyst" is the electron-withdrawing group on the aromatic ring that activates it towards nucleophilic attack. The reaction rate is primarily influenced by the nature of the substrate, the nucleophile, the solvent, and the temperature.[8]
-
-
Q4: How do I know if my sodium methoxide is still active?
-
A4: Commercially available sodium methoxide should have its purity stated on the label. If it is old or has been improperly stored, it may have degraded. A simple test is to dissolve a small amount in water; a significant amount of insoluble material (sodium carbonate) indicates degradation.[3] For best results, use a freshly opened bottle or prepare it fresh.
-
-
Q5: What is the expected yield for this reaction?
-
A5: With proper optimization and execution, yields for this type of SNAr reaction can be quite high, often in the range of 80-95%.
-
V. References
-
Sodium Methoxide. Common Organic Chemistry. [Link]
-
CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile. Google Patents.
-
How to prepare Sodium Methoxyde Solution (1 M)? ResearchGate. [Link]
-
Sodium methoxide. Wikipedia. [Link]
-
Sodium Methoxide. Organic Syntheses Procedure. [Link]
-
Preparation and Standardization of 0.1 M Sodium Methoxide. Pharmaguideline. [Link]
-
US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]
-
2-chloronicotinonitrile. Organic Syntheses Procedure. [Link]
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]
-
Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. [Link]
-
2-Chloro-4-methyl-nicotinonitrile. Oakwood Chemical. [Link]
-
CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde. Google Patents.
-
US7563920B2 - Methods for preparing 2-methoxyisobutylisonitrile and tetrakis(2-methoxyisobutylisonitrile)copper(I) tetrafluoroborate. Google Patents.
-
The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. Filo. [Link]
-
2-Methoxy-4,6-dimethylnicotinonitrile. PubChem. [Link]
-
2-Chloro-2-methylbutane on reaction with sodium methoxide. Vedantu. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Publications. [Link]
-
Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. [Link]
-
2-Methoxy-4,6-diphenylnicotinonitrile. National Center for Biotechnology Information. [Link]
-
Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. ResearchGate. [Link]
-
Effect of water-methanol binary solvent system in the green synthesis of copper nanoparticles with derived from tobacco leaf extract. Digital Commons@University of Nebraska - Lincoln. [Link]
-
Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. PubMed. [Link]
-
Effect of water-methanol binary solvent system in green synthesis of copper nanoparticles with tobacco leaf extract. Acta Chimica Asiana. [Link]
-
A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. [askfilo.com]
- 3. Sodium methoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Common byproducts in 2-Methoxy-4-methylnicotinonitrile synthesis and their removal
Welcome to the technical support guide for the synthesis of 2-Methoxy-4-methylnicotinonitrile. This document is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning byproduct formation and removal during the synthesis of this important chemical intermediate.
Introduction
The synthesis of this compound, while seemingly straightforward, can be complicated by the formation of several byproducts that can be challenging to separate from the desired product. The purity of the final compound is critical for its downstream applications, making effective purification strategies essential. This guide provides practical, field-proven insights into identifying, mitigating, and removing these common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of this compound?
A1: The most prevalent byproducts typically arise from the specific synthetic route employed. Assuming a common pathway involving the nucleophilic aromatic substitution (SNAr) of a di-halogenated precursor (e.g., 2,6-dichloro-4-methylnicotinonitrile) with a methoxide source, you should anticipate:
-
Positional Isomers: Such as 6-Methoxy-4-methyl-nicotinonitrile, arising from non-regioselective methoxylation. The electronic and steric effects of the substituents on the pyridine ring influence the position of nucleophilic attack.[1]
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially if water is present under acidic or basic conditions, leading to the formation of 2-Methoxy-4-methylnicotinamide and, in more extreme cases, 2-Methoxy-4-methylnicotinic acid.[2][3]
-
Demethylated Byproduct: Cleavage of the methoxy ether can occur under harsh conditions, yielding 2-Hydroxy-4-methylnicotinonitrile.[4]
-
Unreacted Starting Materials or Intermediates: Incomplete reactions can leave behind precursors like 2-chloro-4-methylnicotinonitrile or di-halogenated starting materials.
Q2: My reaction is complete, but I'm having trouble separating my product from a similarly moving spot on TLC. What could it be?
A2: If you observe a byproduct with a very similar Rf value to your desired product on a standard silica TLC plate (e.g., using a hexane/ethyl acetate mobile phase), it is highly likely a positional isomer.[5][6] These isomers often have nearly identical polarities, making their separation by conventional column chromatography challenging.
Q3: Can I use recrystallization to remove all impurities?
A3: Recrystallization is an excellent technique for removing impurities with different solubility profiles from your target compound and can significantly enhance purity. However, it is generally ineffective for separating positional isomers, which often co-crystallize due to their structural similarity. A combination of chromatography to remove isomers followed by recrystallization for final polishing is often the most effective strategy.
Q4: Why is my final product showing a broader peak in HPLC than expected?
A4: Peak broadening, especially tailing, for pyridine compounds in HPLC is often due to interactions between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the silica-based stationary phase.[7] This can be mitigated by using a mobile phase with additives like triethylamine or trifluoroacetic acid to mask the silanol groups, or by using a specialized column with end-capping or a different stationary phase.
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the synthesis and purification of this compound.
Problem 1: Presence of a Positional Isomer
-
Symptom: 1H NMR shows a mixture of two closely related aromatic compounds. HPLC analysis reveals two peaks with very similar retention times. TLC analysis shows two spots that are difficult to resolve.
-
Probable Cause: Lack of complete regioselectivity during the nucleophilic aromatic substitution reaction to introduce the methoxy group. For instance, if starting from a 2,6-disubstituted-4-methylnicotinonitrile, the nucleophile may attack both the 2- and 6-positions.[1]
-
Solution: Chromatographic Separation
-
Column Chromatography:
-
Stationary Phase: Standard silica gel (60-120 or 230-400 mesh).
-
Mobile Phase Optimization: The key is to use a mobile phase with low polarity to maximize the difference in retention times. Start with a high ratio of a non-polar solvent to a polar solvent (e.g., Hexane:Ethyl Acetate 98:2) and gradually increase the polarity.[5]
-
Pro-Tip: Adding a small amount of a basic modifier like triethylamine (0.1-0.5%) to the mobile phase can improve peak shape and may enhance separation by deactivating acidic sites on the silica gel.[8]
-
-
Preparative HPLC:
-
For very difficult separations, preparative HPLC is a powerful tool.
-
Column: A C18 column is a good starting point. For particularly challenging separations, consider a phenyl-hexyl or a specialized column designed for separating isomers.[9][10]
-
Mobile Phase: A buffered mobile phase (e.g., ammonium formate or acetate in a water/acetonitrile or water/methanol gradient) is often effective.
-
-
Problem 2: Contamination with Hydrolyzed Byproducts
-
Symptom: Presence of 2-Methoxy-4-methylnicotinamide or 2-Methoxy-4-methylnicotinic acid in the final product, confirmed by LC-MS or NMR. The amide will have a characteristic broad NH2 signal in the 1H NMR.
-
Probable Cause: Exposure of the nitrile to water under acidic or basic conditions, potentially during the reaction work-up.[2][3]
-
Solution: Extraction and Recrystallization
-
Aqueous Wash: During the work-up, the amide byproduct may be partially removed by washing the organic layer with water. The carboxylic acid byproduct can be effectively removed by washing the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The basic wash will deprotonate the carboxylic acid, making it soluble in the aqueous layer.
-
Recrystallization: These byproducts have significantly different polarities and hydrogen bonding capabilities compared to the desired nitrile. A well-chosen recrystallization solvent system can effectively remove them.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or acetone).[11]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
-
Problem 3: Presence of Demethylated Byproduct
-
Symptom: The final product is contaminated with 2-Hydroxy-4-methylnicotinonitrile. This can be detected by LC-MS (mass difference of 14 Da) and 1H NMR (presence of a broad -OH peak).
-
Probable Cause: Harsh reaction conditions, such as high temperatures or the presence of strong nucleophiles or Lewis acids, can cause cleavage of the aryl methyl ether.[4]
-
Solution: Column Chromatography or Basic Extraction
-
Column Chromatography: The hydroxyl group makes this byproduct significantly more polar than the desired methoxy compound. It will have a much lower Rf value on silica gel and can be easily separated using a standard hexane/ethyl acetate mobile phase.
-
Basic Extraction: The phenolic hydroxyl group is acidic and can be deprotonated by a moderately strong base.
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a dilute aqueous sodium hydroxide solution (e.g., 1M NaOH). The deprotonated 2-hydroxypyridine byproduct will move into the aqueous layer.
-
Separate the layers and wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the purified product.
-
-
Summary of Common Byproducts and Removal Strategies
| Byproduct Name | Structure | Probable Origin | Recommended Removal Method |
| Positional Isomer (e.g., 6-Methoxy-4-methylnicotinonitrile) | Isomeric structure | Non-regioselective methoxylation | Column chromatography with an optimized low-polarity mobile phase; Preparative HPLC.[5][9] |
| Amide Byproduct (2-Methoxy-4-methylnicotinamide) | Nitrile group hydrolyzed to -CONH2 | Presence of water under acidic/basic conditions | Aqueous wash during work-up; Recrystallization.[2] |
| Carboxylic Acid Byproduct (2-Methoxy-4-methylnicotinic acid) | Nitrile group fully hydrolyzed to -COOH | Harsh hydrolytic conditions | Wash with aqueous NaHCO3 or Na2CO3 during work-up.[3] |
| Demethylated Byproduct (2-Hydroxy-4-methylnicotinonitrile) | O-demethylation of the methoxy group | High temperatures; presence of strong nucleophiles/Lewis acids | Column chromatography; Wash with aqueous NaOH during work-up.[4] |
| Unreacted Starting Material (e.g., 2-Chloro-4-methylnicotinonitrile) | Incomplete reaction | Insufficient reaction time, temperature, or reagent | Column chromatography; Recrystallization. |
Visualizing Byproduct Formation
The following diagram illustrates a plausible synthetic pathway starting from 2,6-dichloro-4-methylnicotinonitrile and highlights the points at which major byproducts can form.
Caption: A potential reaction pathway illustrating the formation of key byproducts.
References
- ResearchGate. (2026).
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]
- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Organic Syntheses. (n.d.). 2-chloronicotinonitrile. [Link]
- University of California, Los Angeles. (n.d.).
- ResearchGate. (2026). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]
- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- Reddit. (2023).
- Chromatography Forum. (2015).
- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
- ARKAT USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
- Semantic Scholar. (1993).
- MIT OpenCourseWare. (n.d.). 8.
- ResearchGate. (2019).
- Organic Synthesis. (n.d.). Hydrolysis of Amide. [Link]
- Vibrant Pharma Inc. (n.d.). 2-Chloro-4-methoxynicotinonitrile; 2-Chloro-3-cyano-4-methoxypyridine. [Link]
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. [Link]
- Semantic Scholar. (n.d.). Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. [Link]
- PubChem. (n.d.). 2-Methoxy-4,6-dimethylnicotinonitrile. [Link]
- ResearchGate. (2019).
- ResearchGate. (2025). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
- Wikipedia. (n.d.). Sodium methoxide. [Link]
- Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]
- National Toxicology Program. (n.d.). 2-Chloropyridine. [Link]
- PubChem. (n.d.). Sodium Methoxide. [Link]
- ResearchGate. (2014). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity?. [Link]
- Alkali Metals Limited. (n.d.). Best Sodium Methoxide Manufacturers & Suppliers in USA. [Link]
- Google Patents. (n.d.).
- PubMed Central. (n.d.). 2-Methoxy-4,6-diphenylnicotinonitrile. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Demethylation of methoxypyridines with sodium trimethylsilanethiolate | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing 2-Methoxy-4-methylnicotinonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-Methoxy-4-methylnicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction's causality, enabling you to troubleshoot effectively and optimize your results.
Introduction: The Synthetic Approach
This compound is a valuable building block in medicinal chemistry. The most common and efficient route to its synthesis is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the displacement of a halide, typically chloride, from the 2-position of a pyridine ring with a methoxide nucleophile.
The pyridine ring's electron-deficient nature, further activated by the electron-withdrawing nitrile (-CN) group, makes the C2 position susceptible to nucleophilic attack.[1] The reaction is typically performed by treating 2-chloro-4-methylnicotinonitrile with sodium methoxide in a suitable solvent, often methanol.
Core Synthesis Protocol: A Validated Starting Point
This protocol provides a robust baseline for the synthesis. Subsequent sections will address common deviations and optimization strategies.
Reaction Scheme:
Step-by-Step Methodology:
-
Reagent Preparation:
-
To a dry, inert-atmosphere flask (e.g., nitrogen or argon), add anhydrous methanol (MeOH).
-
Carefully add sodium metal (Na) in small portions to the methanol to generate a fresh solution of sodium methoxide (NaOMe). Alternatively, a commercially available solution of sodium methoxide in methanol can be used. A typical concentration is 25-30 wt%.
-
-
Reaction Setup:
-
In a separate dry, inert-atmosphere flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, dissolve 2-chloro-4-methylnicotinonitrile (1.0 eq) in anhydrous methanol.
-
-
Reaction Execution:
-
Monitoring the Reaction:
-
Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add water to quench any unreacted sodium methoxide and to precipitate the product if it is insoluble.
-
If the product remains in solution, remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane (DCM) or ethyl acetate).[3]
-
-
Purification:
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified further by column chromatography on silica gel or by recrystallization.
-
Troubleshooting Guide: Question & Answer
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows minimal consumption of 2-chloro-4-methylnicotinonitrile, even after extended reaction times. What are the primary causes?
A: This is a common issue that typically points to problems with the nucleophile or the reaction conditions.
-
Cause 1: Inactive Nucleophile. Sodium methoxide is highly reactive and hygroscopic. If it has been improperly stored or is old, it may have decomposed into sodium hydroxide and methanol, significantly reducing its nucleophilicity. Similarly, using wet methanol will degrade the methoxide.
-
Solution: Always use freshly prepared sodium methoxide or a recently purchased, properly sealed commercial solution. Ensure your methanol is anhydrous (<50 ppm water).[1]
-
-
Cause 2: Insufficient Temperature. While the SNAr reaction on this substrate is generally efficient, it still requires thermal energy to overcome the activation barrier.
-
Solution: Ensure the reaction is heated to the reflux temperature of the solvent. For methanol, this is approximately 65°C. If using a higher boiling point solvent like THF with a catalytic amount of methanol, you may need to increase the temperature accordingly (e.g., 60-70°C).
-
-
Cause 3: Incorrect Stoichiometry. An insufficient amount of sodium methoxide will lead to incomplete conversion.
-
Solution: Use a slight excess of sodium methoxide (e.g., 1.2 equivalents). This ensures that enough nucleophile is present to drive the reaction to completion.
-
Issue 2: Significant Impurity Formation
Q: My LC-MS/TLC analysis shows the desired product, but also several significant impurities. What are these and how can I prevent them?
A: Impurity formation often results from side reactions involving water, the solvent, or the starting materials.
-
Side Product 1: 2-Hydroxy-4-methylnicotinonitrile. This impurity arises if water is present in the reaction mixture. Hydroxide ions (from the reaction of methoxide with water) can compete with methoxide as a nucleophile, leading to the formation of the hydroxylated byproduct.
-
Prevention: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (N₂ or Ar) minimizes exposure to atmospheric moisture.
-
-
Side Product 2: 4-methylnicotinamide. The nitrile group (-CN) can be hydrolyzed to a primary amide (-CONH₂) under basic conditions, especially if excess water is present and the reaction is heated for a prolonged period.
-
Prevention: Strictly limit the amount of water in the reaction. A shorter reaction time, once the starting material is consumed, can also minimize this side reaction.
-
-
Side Product from Precursor: If your synthesis starts from 2,6-dichloro-4-methylnicotinonitrile, you will likely form a mixture of two isomeric products: 6-chloro-2-methoxy-4-methylnicotinonitrile and 2-chloro-6-methoxy-4-methylnicotinonitrile.[3]
-
Prevention: These isomers can be very difficult to separate. It is crucial to start with the correct, purified monochloro precursor[4] or develop a robust chromatographic method to separate the isomers if the dichloro starting material is unavoidable.
-
Issue 3: Product Loss During Work-up and Purification
Q: I seem to be losing a significant amount of my product during the extraction and purification steps. What can I do to improve recovery?
A: Product loss during work-up is often related to solubility and pH.
-
Problem: Product Solubility in Aqueous Layer. The pyridine nitrogen in your product is weakly basic. During an aqueous work-up, if the solution is acidic, the nitrogen can be protonated, increasing the product's solubility in the aqueous layer.
-
Solution: Ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extraction with an organic solvent. You can adjust the pH with a mild base like sodium bicarbonate.[1]
-
-
Problem: Emulsion Formation. The presence of salts and potentially basic conditions can sometimes lead to the formation of an emulsion during extraction, trapping the product.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of celite.
-
-
Problem: Co-elution during Chromatography. If impurities are structurally similar to the product, they may be difficult to separate by column chromatography.
-
Solution: Optimize your solvent system for TLC to achieve maximum separation (ΔRf > 0.2) before scaling up to a column. A gradient elution (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) often provides better separation than an isocratic (fixed solvent ratio) elution.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal base and solvent for this methoxylation?
A: Sodium methoxide in methanol is the most straightforward and commonly used system. Methanol acts as both the solvent and the source for the methoxide nucleophile. Using a pre-formed solution of NaOMe in MeOH is highly effective.[2] Other polar aprotic solvents like THF or DMF can be used, but you would still need a source of methoxide, such as solid NaOMe or methanol plus a stronger base like sodium hydride (NaH). However, this adds complexity and potential side reactions.[5]
Q: Can I use potassium methoxide or other bases?
A: Yes, potassium methoxide (KOMe) is also a suitable nucleophile. In some cases, due to the different ionic radius of K⁺ vs Na⁺, it can offer different solubility and reactivity profiles, but for this substrate, the difference is likely to be minimal. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) could be used to deprotonate methanol in situ, but this offers little advantage over using sodium methoxide directly and increases cost and handling precautions.
Q: How can I best monitor the reaction's progress?
A: TLC is the most convenient method. Use a solvent system like 3:1 Hexane:Ethyl Acetate. The starting material (2-chloro-4-methylnicotinonitrile) is less polar than the product (this compound) and will have a higher Rf value. Stain with potassium permanganate or view under UV light. For more precise monitoring, LC-MS is ideal as it can track the disappearance of the starting material mass peak (m/z) and the appearance of the product mass peak.
Data & Workflow Summaries
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous Methanol | Serves as both solvent and reagent source; high polarity solvates ions well. |
| Base | Sodium Methoxide (NaOMe) | Strong nucleophile, readily available, and reaction byproduct (NaCl) is easily removed. |
| Stoichiometry | 1.1 - 1.5 eq. NaOMe | A slight excess ensures the reaction goes to completion. |
| Temperature | Reflux (~65 °C) | Provides sufficient energy for the SNAr reaction without significant byproduct formation. |
| Atmosphere | Inert (N₂ or Ar) | Prevents reaction with atmospheric moisture and CO₂, which can neutralize the base. |
| Reaction Time | 4 - 16 hours | Monitor by TLC/LC-MS for completion to avoid extended heating.[3] |
Diagram 1: General Synthesis Workflow
Caption: General workflow for this compound synthesis.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- ResearchGate. 2‐Methoxy Pyridine.
- PubChem. 2-Chloro-4-methyl-nicotinonitrile. National Center for Biotechnology Information.
- PubMed Central (PMC). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
- PubMed. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines.
- ResearchGate. Synthesis of 2-Chloronicotinic Acid Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - chemicalbook [chemicalbook.com]
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Technical Support Center: Storage and Handling of 2-Methoxy-4-methylnicotinonitrile
Welcome to the dedicated technical support guide for 2-Methoxy-4-methylnicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Degradation can compromise experimental results, leading to costly delays and inaccurate data. By understanding the potential degradation pathways and implementing proper storage and handling protocols, you can maintain the purity and reactivity of your compound. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure maximum shelf-life and prevent degradation, this compound should be stored in a controlled environment that mitigates its sensitivity to atmospheric conditions, light, and temperature. The primary degradation pathways for related compounds involve hydrolysis, oxidation, and photodegradation.
Recommended Storage Conditions Summary:
| Parameter | Recommendation | Rationale |
| Temperature | ≤ 4°C (Refrigerated) | Reduces the rate of potential thermal degradation and slows down hydrolytic and oxidative reactions.[1][2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The compound is potentially sensitive to air and moisture.[3][4][5] An inert atmosphere displaces oxygen, preventing oxidation, and displaces moisture, preventing hydrolysis of the methoxy and nitrile functional groups.[6][7] |
| Light | Amber, tightly sealed vial | Pyridine derivatives can be sensitive to light, which can catalyze degradation reactions.[8][9][10] An amber vial protects the compound from UV and visible light. |
| Moisture | Tightly sealed container; desiccated environment | Moisture can lead to the hydrolysis of the methoxy group to a hydroxyl group and the nitrile group to an amide or carboxylic acid.[6][11] Storing in a desiccator or glovebox provides an additional layer of protection.[3][12] |
For long-term storage, it is best practice to use a glovebox or Schlenk line to aliquot the compound into smaller, single-use vials under an inert atmosphere.[1][3][4] This minimizes repeated exposure of the bulk material to the laboratory environment.
Q2: What are the visible signs of degradation in my this compound sample?
Visual inspection can sometimes provide the first clue of compound degradation, although analytical confirmation is always necessary. Signs to watch for include:
-
Change in Color: A shift from a white or off-white solid to yellow or brown can indicate the formation of impurities.
-
Change in Physical State: Clumping, melting, or the appearance of an oily residue can suggest the absorption of moisture or the formation of degradation products with lower melting points.
If you observe any of these changes, it is crucial to re-analyze the purity of the material before use.
Q3: My compound has been stored for a while. How can I verify its purity before use?
Verifying the purity of any chemical reagent before use is a cornerstone of reproducible research. For this compound, several analytical techniques are suitable.[13]
-
High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. A reverse-phase C18 column with a UV detector is typically effective. Degradation will appear as new peaks in the chromatogram, reducing the area percentage of the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities and degradation products. The mass spectrum of the main peak can confirm the compound's identity, while other peaks can be tentatively identified by their mass spectra.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for assessing purity. The presence of new signals or changes in the integration of existing signals relative to an internal standard can indicate degradation. For example, the hydrolysis of the methoxy group (-OCH₃) would lead to the disappearance of its characteristic singlet and the appearance of a broad signal for the new hydroxyl group (-OH).
A detailed protocol for purity analysis using HPLC is provided in the "Protocols" section of this guide.
Troubleshooting Guide: Identifying and Solving Degradation Issues
This section addresses specific problems you might encounter, providing a logical path to identify the cause and rectify the issue.
Problem 1: My reaction yield is lower than expected, or the reaction failed.
If you suspect compound degradation is the cause of poor reaction outcomes, follow these steps:
Caption: Troubleshooting workflow for low reaction yield.
Explanation: Before assuming your starting material is degraded, always verify the purity and dryness of all other components in the reaction, including solvents.[5] If other reagents are confirmed to be of high quality, proceed to analyze the purity of your this compound. If degradation is confirmed, acquire a new, quality-controlled batch of the compound and critically review your storage and handling procedures to prevent future occurrences.[3][4]
Problem 2: I see new, unexpected peaks in my HPLC or GC-MS analysis.
The appearance of new peaks is a clear sign of impurity or degradation. The identity of these new species can provide clues about the degradation mechanism.
Sources
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of 2-Methoxy-4-methylnicotinonitrile
Welcome to the technical support center for 2-Methoxy-4-methylnicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analytical characterization of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific reasoning to empower your experimental choices.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Question 1: I am observing an unexpectedly high water content when using Karl Fischer titration. What could be the cause?
Answer:
While Karl Fischer (KF) titration is the gold standard for water content determination, certain functional groups can interfere with the chemistry of the titration, leading to inaccurate results. In the case of this compound, the nitrile group can be a source of interference.
-
Causality: The KF reaction is a redox reaction. Some compounds, including certain nitriles, can react with the iodine in the KF reagent, leading to a false positive result.[1] This is particularly true if there are impurities present from the synthesis process. Additionally, ketones and aldehydes, which could be present as impurities, can react with the methanol in the KF reagent to produce water, leading to erroneously high readings.[1]
-
Troubleshooting Steps:
-
Use a KF oven: To mitigate interferences from the sample matrix, using a KF oven is highly recommended. The oven heats the sample, driving off the water, which is then carried by a dry, inert gas into the titration cell. This separates the water from the potentially interfering compound.[2]
-
Check for side reactions: If an oven is not available, you can test for side reactions by monitoring the titration speed. A slow, creeping endpoint can indicate a side reaction is occurring.
-
Use specialized reagents: For samples containing aldehydes or ketones, specialized KF reagents that do not contain methanol are available.[1]
-
Optimize stirring: Improper stirring speed can lead to fluctuating results. Too slow, and the titration may be irregular; too fast, and bubble formation can affect the measurement.[3]
-
Question 2: My HPLC analysis shows a broad or tailing peak for this compound. How can I improve the peak shape?
Answer:
Poor peak shape in HPLC is a common issue, often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Causality: The pyridine nitrogen in this compound is basic and can interact with residual silanol groups on the silica-based stationary phase of a C18 column. This can lead to peak tailing. The polarity of the molecule also plays a significant role in its retention and peak shape.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pKa of the pyridine nitrogen will influence its ionization state. Operating the mobile phase at a pH at least 2 units away from the analyte's pKa can ensure a consistent ionization state and improve peak shape.[4] For a basic compound, a lower pH (e.g., using a formic acid or trifluoroacetic acid buffer) will protonate the pyridine nitrogen, which can sometimes lead to better peak shapes, although retention time may decrease.
-
Choice of Stationary Phase: If peak tailing persists, consider a column with a different stationary phase. An embedded polar group (PEG) or an end-capped C18 column can shield the residual silanol groups and reduce tailing. For polar compounds, a phenyl or cyano column can also offer alternative selectivity.[5][6]
-
Use of an Amine Additive: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites on the stationary phase and improve the peak shape of basic analytes.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase. Injecting in a stronger solvent can cause peak distortion.
-
HPLC Method Development Workflow
Caption: A general workflow for developing a robust HPLC method.
Question 3: I am struggling to get a clean ¹H NMR spectrum. The aromatic region is complex and I'm not sure about my assignments.
Answer:
The ¹H NMR spectrum of this compound can be challenging due to the coupling patterns in the pyridine ring and the influence of the substituents.
-
Causality: The methoxy, methyl, and nitrile groups all exert electronic effects that influence the chemical shifts of the aromatic protons. The protons on the pyridine ring will exhibit characteristic coupling constants (J-values) that can help in their assignment.
-
Troubleshooting and Interpretation Steps:
-
Reference Similar Structures: Compare your spectrum to those of similar compounds like 2-methoxypyridine or other substituted nicotinonitriles.[7][8] This can provide a good starting point for chemical shift assignments.
-
2D NMR Experiments: If the 1D spectrum is ambiguous, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): Will show which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is excellent for assigning quaternary carbons and confirming the overall structure.
-
-
Solvent Choice: Ensure you are using a deuterated solvent that does not have signals overlapping with your analyte's peaks. CDCl₃ is a common choice, but if you have solubility issues or peak overlap, consider using DMSO-d₆ or MeOD.
-
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet | Generally a sharp, clean singlet. |
| Methyl (-CH₃) | 2.3 - 2.6 | Singlet | Also a singlet, downfield due to the aromatic ring. |
| Aromatic (H5) | 6.7 - 7.0 | Doublet | Coupled to H6. |
| Aromatic (H6) | 8.0 - 8.3 | Doublet | Further downfield due to proximity to the nitrogen and nitrile group. |
This is an estimated table based on general principles of NMR spectroscopy for similar structures. Actual values may vary.
Question 4: In Mass Spectrometry, I am not observing the molecular ion peak, or it is very weak. What fragmentation pattern should I expect?
Answer:
The stability of the molecular ion in mass spectrometry depends on the ionization technique and the molecule's structure. For this compound, certain fragmentation pathways are likely.
-
Causality: Electron ionization (EI) can be a high-energy technique that leads to significant fragmentation. Softer ionization methods like electrospray ionization (ESI) or chemical ionization (CI) are more likely to yield a prominent molecular ion peak. The fragmentation is governed by the weakest bonds and the stability of the resulting fragments.
-
Expected Fragmentation Pathways (under EI):
-
Loss of a methyl radical from the methoxy group: This would result in a fragment with [M-15]⁺.
-
Loss of formaldehyde (CH₂O) from the methoxy group: This would lead to a fragment of [M-30]⁺.
-
Loss of the nitrile group: A fragment corresponding to [M-26]⁺ may be observed.
-
Cleavage of the methoxy group: This would result in a [M-31]⁺ fragment.
-
Impurity Identification Workflow
Caption: A systematic approach to identifying unknown impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when handling this compound?
A1: As with any cyanopyridine derivative, it is crucial to handle this compound with care. It is classified as harmful if swallowed or in contact with skin.[9] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Avoid creating dust. In case of skin contact, wash thoroughly with soap and water.[12]
Q2: What is the expected purity of commercially available this compound?
A2: Commercially available this compound is typically sold with a purity of 98% or higher.[13] However, it is always good practice to verify the purity upon receipt using a technique like HPLC or GC-MS, as impurities from the synthesis can be present.
Q3: What are some potential impurities I should be aware of from the synthesis of this compound?
A3: The synthesis of substituted nicotinonitriles can involve several steps, each with the potential for side reactions and carry-over of starting materials. For example, if the synthesis involves a chlorination step, you might find residual chlorinated precursors.[14] If a methoxide is used for substitution, you could have isomeric byproducts.[15] A thorough analysis of the synthetic route is the best way to predict potential impurities.
Q4: How should I store this compound?
A4: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Long-term storage in mild steel containers may lead to discoloration.[12] It should be stored away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[12]
References
- Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed.
- 2-Cyanopyridine Safety Data Sheet - Jubilant Ingrevia.
- Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives - ResearchGate.
- 4-Cyanopyridine - Apollo Scientific.
- MATERIAL SAFETY DATA SHEETS 3-CYANOPYRIDINE - Cleanchem Laboratories.
- 2-Methoxypyridine(1628-89-3) 1H NMR spectrum - ChemicalBook.
- HPLC Method Development and Validation - ijrpr.
- 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum - ChemicalBook.
- Developing HPLC Methods - Sigma-Aldrich.
- An Effective Approach to HPLC Method Development - Onyx Scientific.
- Fluctuating results in volumetric Karl Fischer titration - METTLER TOLEDO.
- 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - ChemicalBook.
- 2-Methoxy-4,6-dimethylnicotinonitrile | C9H10N2O | CID 595276 - PubChem.
- Frequently asked questions in Karl Fischer titration – Part 2 | Metrohm.
- 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram.
- Advantages and Limitations of Karl Fischer Titration - News-Medical.Net.
- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents.
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Resolving peak overlap in the NMR spectrum of 2-Methoxy-4-methylnicotinonitrile
Technical Support Center: NMR Spectroscopy
Topic: Resolving Peak Overlap in the NMR Spectrum of 2-Methoxy-4-methylnicotinonitrile
Welcome to the technical support center for advanced NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with spectral resolution. Here, we address the specific issue of peak overlap in the ¹H NMR spectrum of this compound, a common problem in the analysis of substituted aromatic compounds. The principles and techniques discussed are broadly applicable to a wide range of small molecules.
Foreword: The Inevitability of Peak Overlap
In the structural elucidation of organic molecules, the ¹H NMR spectrum is a cornerstone analytical tool. However, as molecular complexity increases, so does the probability of signal overlap, where distinct proton resonances merge into uninterpretable clusters. This is particularly prevalent in molecules like this compound, which features protons in similar chemical environments, leading to closely spaced chemical shifts. This guide provides a systematic, causality-driven approach to dissecting and resolving these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum of this compound shows a crowded aromatic region. Why is this happening and what's my first step?
A1: Peak overlap in the ¹H NMR spectra of substituted pyridines and similar aromatic systems is a frequent challenge. The protons on the aromatic ring often have very similar electronic environments, causing their signals to appear close together. For this compound, the two aromatic protons are expected to be in the range of 6.5-8.5 ppm. Their exact chemical shifts are influenced by the subtle electronic effects of the methoxy, methyl, and nitrile substituents.
Your first step should always be to verify the fundamentals of your experiment before moving to more advanced techniques.[1]
-
Confirm Sample Purity: Impurities are a common source of extra peaks that can complicate a spectrum.[2]
-
Optimize Spectrometer Shimming: Poor shimming leads to broadened peaks, which can create the illusion of overlap or worsen existing overlap.[1][3] Always ensure your reference signal (like TMS) is a sharp, symmetrical singlet.
-
Check Sample Concentration: Very high concentrations can lead to peak broadening and shifts due to intermolecular interactions.
If these basic checks do not resolve the issue, the overlap is likely inherent to the molecule under the current experimental conditions. The next logical step is to modify these conditions.
Q2: How can I use simple experimental changes to resolve the overlapping aromatic signals?
A2: Modifying the sample environment can often induce differential changes in chemical shifts, which may be sufficient to resolve overlapping signals.
The choice of solvent can have a significant impact on proton chemical shifts, an effect stemming from solute-solvent interactions.[4][5] Aromatic solvents like benzene-d₆ or pyridine-d₅ often induce noticeable shifts compared to chloroform-d (CDCl₃), particularly for protons on polar or aromatic solutes.[4][6][7] This is due to the anisotropic magnetic field of the aromatic solvent, which creates specific shielding and deshielding zones around the solute molecule.
Experimental Causality: Switching from a relatively inert solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can disrupt existing intermolecular interactions and form new ones (e.g., π-stacking). This alters the local magnetic environment of each proton differently, often spreading out a crowded spectral region.
| Solvent | Typical Effect on Aromatic Protons | Considerations |
| Chloroform-d (CDCl₃) | Standard, relatively non-interacting. | Good starting point. |
| Benzene-d₆ | Often causes upfield shifts (shielding). The magnitude of the shift is highly dependent on the proton's position relative to the solvent's aromatic ring.[8] | Can be very effective at resolving overlapping aromatic and aliphatic signals. |
| Acetone-d₆ | A more polar aprotic solvent. | Can be useful if the chloroform residual peak overlaps with your signals of interest.[6] |
| DMSO-d₆ | A highly polar aprotic solvent. | Excellent for dissolving polar compounds and can significantly alter hydrogen-bonding interactions. |
Variable Temperature (VT) NMR is a powerful tool, not just for studying dynamic processes, but also for resolving peak overlap.[9][10] Changing the temperature can alter the populations of different conformers of a molecule.[11] Even for a seemingly rigid molecule, temperature can affect intermolecular hydrogen bonding and other interactions, leading to changes in chemical shifts.[11][12]
Experimental Causality: As the temperature changes, the chemical shift of a given proton may change in a linear or non-linear fashion. It is unlikely that two different protons will have the exact same temperature coefficient (rate of chemical shift change with temperature).[13] Therefore, acquiring spectra at several different temperatures (e.g., 25°C, 40°C, 60°C) can often "walk" the peaks apart.[11][12]
Q3: The simple methods didn't work. What are my options for more complex experiments?
A3: If changing the solvent and temperature is insufficient, you must turn to more advanced NMR techniques that can resolve overlap by spreading the signals into a second dimension or by leveraging different nuclear properties.
LSRs are paramagnetic complexes, often of europium (Eu) or praseodymium (Pr), that can coordinate to Lewis basic sites in a molecule (like the nitrogen of the pyridine ring or the nitrile group in your compound).[14][15] This coordination induces large changes in the chemical shifts of nearby protons.[16][17]
Experimental Causality: The magnitude of the lanthanide-induced shift (LIS) is primarily dependent on the distance of the proton from the paramagnetic metal center. Protons closer to the coordination site will experience a much larger shift than those further away. This distance-dependent effect can dramatically simplify a complex spectrum by spreading the signals out.[15] Europium-based reagents typically cause downfield shifts, while praseodymium reagents cause upfield shifts.[16]
Protocol: Using a Lanthanide Shift Reagent
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your pure compound in a dry, aprotic deuterated solvent (e.g., CDCl₃).
-
Prepare LSR Stock: Prepare a dilute solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.
-
Titration: Add a small aliquot of the LSR stock solution to your NMR tube, shake well, and acquire another ¹H spectrum.
-
Repeat: Continue adding small aliquots of the LSR and acquiring spectra.
-
Analysis: Observe how the signals shift with increasing LSR concentration. The goal is to add just enough reagent to resolve the overlap without causing excessive line broadening, a common side effect of LSRs.[17]
2D NMR is the most powerful and common method for resolving severe peak overlap.[18][19] By correlating nuclear spins through bonds or through space, these experiments spread the NMR signals across two frequency axes, providing a much clearer picture of the molecular structure.[20][21]
Recommended Experiments for this compound:
-
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other (typically through 2-3 bonds).[18][22] Even if two proton signals are overlapped in the 1D spectrum, their cross-peaks in the COSY spectrum can reveal their distinct coupling partners, allowing you to trace the spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond correlation).[18][22][23] Since ¹³C spectra are typically much better dispersed (have a wider chemical shift range) than ¹H spectra, overlapping proton signals will usually correlate to distinct, well-resolved carbon signals in the HSQC spectrum.[21][24] This is often the most effective way to resolve ¹H overlap.
Protocol: Acquiring a 2D HSQC Spectrum
-
Sample Preparation: Prepare a moderately concentrated sample (10-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise for the less sensitive ¹³C nucleus.
-
Acquire 1D Spectra: Run standard ¹H and ¹³C{¹H} spectra to determine the correct spectral widths for both dimensions.
-
Setup HSQC Experiment: Use a standard HSQC pulse program (e.g., hsqcedetgpsisp on a Bruker spectrometer). The software will typically set most parameters automatically based on the 1D spectra.
-
Acquisition: The experiment time will depend on the sample concentration but typically ranges from 15 minutes to a few hours.
-
Processing and Analysis: After Fourier transformation in both dimensions, the resulting 2D spectrum will show ¹H chemical shifts on one axis and ¹³C chemical shifts on the other. Each peak (cross-peak) in the spectrum represents a direct C-H bond.
Q4: Can data processing techniques help with peak overlap?
A4: Yes, while experimental approaches are generally preferred, advanced data processing can also help.
-
Resolution Enhancement: Applying certain weighting functions (e.g., Lorentzian-to-Gaussian transformation) to the Free Induction Decay (FID) before Fourier transformation can narrow the lineshapes in the final spectrum, potentially resolving closely spaced peaks.[25] However, this often comes at the cost of a lower signal-to-noise ratio.
-
Deconvolution: Software algorithms can be used to fit overlapping signals to a sum of individual, mathematically-defined peak shapes (e.g., Lorentzian or Gaussian).[26] This can help to determine the chemical shift and relative area of each component peak within a cluster. This is particularly useful for quantitative NMR (qNMR) where accurate integration of overlapping signals is necessary.[27]
References
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- Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. [Link]
- Royal Society of Chemistry. (1973). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. [Link]
- Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?[Link]
- Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]
- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]
- Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?[Link]
- ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. [Link]
- University of Ottawa NMR Facility Blog. (2014).
- Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link]
- University of Oxford. (n.d.).
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- Wiley Online Library. (n.d.).
- ACD/Labs. (2009). How to Interpret an HSQC-COSY Experiment. [Link]
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- Chemistry Stack Exchange. (2020). Shoulders of NMR peaks. [Link]
- arXiv. (2025). DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits. [Link]
- San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
- IMSERC. (n.d.). 2D HSQC-COSY Experiment. [Link]
- YouTube. (2023).
- Oxford Instruments. (n.d.).
- Royal Society of Chemistry. (2021).
- ACS Publications. (2024). Resolution Enhancement of Metabolomic J-Res NMR Spectra Using Deep Learning. [Link]
- Agilent. (n.d.). GC Troubleshooting Guide. [Link]
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- YouTube. (2019). Using NMR Spectroscopy: Methylene Groups and Signal Overlap. [Link]
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- 26. Towards Ultimate NMR Resolution with Deep Learning [arxiv.org]
- 27. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 28. DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits [arxiv.org]
- 29. pubs.acs.org [pubs.acs.org]
How to improve the solubility of 2-Methoxy-4-methylnicotinonitrile for biological assays
Welcome to the technical support guide for 2-Methoxy-4-methylnicotinonitrile. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and protocols to overcome solubility challenges encountered during biological assays. Our goal is to ensure reliable and reproducible experimental outcomes by addressing the critical first step: achieving and maintaining compound solubility.
Compound Profile: this compound
Understanding the physicochemical properties of a compound is the first step in designing a successful solubilization strategy. While experimental data for this specific compound is limited, we can infer its behavior from its structure and data from close structural analogs.
| Property | Value / Information | Source / Comment |
| IUPAC Name | 2-methoxy-4-methylpyridine-3-carbonitrile | --- |
| CAS Number | 149379-71-5 | Shiya Biopharm[1] |
| Molecular Formula | C₈H₈N₂O | Shiya Biopharm[1] |
| Molecular Weight | 148.17 g/mol | Shiya Biopharm[1] |
| Estimated XLogP3 * | ~1.6 | PubChem[2] |
| Predicted Solubility | Low aqueous solubility | Inferred from XLogP3 value |
*Note: The XLogP3 value is for the close structural analog 2-Methoxy-4,6-dimethylnicotinonitrile. A value greater than 1 suggests moderate lipophilicity and predicts poor solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for creating a high-concentration stock solution of this compound?
A1: For most poorly soluble, non-ionic organic compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, polar aprotic solvent capable of dissolving a wide range of molecules. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO to minimize the final volume added to your assay medium.
Q2: My compound dissolved perfectly in DMSO, but crashed out of solution when I diluted it into my aqueous cell culture medium. What happened?
A2: This is a classic sign of a compound with low aqueous solubility. While the compound is soluble in the organic DMSO, diluting this stock into an aqueous buffer dramatically changes the solvent environment. The water molecules cannot effectively solvate the lipophilic compound, causing it to precipitate. The key is to ensure the final concentration of the organic solvent is low and to consider strategies that keep the compound in the aqueous phase.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: This is highly cell-line dependent. As a general rule, most cell lines tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity.[3] However, some sensitive cell types, particularly primary cells, may show stress or differentiation at concentrations as low as 0.1%.[3] It is imperative to run a vehicle control (medium + same final % of DMSO) to ensure that any observed biological effect is from your compound and not the solvent.[4]
Q4: Can I use ethanol instead of DMSO?
A4: Yes, ethanol is another common organic solvent. However, it is generally less potent at solubilizing highly lipophilic compounds compared to DMSO. If your compound dissolves readily in ethanol, it can be a suitable alternative. Be aware that ethanol can also have effects on cells, and a vehicle control is equally important.
In-Depth Troubleshooting Guide
This section provides a logical workflow and detailed protocols for systematically addressing solubility issues with this compound.
Logical Workflow for Solubility Optimization
When encountering solubility problems, follow this decision-making process to identify the optimal solution for your specific assay.
Caption: Cyclodextrin encapsulates a lipophilic drug, increasing solubility.
Materials:
-
10 mM DMSO stock of this compound (from Protocol A)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Sterile aqueous assay buffer
Procedure:
-
Prepare HP-β-CD Solution: Weigh and dissolve HP-β-CD in your assay buffer to create a 10-40% (w/v) stock solution. This may require stirring or gentle warming.
-
Complexation:
-
Take an aliquot of your concentrated DMSO stock of the compound.
-
Add it directly to the HP-β-CD solution (not to the plain buffer).
-
The molar ratio of HP-β-CD to the compound should be high (e.g., 100:1 or greater) to favor complex formation.
-
-
Incubation: Vortex the mixture and let it incubate, shaking, for 1-4 hours at room temperature to allow for the formation of the inclusion complex.
-
Final Dilution: This complex-containing solution can now be further diluted into your final assay buffer as needed. The encapsulated compound should remain soluble.
-
Validation: Always run parallel vehicle controls containing the same final concentration of HP-β-CD and DMSO to account for any effects of the excipients themselves.
References
- MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- National Institutes of Health (NIH). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- ResearchGate. (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- MDPI. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
- Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
- Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?.
- KEYENCE. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- ResearchGate. Until what percentage does DMSO remain not toxic to cells?.
- FasterCapital. Best Practices For Stock Solutions.
- World Journal of Pharmaceutical Research. A REVIEW ON SOLUBILITY ENHANCEMENT BY CO-SOLVENCY AND ANTISOLVENT CRYSTALLIZATION TECHNIQUE.
- LifeTein. DMSO usage in cell culture.
- Wikipedia. Dimethyl sulfoxide.
- PhytoTech Labs. Preparing Stock Solutions.
- National Institutes of Health (NIH). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
- Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory.
- G-Biosciences. Stock Solutions 101: Everything You Need to Know.
- PubChem. 2-Methoxy-4,6-dimethylnicotinonitrile.
- ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization.
- SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
Sources
- 1. 2-Methoxy-4-methyl-nicotinonitrile-²úÆ·ÐÅÏ¢-ËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]
- 2. 2-Methoxy-4,6-dimethylnicotinonitrile | C9H10N2O | CID 595276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-((Methoxy)(4-phenoxyphenyl)methylene)malononitrile | C17H12N2O2 | CID 22347227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
Minimizing impurities in the synthesis of 2-Methoxy-4-methylnicotinonitrile
As a Senior Application Scientist, I understand that in pharmaceutical research and development, the purity of a synthetic intermediate is not just a quality metric—it is the foundation of a successful drug discovery program. The presence of even minor impurities can lead to ambiguous biological data, complicate scale-up efforts, and create significant regulatory hurdles.
This technical support guide is designed to provide you with field-proven insights and actionable troubleshooting strategies for the synthesis of 2-Methoxy-4-methylnicotinonitrile. We will move beyond simple procedural steps to explore the chemical causality behind impurity formation and equip you with the knowledge to proactively minimize them. The core of our recommended synthesis is the nucleophilic aromatic substitution (SNAr) of 2-Chloro-4-methylnicotinonitrile with sodium methoxide. This route is generally efficient, but success lies in the details.
Technical Support Center: this compound Synthesis
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to high-purity this compound?
A1: The most robust method is the nucleophilic aromatic substitution (SNAr) of 2-Chloro-4-methylnicotinonitrile with sodium methoxide in an anhydrous alcohol solvent, typically methanol. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions ("ortho" and "para" to the ring nitrogen).[1][2] The electron-withdrawing nature of the nitrile group further activates the C2 position, making the substitution with methoxide favorable.
Q2: What are the primary impurities I should anticipate in this synthesis?
A2: The impurity profile is generally predictable and controllable. The most common impurities are:
-
Unreacted Starting Material: 2-Chloro-4-methylnicotinonitrile.
-
Nitrile Hydrolysis Products: 2-Methoxy-4-methylnicotinamide and the further hydrolyzed 2-Methoxy-4-methylnicotinic acid.
-
Pyridone Formation: 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, formed from the reaction of the starting material with trace water.
Q3: Why is it absolutely critical to maintain anhydrous conditions throughout the reaction?
A3: The presence of water is the primary cause of the most common and difficult-to-remove impurities. The nitrile group (C≡N) is susceptible to hydrolysis under both acidic and basic conditions to first form an amide and then a carboxylic acid.[3][4][5] Since this reaction is run under basic conditions with sodium methoxide, any water present can lead to the formation of 2-Methoxy-4-methylnicotinamide. This amide impurity has similar polarity to the desired product, making its removal by chromatography challenging. Furthermore, water can compete with the methoxide nucleophile to attack the starting material, leading to the formation of an undesired pyridone.
Q4: How can I effectively monitor the reaction to ensure it goes to completion?
A4: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. The product, being more polar than the starting material, will have a lower Rf value. For more precise monitoring, especially during optimization, LC-MS is ideal. It allows you to track the disappearance of the starting material (m/z 153.0/155.0 for [M+H]+ of 2-chloro-4-methylnicotinonitrile) and the appearance of the product (m/z 163.1 for [M+H]+ of this compound), as well as key impurities.
Visualized Reaction Pathway and Impurity Formation
The following diagram illustrates the intended synthetic route and the potential side reactions leading to common impurities.
Caption: Main SNAr reaction and key impurity formation pathways.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution & Scientific Rationale |
| Low or no conversion of starting material. | 1. Inactive Sodium Methoxide: Sodium methoxide is hygroscopic and can decompose upon exposure to air and moisture. 2. Insufficient Temperature/Time: The SNAr reaction has an activation energy barrier that must be overcome. | 1. Use a fresh bottle of sodium methoxide or prepare it in situ by carefully adding sodium metal to anhydrous methanol. Titrate the resulting solution to confirm its concentration. 2. Gently heat the reaction to reflux (approx. 65 °C in methanol) and monitor by TLC until the starting material is consumed. |
| TLC/LC-MS shows a significant spot/peak corresponding to the unreacted starting material. | Sub-stoichiometric Amount of Nucleophile: Incomplete reaction due to insufficient sodium methoxide. | Use a slight excess of sodium methoxide (1.1 to 1.2 equivalents). This ensures that even if a small amount of the reagent is passivated, there is enough to drive the reaction to completion. |
| A major impurity is detected with an [M+H]+ of ~171. | Nitrile Hydrolysis to Amide: The product's nitrile group has been hydrolyzed by trace water under basic conditions to form 2-Methoxy-4-methylnicotinamide.[6] | Strict Anhydrous Technique: • Use anhydrous grade methanol (<0.005% water). • Dry all glassware in an oven (120 °C) overnight and cool under an inert atmosphere (N2 or Argon). • Run the reaction under a positive pressure of an inert gas. |
| An impurity is detected with an [M+H]+ of ~151. | Pyridone Formation: Water has acted as a nucleophile, attacking the C2 position of the starting material (2-Chloro-4-methylnicotinonitrile) to form 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. | This is another consequence of water contamination. The strict anhydrous technique described above is the primary preventative measure. Ensure the methoxide is the dominant nucleophile by minimizing water. |
| Product is isolated, but NMR shows broad peaks or the presence of a carboxylic acid proton. | Nitrile Hydrolysis to Carboxylic Acid: The amide impurity has undergone further hydrolysis, or the product's nitrile was fully hydrolyzed to 2-Methoxy-4-methylnicotinic acid.[7] | Avoid prolonged exposure to aqueous acidic or basic conditions during workup. When neutralizing, do so carefully and extract the product promptly. If this impurity is present, it can often be removed by a mild basic wash (e.g., sat. NaHCO3 solution), as the acid will form a water-soluble carboxylate salt. |
Table 1: Common Impurities and Analytical Signatures
| Compound Name | Structure | Molecular Weight | Expected [M+H]+ | Key Analytical Notes |
| 2-Chloro-4-methylnicotinonitrile (Starting Material) | C₇H₅ClN₂ | 152.58 | 153.0 / 155.0 | Isotopic pattern for chlorine (3:1 ratio) is a key identifier in MS. |
| This compound (Product) | C₈H₈N₂O | 148.16 | 163.1 | |
| 2-Methoxy-4-methylnicotinamide (Amide Impurity) | C₈H₁₀N₂O₂ | 166.18 | 171.1 | Will show two broad singlets in ¹H NMR for the -NH₂ protons. |
| 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Pyridone Impurity) | C₇H₆N₂O | 134.14 | 151.1 | Will show a broad N-H proton in ¹H NMR and a distinct C=O stretch in IR. |
Optimized Experimental Protocol
This protocol is designed as a self-validating system to minimize impurity formation.
1. Reagent and Glassware Preparation:
-
Dry a two-neck round-bottom flask, condenser, and magnetic stir bar in an oven at 120 °C for at least 4 hours.
-
Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Use anhydrous methanol (≤0.05% water) from a sealed bottle.
-
Use high-purity 2-Chloro-4-methylnicotinonitrile (≥98%).[8]
2. Reaction Setup and Execution:
-
In the reaction flask under an inert atmosphere, dissolve 2-Chloro-4-methylnicotinonitrile (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
In a separate, dry flask, prepare a 25 wt% solution of sodium methoxide in methanol (1.1 eq). Alternatively, carefully add sodium metal (1.1 eq) to anhydrous methanol under N₂ and allow it to fully dissolve.
-
Add the sodium methoxide solution dropwise to the stirred solution of the starting material at room temperature.
-
After the addition is complete, attach the condenser and heat the reaction mixture to a gentle reflux (~65 °C).
-
Monitor the reaction progress every hour using TLC (e.g., 40% EtOAc/Hexanes). The reaction is typically complete within 2-4 hours.
3. Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution until the pH is ~7-8.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by flash column chromatography on silica gel.
Troubleshooting Workflow
This decision tree can guide your response when a reaction does not proceed as expected.
Caption: A logical troubleshooting workflow for the synthesis.
By implementing these rigorous controls and understanding the chemical principles at play, you can consistently produce this compound of high purity, paving the way for reliable and reproducible downstream applications.
References
- Chemguide. (n.d.). Hydrolysis of Nitriles.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
- JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
- Socratic. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- Oakwood Chemical. (n.d.). 2-Chloro-4-methyl-nicotinonitrile.
Sources
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- 2. echemi.com [echemi.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 8. 2-Chloro-4-methyl-nicotinonitrile [oakwoodchemical.com]
Technical Support Center: Crystallization of 2-Methoxy-4-methylnicotinonitrile
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the crystallization of 2-Methoxy-4-methylnicotinonitrile. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to help you overcome common and complex crystallization challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My this compound is not crystallizing at all. What are the initial steps I should take?
When facing a complete failure of crystallization, it's essential to revisit the fundamental principles of solubility and supersaturation.[1][2] The primary reason for a compound failing to crystallize is often that the solution is not supersaturated.[3][4]
Here is a systematic approach to induce crystallization:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3][4]
-
Seeding: If you have a pure crystal of this compound from a previous successful batch, add a tiny amount to the solution. This "seed crystal" will act as a template for further crystal growth.[3]
-
-
Increase Supersaturation:
-
Solvent Evaporation: If the solution is too dilute, slowly evaporate the solvent. This can be done by leaving the container partially open in a fume hood or by gentle heating.[5][6] Be cautious not to evaporate too quickly, as this can lead to the formation of small, impure crystals.[1]
-
Cooling: If the compound is significantly more soluble in the hot solvent, slowly cool the solution. If room temperature is not sufficient, try cooling it further in an ice bath or a refrigerator.[1]
-
-
Re-evaluate Solvent Choice: It's possible that this compound is too soluble in the chosen solvent. If the above steps fail, you may need to recover your compound by evaporating the solvent and starting over with a different solvent system.[3][7]
My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[3][7] This often happens when the melting point of the compound is lower than the temperature of the solution during crystallization or when high levels of impurities are present, which can depress the melting point.[7][8]
Troubleshooting "Oiling Out":
-
Adjust the Solvent System:
-
Increase Solvent Volume: The oil may have a high affinity for the solvent. Try adding a small amount of additional hot solvent to dissolve the oil, and then attempt to recrystallize by cooling slowly.[3]
-
Change the Solvent Polarity: If using a single solvent, consider a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.[2]
-
-
Lower the Crystallization Temperature: If the melting point of your compound is low, try to perform the crystallization at a lower temperature. This might involve starting with a less saturated solution and cooling it to a lower temperature to induce crystallization.
-
Purify the Material: Oiling out is often a sign of significant impurities.[3] Before attempting another crystallization, consider purifying your this compound using another technique, such as column chromatography.
I'm getting very low yields from my crystallization. What are the likely causes and how can I improve it?
A low yield can be frustrating, and it typically points to one of a few common issues.[7]
Strategies to Improve Crystallization Yield:
-
Optimize Solvent Volume: Using too much solvent is a frequent cause of low yield, as a significant amount of the compound will remain in the mother liquor.[3][7] To check for this, take a small sample of the mother liquor and evaporate it. A large amount of residue indicates that you can recover more product by concentrating the mother liquor and cooling it again to obtain a second crop of crystals.
-
Ensure Complete Precipitation: Make sure you have allowed sufficient time for crystallization and have cooled the solution to a low enough temperature. Some compounds require extended periods at low temperatures to crystallize fully.
-
Minimize Losses During Transfer and Washing:
-
Ensure all crystals are transferred from the crystallization flask to the filter.
-
When washing the crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.
-
How do I choose the best solvent for crystallizing this compound?
The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] The choice of solvent can also influence crystal morphology.[9]
Solvent Selection Protocol:
-
Initial Screening: In small test tubes, test the solubility of a small amount of your crude this compound in various solvents at room temperature. A good starting point for a substituted nicotinonitrile might include alcohols (methanol, ethanol), esters (ethyl acetate), ketones (acetone), and non-polar solvents (heptane, toluene).
-
Heating and Cooling Test: For solvents where the compound is not very soluble at room temperature, gently heat the mixture to the solvent's boiling point. If the compound dissolves completely, it is a good candidate. Then, cool the solution to see if crystals form.
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed-solvent system can be effective.[2] Common pairs include ethanol/water, acetone/water, and ethyl acetate/hexane. Dissolve the compound in the "good" solvent first, then add the "poor" solvent dropwise until turbidity appears.
Table 1: Properties of Common Crystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Methanol | 65 | 5.1 | Can form hydrogen bonds. |
| Ethanol | 78 | 4.3 | Similar to methanol, but less volatile. |
| Ethyl Acetate | 77 | 4.4 | Good for moderately polar compounds. |
| Acetone | 56 | 5.1 | Highly volatile, good for dissolving many organics. |
| Toluene | 111 | 2.4 | Good for less polar compounds, higher boiling point. |
| Heptane | 98 | 0.1 | A non-polar solvent, often used as an anti-solvent. |
| Water | 100 | 10.2 | Used for polar compounds or as an anti-solvent. |
What are the potential impurities in my this compound, and how can I remove them?
Impurities can arise from starting materials, byproducts of the synthesis, or degradation products.[10] For a nicotinonitrile synthesis, common impurities could include unreacted starting materials or byproducts from side reactions.[11][12]
Potential Impurities and Removal Strategies:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Byproducts: Depending on the synthetic route, these could include isomers or related compounds.[13] For instance, if the synthesis involves the reaction of a chloronicotinonitrile with sodium methoxide, an incomplete reaction could leave starting material, while side reactions could generate other methylated products.[13]
-
Degradation Products: Hydrolysis of the nitrile group to an amide or carboxylic acid is a possibility if the compound is exposed to acidic or basic conditions.[14]
Purification Techniques:
-
Recrystallization: This is the primary method for removing small amounts of impurities.
-
Activated Charcoal: If your product has colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help remove them. Use charcoal sparingly, as it can also adsorb your product and reduce the yield.[7]
-
Column Chromatography: For significant levels of impurities or for separating compounds with similar solubility, column chromatography is a highly effective purification method.
Experimental Workflow & Diagrams
Systematic Troubleshooting Workflow for Poor Crystallization
The following diagram outlines a systematic approach to troubleshooting common crystallization problems.
Caption: A flowchart for troubleshooting common crystallization issues.
References
- Crystallization of small molecules. (n.d.).
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 7), 933–940.
- Jones, W., & Motherwell, W. D. S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1831-1847.
- Nichols, L. (2022). 3.6F: Troubleshooting. In Organic Chemistry Lab Techniques. LibreTexts.
- University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder.
- University of Cambridge. (2006). Crystallisation Techniques.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Various Authors. (2017). What should I do if crystallisation does not occur?. Quora.
- SOP: CRYSTALLIZATION. (n.d.).
- Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
- Arshad, S., et al. (2012). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139.
- How It Comes Together. (2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization? [Video]. YouTube.
- Organic Syntheses. (n.d.). Nicotinonitrile.
- PubChem. (n.d.). 2-Methoxy-4,6-dimethylnicotinonitrile.
- Majima, T., & Nagasawa, Y. (2000). Nitrile anions: solvent-dependent cyclizations. Journal of the American Chemical Society, 122(33), 7943-7944.
- Li, M., et al. (2017).
- PrepChem.com. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine.
- Wikipedia. (n.d.). Nicotinonitrile.
- Various Authors. (2012). How does a solvent affect the crystallization process of coordination compounds?. ResearchGate.
- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile. (2014). Google Patents.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- El-Sayed, N. N. E., et al. (2021). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 26(15), 4529.
- US7563920B2 - Methods for preparing 2-methoxyisobutylisonitrile and tetrakis(2-methoxyisobutylisonitrile)copper(I) tetrafluoroborate. (2009). Google Patents.
Sources
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- 2. science.uct.ac.za [science.uct.ac.za]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. quora.com [quora.com]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. depts.washington.edu [depts.washington.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. content.e-bookshelf.de [content.e-bookshelf.de]
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- 10. oceanicpharmachem.com [oceanicpharmachem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 14. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing HPLC Separation of 2-Methoxy-4-methylnicotinonitrile and its Isomers
Welcome to the technical support center for the chromatographic analysis of 2-Methoxy-4-methylnicotinonitrile and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific rationale behind method development and optimization, ensuring robust and reliable HPLC separations.
Introduction: The Challenge of Isomer Separation
This compound and its positional isomers present a significant chromatographic challenge due to their similar physicochemical properties. Subtle differences in the positions of the methoxy, methyl, and nitrile groups on the pyridine ring lead to nearly identical polarity, molecular weight, and pKa values.[1] Achieving baseline separation requires a highly selective HPLC method that can exploit these minor structural variations. This guide will walk you through common issues and their solutions, grounded in established chromatographic principles.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific problems you may encounter during your HPLC analysis.
Problem 1: Poor Resolution or Co-elution of Isomers
Q: My chromatogram shows broad, overlapping peaks for what I believe are isomers of this compound. How can I improve the separation?
A: Achieving resolution between isomers is a multi-faceted challenge that requires a systematic approach to optimizing your HPLC conditions. Here are the key parameters to investigate:
-
Stationary Phase Selection: Standard C18 columns rely primarily on hydrophobic interactions, which may not be sufficient to differentiate between isomers with similar polarities.[1][2] Consider switching to a stationary phase that offers alternative separation mechanisms:
-
Phenyl-Hexyl Phases: These columns can provide π-π interactions with the aromatic pyridine ring of your analytes, offering a different selectivity compared to C18 phases.[2][3]
-
Polar-Embedded Phases: These phases have a polar functional group embedded in the alkyl chain, which can enhance selectivity for polar analytes and improve peak shape.[2]
-
Fluorinated Phases: These can offer unique dipole-dipole interactions and alternative selectivity for halogenated or polar aromatic compounds.[4]
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can be highly effective for separating isomers of basic compounds like pyridines.[5][6][7]
-
-
Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity.[8] Methanol, being a proton donor, can interact differently with the nitrogen atom in the pyridine ring compared to the aprotic acetonitrile.
-
pH Adjustment: The pyridine nitrogen in your analytes is basic and its degree of ionization is highly dependent on the mobile phase pH.[8][9] Adjusting the pH can alter the retention and selectivity of your separation.[2][10] It is often recommended to work at a pH that is at least 2 units away from the pKa of your analytes to ensure a consistent ionization state and avoid peak splitting.[10] For basic compounds, starting with a pH in the range of 3-4 can often provide good results.[11]
-
Buffer Concentration: An adequate buffer concentration, typically between 10-50 mM, is crucial for maintaining a stable pH and achieving reproducible retention times and good peak shapes.[2][12]
-
-
Temperature Control: Adjusting the column temperature can influence the thermodynamics of the separation. Lowering the temperature may increase retention and improve resolution, while a higher temperature can improve efficiency by reducing mobile phase viscosity.[1][2]
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and potentially improve resolution, but at the cost of longer run times.[2]
Problem 2: Peak Tailing
Q: The peaks for my analytes are asymmetric and show significant tailing. What is causing this and how can I fix it?
A: Peak tailing is a common issue, especially with basic compounds like nicotinonitrile derivatives. It is often caused by secondary interactions between the analyte and the stationary phase.[2]
-
Silanol Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact with the basic nitrogen of the pyridine ring, leading to tailing.[2][8]
-
Mobile Phase pH: Operating at a low pH (e.g., pH 3) can protonate the basic analytes, which can then interact with ionized silanols (pKa ~3.5-4.5), causing tailing.[8][11]
-
Solution: Experiment with the mobile phase pH. Sometimes, increasing the pH to around 7 can deprotonate the silanol groups and reduce tailing. However, be mindful of the stability of your column at higher pH values.[11]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1]
-
Solution: Try diluting your sample and injecting a smaller volume.[1]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[1][14]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[1]
-
Problem 3: Baseline Instability (Noise and Drift)
Q: I am observing a noisy and/or drifting baseline, which is affecting the integration of my peaks. What are the likely causes?
A: A stable baseline is crucial for accurate quantification. Baseline issues can stem from several sources:[15]
-
Mobile Phase Preparation:
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing noise and spikes.[1][16] Always thoroughly degas your mobile phase using sonication, vacuum filtration, or helium sparging.[1][16]
-
Contamination: Using low-purity solvents or contaminated reagents can lead to a noisy or drifting baseline.[1][16] Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[1]
-
-
System Leaks: Leaks in the pump, injector, or detector can cause pressure fluctuations and an unstable baseline.[15][17]
-
Temperature Fluctuations: Unstable column or detector temperatures can cause baseline drift.[16][18] Using a column oven is highly recommended for reproducible results.[1]
-
Column Equilibration: Insufficient column equilibration before starting a run can lead to a drifting baseline.[18][19]
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating positional isomers of this compound?
While there is no single "best" column, a good starting point for method development would be a phenyl-hexyl or a polar-embedded stationary phase.[2][3] These offer different selectivities compared to a standard C18 column and can better resolve isomers of aromatic compounds.[4] For particularly challenging separations, exploring mixed-mode chromatography could be beneficial.[5][6][7]
Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?
The choice of organic solvent can significantly impact the selectivity of the separation.[8] Acetonitrile and methanol have different properties that influence their interactions with the analytes and the stationary phase. It is recommended to screen both solvents during method development to determine which provides the better resolution for your specific isomers.
Q3: What is the ideal pH for the mobile phase?
The ideal pH will depend on the pKa of your analytes. Since this compound is a pyridine derivative, it will have a basic character.[9] A good starting point for method development is a pH between 3 and 4.[11] However, it is crucial to experiment with a range of pH values to find the optimal selectivity for your isomers.[2][10]
Q4: My peaks are very broad. What can I do to improve their shape?
Broad peaks can be caused by several factors, including secondary interactions with the stationary phase (see "Peak Tailing" above), column overload, or a mismatch between the sample solvent and the mobile phase.[1][14][18] Additionally, ensure your HPLC system is optimized to minimize extra-column volume, as this can contribute to peak broadening.[14] Using a column with smaller particles can also increase efficiency and lead to sharper peaks, but will result in higher backpressure.[2][14]
Q5: I am seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?
Ghost peaks are unexpected peaks that appear in your chromatogram and can be caused by impurities in the mobile phase, carryover from previous injections, or sample degradation.[16] To eliminate ghost peaks, use high-purity solvents, ensure your injection system is clean, and include a wash step in your autosampler sequence, especially when analyzing concentrated samples.[16]
Experimental Protocols
Protocol 1: Initial Method Screening for Isomer Separation
This protocol outlines a systematic approach to screen for initial separation conditions.
-
Column Selection:
-
Column 1: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
Column 2: Polar-Embedded C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B1: Acetonitrile
-
Mobile Phase B2: Methanol
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
UV Detection: 270 nm (or lambda max of your compound)
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (Equilibration)
-
-
-
Execution:
-
Run the gradient program with each column and each organic modifier (B1 and B2).
-
Analyze the chromatograms for the best initial separation and peak shape.
-
Protocol 2: Mobile Phase pH Optimization
This protocol is for fine-tuning the separation by adjusting the mobile phase pH.
-
Column and Organic Modifier Selection: Choose the column and organic modifier that provided the best initial results from Protocol 1.
-
Buffer Preparation: Prepare a series of aqueous mobile phases with different pH values using a suitable buffer system (e.g., phosphate or acetate buffer at 20 mM concentration). For example, prepare buffers at pH 3.0, 4.5, and 6.0.
-
Chromatographic Conditions: Use the same gradient program and other conditions as in Protocol 1, substituting the buffered aqueous phase for Mobile Phase A.
-
Analysis: Compare the chromatograms at different pH values to determine the optimal pH for resolution and peak shape.
Data Presentation
Table 1: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Solution |
| Poor Resolution | Inappropriate stationary phase | Try a phenyl-hexyl or polar-embedded column.[2][3] |
| Suboptimal mobile phase | Screen different organic solvents (ACN vs. MeOH) and pH.[8][10] | |
| Peak Tailing | Secondary silanol interactions | Use a base-deactivated column or add a basic modifier to the mobile phase.[2][9][13] |
| Column overload | Dilute the sample and inject a smaller volume.[1] | |
| Baseline Noise | Dissolved gas in mobile phase | Degas the mobile phase thoroughly.[1][16] |
| Contaminated solvents | Use high-purity, HPLC-grade solvents.[1][16] | |
| Baseline Drift | Temperature fluctuations | Use a column oven.[1][16] |
| Insufficient equilibration | Increase the column equilibration time between runs.[18][19] |
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC separation issues.
Caption: A hierarchical approach to HPLC method development for isomer separation.
References
- Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - MDPI.
- Selecting a GC Column by a Specific Stationary Phase - Sigma-Aldrich.
- Technical Support Center: Troubleshooting HPLC Separation of Pyridone Isomers - Benchchem.
- Technical Support Center: Optimizing HPLC Separation of 4-amino-N-pyridin-4-ylbenzenesulfonamide Isomers - Benchchem.
- [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies.
- Common Issues in HPLC Analysis - Medikamenter Quality Services.
- Different Types of Stationary Phases in Liquid Chromatography - Veeprho.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.
- Reversed Phase HPLC Method Development - Phenomenex.
- How to Obtain Good Peak Shapes.
- Common HPLC Problems & How to Deal With Them - Phenomenex.
- HPLC Methods for analysis of Pyridine - HELIX Chromatography.
- Troubleshooting Common HPLC Issues | Labcompare.com.
- Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices - Sigma-Aldrich.
- HPLC Troubleshooting.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- HPLC Troubleshooting Guide.
- Control pH During Method Development for Better Chromatography - Agilent.
- Improving of a Peak Shape of the Charged Compounds - SIELC Technologies.
- New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions - SIELC Technologies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. sielc.com [sielc.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. welch-us.com [welch-us.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. agilent.com [agilent.com]
- 12. hplc.eu [hplc.eu]
- 13. sielc.com [sielc.com]
- 14. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. medikamenterqs.com [medikamenterqs.com]
- 17. labcompare.com [labcompare.com]
- 18. phenomenex.com [phenomenex.com]
- 19. lcms.cz [lcms.cz]
Addressing safety concerns in the synthesis of 2-Methoxy-4-methylnicotinonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice for the synthesis of 2-Methoxy-4-methylnicotinonitrile. As a crucial intermediate in pharmaceutical development, ensuring a safe and efficient synthesis is paramount. This document, compiled by senior application scientists, offers practical, field-proven insights to navigate the potential challenges of this multi-step synthesis.
I. Synthetic Pathway Overview
The synthesis of this compound typically proceeds through a multi-step pathway, which may vary but often involves the initial formation of a pyridine ring, followed by chlorination and subsequent methoxylation. A common route involves the reaction of a precursor like 2-chloro-4-methylnicotinonitrile with sodium methoxide.[1] The chlorination step often employs potent reagents such as phosphorus oxychloride (POCl₃).[2][3] Understanding the hazards associated with each reagent and reaction step is critical for ensuring laboratory safety.
II. Core Safety Concerns & Hazard Mitigation
A. Reagent Handling and Associated Hazards
A thorough understanding of the reagents used is the first line of defense against laboratory accidents. The synthesis of this compound involves several hazardous materials that require specific handling procedures.
| Reagent | Key Hazards | Recommended Handling Precautions |
| Phosphorus Oxychloride (POCl₃) | Highly corrosive, reacts violently with water, toxic if inhaled.[4][5][6] Causes severe skin and eye burns.[4][6] | Always handle in a well-ventilated chemical fume hood.[4][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (Neoprene is recommended), a lab coat, and chemical splash goggles with a face shield.[6][7] Ensure an eyewash station and safety shower are readily accessible.[8] Store in a cool, dry place away from water and incompatible materials.[4][6] |
| Sodium Methoxide (NaOMe) | Highly flammable solid, reacts violently with water.[9][10][11] Causes severe skin burns and eye damage.[9][10] | Handle in an inert atmosphere (e.g., under nitrogen or argon) to prevent contact with moisture and air.[10][12] Use spark-proof tools and avoid sources of ignition.[9][11] Wear appropriate PPE, including flame-retardant lab coat, chemical-resistant gloves, and safety glasses. Store in a tightly sealed container in a cool, dry, well-ventilated area.[10][12] |
| Thionyl Chloride (SOCl₂) | Corrosive, reacts violently with water, toxic by inhalation. | Handle exclusively in a chemical fume hood. Wear acid-resistant gloves, a lab coat, and eye protection. Ensure good ventilation. |
| Pyridine | Flammable liquid, harmful if swallowed, inhaled, or in contact with skin. | Use in a well-ventilated area, preferably a fume hood. Wear appropriate PPE. |
B. Critical Process Safety: The Quenching of Phosphorus Oxychloride
The quenching of excess phosphorus oxychloride is one of the most hazardous steps in this synthesis. Improper quenching can lead to a delayed and highly exothermic, runaway reaction.[13]
dot
Sources
- 1. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. my.airliquide.com [my.airliquide.com]
- 8. nj.gov [nj.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. gelest.com [gelest.com]
- 11. alkalimetals.com [alkalimetals.com]
- 12. actylislab.com [actylislab.com]
- 13. researchgate.net [researchgate.net]
How to handle and dispose of 2-Methoxy-4-methylnicotinonitrile waste
A Guide to Safe Handling, Spill Management, and Waste Disposal
Section 1: Hazard Identification & Risk Assessment
Question: What are the primary hazards associated with 2-Methoxy-4-methylnicotinonitrile?
While specific toxicity data for this compound is limited, data from the closely related analogue, 2-Methoxy-4,6-dimethylnicotinonitrile (CAS No. 65515-39-1), indicates significant potential hazards.[1] As a prudent practice, researchers should assume this compound presents a similar risk profile.[2]
Core Principle: The fundamental principle of chemical safety is to treat compounds of unknown toxicity as potentially hazardous. This causality-driven approach ensures that protective measures are commensurate with the highest probable risk, safeguarding both the researcher and the environment.
Table 1: Postulated Hazard Profile based on Analogue Data
| Hazard Class | GHS Hazard Statement (H-Code) | Postulated Effect | Source (Analogue) |
|---|---|---|---|
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion may lead to systemic toxic effects. | [1] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | The compound may be absorbed through the skin, causing toxicity. | [1] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Inhaling dust or aerosols can cause respiratory and systemic harm. | [1] |
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation. | [1] |
| Eye Irritation | H319: Causes serious eye irritation | Contact with eyes can result in significant pain and potential damage. |[1] |
Section 2: Troubleshooting Personal Protective Equipment (PPE) Selection
Question: I'm not sure which gloves to use. Are standard nitrile gloves sufficient?
This is a critical question. The choice of glove material must be based on chemical compatibility and breakthrough time. While nitrile gloves are common in laboratories, they may not offer sufficient protection against all organic compounds.
Expert Insight: The nitrile functional group (-C≡N) and the aromatic pyridine ring in the molecule suggest it has the potential to permeate standard thin nitrile gloves over time. For handling the pure compound or concentrated solutions, heavier-duty gloves are recommended. Always check the manufacturer's glove compatibility chart.[3]
Table 2: Recommended PPE for Handling this compound
| Protective Equipment | Specification | Rationale for Use |
|---|---|---|
| Hand Protection | Double-gloving with nitrile gloves for incidental contact. Consider thicker butyl rubber gloves for prolonged handling or large quantities. | Prevents dermal absorption, a key exposure route.[1][3] Double-gloving provides an extra layer of protection against tears and rapid permeation. |
| Eye Protection | ANSI Z87.1-rated chemical splash goggles. | Protects against splashes of solutions or accidental projection of solid particles, preventing serious eye irritation.[4] |
| Body Protection | Fully-buttoned laboratory coat. | Shields skin and personal clothing from contamination.[4] |
| Respiratory Protection | Not typically required if handled exclusively within a certified chemical fume hood. | A fume hood provides the primary engineering control to prevent inhalation of harmful dust or vapors.[4] |
Section 3: Safe Handling & Experimental Workflow
Question: What is the standard workflow for safely weighing and using this compound in an experiment?
Adhering to a systematic workflow is essential to minimize exposure and prevent contamination. The entire process should be conducted within a designated area, preferably a certified laboratory chemical fume hood.
Experimental Protocol: Weighing and Dissolving Solid Compound
-
Preparation: Before bringing the compound into the workspace, ensure all necessary PPE is donned correctly. Decontaminate the fume hood surface and place a fresh absorbent bench liner.
-
Designated Area: Perform all manipulations of the solid compound within the chemical fume hood to contain any airborne particles.[4]
-
Weighing: Use an anti-static weigh boat or tare a suitable glass vial on the balance. Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust.
-
Closure: Immediately and securely cap the stock container after dispensing. This prevents hygroscopic absorption and accidental spills.
-
Dissolution: Place the vial containing the weighed compound into a beaker for secondary containment. Add the desired solvent slowly using a pipette or syringe, ensuring the vial is stable.
-
Mixing: Cap the vial and mix using a vortex or magnetic stirrer as required for dissolution.
-
Cleanup: Dispose of the weigh boat and any contaminated consumables (e.g., pipette tips) directly into the designated solid hazardous waste container located within the fume hood.
-
Final Decontamination: Wipe down the spatula with a solvent-dampened towel (disposing of the towel as hazardous waste) and clean the work surface within the fume hood. Wash hands thoroughly after exiting the lab.[3]
Section 4: Troubleshooting Spill Scenarios
Question: I've spilled some of the solid powder on the lab bench. What should I do?
Immediate and correct response to a spill is crucial to prevent wider contamination and exposure. The procedure depends on the size and location of the spill.
Expert Insight: The primary goal is to clean the spill without creating dust. Never use a dry paper towel to wipe up a solid chemical spill, as this will aerosolize the particles and increase the risk of inhalation.
Question: What if I spill a solution containing the compound?
-
Containment: For small spills, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or a chemical absorbent pad).
-
Collection: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.[3]
-
Large Spills: For large spills, evacuate the area and follow your institution's emergency procedures.
Section 5: Waste Disposal Protocol & FAQs
Question: How do I dispose of waste containing this compound?
Improper disposal is a primary way research chemicals enter the environment. All waste streams must be treated as hazardous.
Core Principle: Federal and local regulations prohibit the disposal of most chemical waste down the drain (sewering).[5] This is because wastewater treatment facilities are not designed to remove such complex organic molecules, leading to environmental contamination.
Step-by-Step Waste Disposal Guide
-
Segregation: Maintain separate, clearly labeled waste containers for solid and liquid waste. Do not mix incompatible waste streams.
-
Solid Waste:
-
Includes: Contaminated gloves, weigh boats, paper towels, absorbent pads, and un-rinsed "empty" containers.
-
Container: A sealable, puncture-resistant container or a heavy-duty plastic bag labeled "Hazardous Solid Waste" and listing "this compound" as a component.
-
-
Liquid Waste:
-
Includes: Unused solutions, reaction mixtures, and solvent rinses from cleaning glassware.
-
Container: A sealable, chemically compatible (e.g., glass or HDPE) container. Attach a "Hazardous Liquid Waste" tag and accurately list all chemical components, including solvents, by percentage.
-
-
Storage: Store sealed waste containers in a designated satellite accumulation area away from general traffic until they are collected by your institution's Environmental Health & Safety (EHS) department.
Frequently Asked Questions (FAQs)
-
Q1: What should I do if I get the compound on my skin?
-
Q2: Can I mix this waste with my halogenated solvent waste?
-
A: It depends on your institution's waste stream policies. Generally, it is best practice to keep nitrile-containing waste separate unless explicitly permitted. Never mix waste streams without consulting your EHS department, as incompatible chemicals can react dangerously.
-
-
Q3: How do I decontaminate glassware that has come into contact with the compound?
-
A: Rinse the glassware three times with a suitable solvent (one that readily dissolves the compound, such as acetone or ethanol). The first rinse should be collected as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinses as waste is the most prudent approach. After rinsing, wash the glassware with soap and water.
-
-
Q4: The stock bottle is empty. Can I throw it in the regular glass recycling?
-
A: No. An "empty" container that held an acutely hazardous substance must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[3] Only after proper decontamination can the container be disposed of as non-hazardous glass, or as directed by your EHS office.
-
References
- CP Lab Chemicals. (n.d.). 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram.
- National Center for Biotechnology Information. (n.d.). 2-Methoxy-4,6-dimethylnicotinonitrile. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-methylpyridine. PubChem Compound Database.
- LookChem. (n.d.). 2-Methoxy-4-Methylpyridine-3-Carbonitrile.
- Organic Syntheses. (n.d.). Nicotinonitrile Procedure.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
Sources
Technical Support Center: Stabilizing 2-Methoxy-4-methylnicotinonitrile in Solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Methoxy-4-methylnicotinonitrile. As a compound with significant potential in various research applications, understanding its stability profile in solution is critical for obtaining reliable and reproducible experimental results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common stability challenges.
Introduction: The Chemical Nature of this compound
This compound is a substituted pyridine derivative. The presence of a methoxy group, a nitrile group, and a methyl group on the pyridine ring gives the molecule its unique chemical properties. However, these functional groups can also be susceptible to degradation under certain experimental conditions. The primary stability concerns for this compound in solution are hydrolysis of the methoxy group and potential oxidation. Understanding the interplay of factors like pH, solvent, temperature, and light is paramount to maintaining the integrity of your experimental samples.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A decrease in concentration is a common indicator of compound degradation. The most likely culprits are hydrolysis or oxidation. Hydrolysis of the 2-methoxy group can occur, particularly under acidic or basic conditions, to form 2-hydroxy-4-methylnicotinonitrile. Oxidation of the pyridine ring or the methyl group is also a possibility, especially in the presence of oxidizing agents or upon prolonged exposure to air. To troubleshoot, it is recommended to perform a forced degradation study to identify the specific degradation products and pathways.[1][2]
Q2: What is the optimal pH range for storing solutions of this compound?
While specific data for this compound is not extensively published, related nicotinonitrile and methoxy-substituted aromatic compounds generally exhibit the greatest stability in a neutral to slightly acidic pH range (pH 4-7). Strongly acidic or alkaline conditions should be avoided as they can catalyze the hydrolysis of the methoxy group.[3] It is advisable to buffer your solutions within this range if compatible with your experimental design.
Q3: Which solvents are recommended for dissolving and storing this compound?
For short-term use, common organic solvents such as DMSO, DMF, ethanol, and acetonitrile are generally suitable. However, for long-term storage, it is crucial to use high-purity, anhydrous solvents to minimize water content and reduce the risk of hydrolysis. If aqueous solutions are required for your experiments, prepare them fresh and use them promptly. For compounds that are poorly soluble in water, the use of co-solvents may be necessary.[1][2]
Q4: Should I be concerned about the photostability of my this compound solutions?
Nicotinonitrile derivatives can be sensitive to light.[4][5] To mitigate the risk of photodegradation, it is best practice to store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Whenever possible, conduct experimental manipulations in a dimly lit environment. A photostability study, as part of a forced degradation protocol, can definitively determine the compound's sensitivity to light.
Q5: How does temperature affect the stability of this compound in solution?
As with most chemical compounds, higher temperatures accelerate the rate of degradation. Therefore, it is recommended to store stock solutions at low temperatures, such as -20°C or -80°C, to enhance long-term stability. For working solutions, storage at 2-8°C is acceptable for short periods. Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially degrade the compound. Aliquoting stock solutions into smaller, single-use volumes is a highly recommended practice.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with this compound.
Problem: Inconsistent or non-reproducible experimental results.
This is often the first sign of a stability problem. The underlying cause is likely the degradation of your compound, leading to a lower effective concentration and the presence of interfering degradation products.
Logical Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Step-by-Step Guidance:
-
Verify Analytical Method: Ensure that your analytical method (e.g., HPLC, LC-MS) is stability-indicating.[6][7] This means the method can separate the intact this compound from its potential degradation products.
-
Conduct a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[1][2][8] This is a critical step in understanding the compound's intrinsic stability.
-
Analyze Degradation Products: Use a high-resolution analytical technique like HPLC-MS to separate and identify the structures of the degradation products.[9][10]
-
Identify Degradation Pathways: Based on the identified degradation products, you can deduce the primary degradation pathways (e.g., hydrolysis of the methoxy group).
-
Implement Corrective Actions: Based on the identified degradation pathways, implement the appropriate preventative measures as outlined in the FAQs and the Best Practices section below.
-
Re-evaluate Stability: After implementing corrective actions, re-evaluate the stability of your solutions to confirm that the degradation has been minimized.
Best Practices for Handling and Storage
To ensure the highest stability of your this compound solutions, adhere to the following best practices:
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity, anhydrous solvents (e.g., DMSO, acetonitrile). | Minimizes water content to prevent hydrolysis. |
| pH | Maintain a neutral to slightly acidic pH (4-7) for aqueous solutions. | Avoids acid- or base-catalyzed hydrolysis of the methoxy group. |
| Temperature | Store stock solutions at -20°C or -80°C. Store working solutions at 2-8°C for short periods. | Reduces the rate of chemical degradation. |
| Light | Protect solutions from light using amber vials or aluminum foil. | Prevents photodegradation. |
| Atmosphere | For long-term storage, consider overlaying the solution with an inert gas (e.g., argon or nitrogen). | Minimizes oxidation. |
| Aliquoting | Prepare single-use aliquots of stock solutions. | Avoids repeated freeze-thaw cycles and contamination. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of the compound in a clean, dry vial.
-
Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller, single-use volumes in amber vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study. The specific conditions may need to be optimized for this compound.
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
HPLC system with a UV or MS detector
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a small amount of acetonitrile and dilute with 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a small amount of acetonitrile and dilute with 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a small amount of acetonitrile and dilute with 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Incubate the solution at 60°C for 24 hours, protected from light.
-
-
Photodegradation:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solution to a light source (e.g., a photostability chamber) for a defined period.
-
Prepare a control sample that is protected from light.
-
-
Analysis:
-
Analyze all stressed samples and a control sample (unstressed) by a stability-indicating HPLC method.
-
Compare the chromatograms to identify degradation products.
-
If coupled with a mass spectrometer, determine the mass of the degradation products to aid in structure elucidation.
-
Expected Degradation Pathways:
Caption: Potential degradation pathways for this compound.
By following the guidance in this technical support document, researchers can significantly improve the stability of their this compound solutions, leading to more accurate and reliable experimental outcomes.
References
- MedCrave. (2016, December 14).
- Japan Society for Environmental Chemistry. (n.d.). III Analytical Methods. [Link]
- Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Methoxy-4,6-dimethylnicotinonitrile. PubChem. [Link]
- ResearchGate. (n.d.). Synthesis and spectral studies of novel nicotinonitrile-based fluorescent dyes. [Link]
- National Center for Biotechnology Information. (2012).
- Singh, R., & Kumar, S. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research. [Link]
- Pharma Focus Asia. (2023, April 23).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Possible degradation pathways of 2‐MeTHF under the radical addition conditions. [Link]
- ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
- CP Lab Chemicals. (n.d.). 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram. [Link]
- Royal Society of Chemistry. (2025). Analytical Methods. [Link]
- National Center for Biotechnology Information. (n.d.). 2-((Methoxy)(4-phenoxyphenyl)methylene)malononitrile. PubChem. [Link]
- ResearchGate. (n.d.). Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile. [Link]
- Taylor & Francis Online. (n.d.). Synthesis, investigation of the crystal structure, DFT and in silico medicinal potential of nicotinonitrile substituted quinazolindione as potential anticancer scaffold. [Link]
- National Center for Biotechnology Information. (2012).
- ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Amino-4-methyl-nicotinonitrile. PubChem. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-methylpyridine. PubChem. [Link]
- Royal Society of Chemistry. (n.d.).
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- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. longdom.org [longdom.org]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Making sure you're not a bot! [opus4.kobv.de]
Technical Support Center: Scaling Up 2-Methoxy-4-methylnicotinonitrile Production
Welcome to the technical support center for the synthesis and scale-up of 2-Methoxy-4-methylnicotinonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. We will delve into the underlying chemical principles to provide robust troubleshooting strategies and optimized protocols, ensuring a safe, efficient, and scalable process.
The primary route to this compound involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is a cornerstone in medicinal chemistry for constructing aryl ether linkages.[1] Typically, this involves the displacement of a halide (commonly chloride) from an electron-deficient aromatic ring by a nucleophile, in this case, the methoxide ion. The success of this synthesis at scale hinges on precise control over reaction parameters to maximize yield and purity while ensuring operational safety.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction shows low or incomplete conversion of the 2-chloro-4-methylnicotinonitrile starting material. What are the potential causes?
A1: Low conversion is a frequent challenge in SNAr reactions and can be attributed to several factors. A systematic approach is key to diagnosing the root cause.[2]
-
Reagent Quality & Stoichiometry:
-
Sodium Methoxide Potency: Sodium methoxide is highly hygroscopic and can degrade upon exposure to atmospheric moisture, leading to the formation of sodium hydroxide and methanol. This reduces the concentration of the active nucleophile. Always use freshly opened, anhydrous sodium methoxide or titrate older batches to determine their exact molarity before use.
-
Stoichiometry: While a 1:1 molar ratio is theoretical, a slight excess of sodium methoxide (e.g., 1.1-1.2 equivalents) is often required to drive the reaction to completion. However, a large excess can promote side reactions.
-
-
Reaction Conditions:
-
Temperature: The reaction rate is highly temperature-dependent. If the temperature is too low, the reaction may be sluggish. A modest increase in temperature can often improve conversion rates. However, excessive heat can lead to byproduct formation.[2]
-
Solvent: The solvent must be anhydrous. The presence of water will consume the sodium methoxide. Methanol is a common solvent for this reaction as it is the conjugate acid of the nucleophile and has good solubility for the reactants. In some cases, a co-solvent like anhydrous DMSO or DMF can be used to increase solubility and reaction rate, although this can complicate downstream processing.[3]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Q2: I am observing a significant isomeric impurity, likely 6-Methoxy-4-methylnicotinonitrile, in my crude product. How can I improve regioselectivity?
A2: The formation of the 6-methoxy isomer suggests a competing reaction at the C6 position. This typically occurs if the starting material is 2,6-dichloro-4-methylnicotinonitrile. The electronic nature of the pyridine ring activates both the C2 and C6 positions towards nucleophilic attack.
-
Mechanism of Selectivity: The cyano group at C3 is strongly electron-withdrawing, activating the adjacent C2 position more significantly than the C6 position. However, this selectivity is not absolute and can be influenced by reaction conditions.
-
Improving Selectivity:
-
Temperature Control: Lowering the reaction temperature can enhance selectivity. Kinetic control often favors the more activated C2 position. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Order of Addition: A slow, controlled addition of the sodium methoxide solution to the solution of the dichloro-precursor can help maintain a low instantaneous concentration of the nucleophile, which can favor substitution at the more reactive site.
-
Q3: My work-up procedure is problematic. The product precipitates as an oil or fine solid that is difficult to filter upon quenching with water. What can be done?
A3: This is a common physical chemistry challenge during scale-up. The goal is to achieve a clean, easily filterable solid.
-
Controlled Quenching: Instead of quenching the reaction mixture directly into water, try a "reverse quench" by slowly adding the reaction mixture to a well-agitated, cooled volume of water. This prevents localized high concentrations that can lead to oiling out.
-
Anti-Solvent Strategy: After quenching and neutralizing, consider adding a co-solvent in which the product is poorly soluble but the impurities are soluble. This can often induce crystallization of the desired product. Isopropanol or heptane are common choices.
-
Seeding: If you have a small amount of pure, crystalline product, seeding the quenched mixture can promote the formation of well-defined crystals rather than an amorphous precipitate.
Section 2: Key Experimental Protocols
Protocol 2.1: Synthesis of this compound
This protocol is a representative example and should be optimized for your specific equipment and scale.
-
Reactor Setup: To a dry, inerted reactor equipped with mechanical stirring, a temperature probe, and a reflux condenser, charge 2-chloro-4-methylnicotinonitrile (1.0 eq).
-
Solvent Addition: Add anhydrous methanol (5-10 volumes relative to the starting material). Stir the mixture to form a solution or a fine slurry.
-
Nucleophile Preparation: In a separate dry vessel, prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.
-
Reaction: Cool the reactor contents to 20-25°C. Slowly add the sodium methoxide solution to the reactor over 1-2 hours, maintaining the internal temperature below 40°C.
-
Monitoring: After the addition is complete, heat the mixture to 50-60°C. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Slowly transfer the mixture into a separate vessel containing cold water (10-20 volumes), ensuring vigorous agitation. Adjust the pH to ~7 using a dilute acid (e.g., 1M HCl).
-
Isolation: The product should precipitate as a solid. Stir the slurry for 1-2 hours to allow for complete precipitation. Collect the solid by filtration, wash with cold water, and dry under vacuum at 40-50°C.
Table 1: Typical HPLC Analytical Method
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30°C |
Section 3: Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for this process?
A: Safety is paramount. Two primary hazards exist: the cyanide functional group in the nicotinonitrile and the use of a strong, corrosive base.
-
Cyanide Hazard: Nicotinonitriles are organic cyanides. While generally less acutely toxic than inorganic cyanide salts, they can release hydrogen cyanide (HCN) gas under strongly acidic or basic conditions, or upon combustion.[4][5]
-
Engineering Controls: Always handle nicotinonitriles in a well-ventilated fume hood or a contained reactor system.[6]
-
PPE: Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber or Viton are recommended).[7]
-
Waste Disposal: All cyanide-containing waste must be segregated, clearly labeled, and disposed of according to institutional and regulatory guidelines.[8] Never mix cyanide waste with acidic waste.[8]
-
-
Sodium Methoxide Hazard: Sodium methoxide is corrosive and reacts violently with water.
-
Handling: Handle in an inert atmosphere (e.g., glovebox or under nitrogen) to prevent reaction with moisture.
-
PPE: Wear appropriate PPE to prevent skin and eye contact.
-
Q: How can I best purify the final product at a large scale?
A: While direct isolation from the work-up may provide material of sufficient purity for some applications, high-purity material often requires further purification.
-
Recrystallization: This is the most common and scalable method. A solvent screen should be performed to identify a suitable solvent or solvent system (e.g., methanol/water, ethanol, isopropanol, or toluene) that provides good recovery and effectively rejects key impurities.
-
Chromatography: For very high purity requirements, flash or preparative HPLC can be used, but this is less cost-effective and more complex to scale.[9][10] It is typically reserved for removing closely-related impurities that cannot be purged by crystallization.
Q: What is the overall process flow for scaling up this synthesis?
A: The logical flow from raw materials to the final product is critical for a robust and reproducible process.
Caption: Overall workflow for this compound production.
References
- Fresneda, P. M., et al. (2021).
- König, N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(10), 3955-3962.
- Sheridan, C., et al. (2020). Optimization of organophotochemical SNAr reaction.
- Environmental Health & Safety, University of New Mexico. Cyanide Standard Operating Procedure Template.
- University of Victoria. Cyanides - Safe Work Procedures. (2022).
- Stanford Environmental Health & Safety. Information on Cyanide Compounds.
- University of Windsor. Cyanides Storage, Handling and General Use Information.
- LSU Health Shreveport. SOP for the safe use of cyanide compounds. (2018).
- Veranova. Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery.
- Bio-Link. A Tenfold Increase in Purification Efficiency for High Molecular Weight Macromolecules: A Remarkable Breakthrough.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. uvic.ca [uvic.ca]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. uwindsor.ca [uwindsor.ca]
- 9. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 10. Purification Techniques | A Tenfold Increase in Purification Efficiency for High Molecular Weight Macromolecules: A Remarkable Breakthrough - Bio-Link [biolink.com]
Validation & Comparative
A Definitive Guide to the Structural Elucidation of 2-Methoxy-4-methylnicotinonitrile Using 2D NMR Spectroscopy
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in the development pipeline. The substituted pyridine, 2-Methoxy-4-methylnicotinonitrile, serves as an excellent case study for demonstrating a robust, self-validating workflow for structural elucidation using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments.
This guide moves beyond a simple recitation of techniques. It provides a logical, causality-driven narrative that mirrors the real-world process of structural confirmation. We will demonstrate how each experiment is chosen to answer specific questions left ambiguous by the previous one, culminating in a comprehensive and undeniable structural proof.
The Analytical Challenge: Beyond 1D NMR
One-dimensional (1D) ¹H and ¹³C NMR are the initial steps in any structural analysis, providing a census of the proton and carbon environments within the molecule.[1] For our target molecule, this compound, 1D NMR would provide the following expected signals:
Table 1: Predicted 1D NMR Data for this compound
| Nucleus | Signal Type | Predicted Chemical Shift (δ, ppm) | Inferred Group |
| ¹H | Singlet (3H) | ~4.0 | Methoxy (-OCH₃) |
| ¹H | Singlet (3H) | ~2.4 | Methyl (-CH₃) |
| ¹H | Doublet (1H) | ~6.8 | Aromatic (H5) |
| ¹H | Doublet (1H) | ~8.2 | Aromatic (H6) |
| ¹³C | Quaternary | >150 | C2 (attached to OCH₃ & N) |
| ¹³C | Quaternary | >150 | C4 (attached to CH₃) |
| ¹³C | Quaternary | ~95 | C3 (attached to CN) |
| ¹³C | Methine | ~115 | C5 |
| ¹³C | Methine | ~150 | C6 |
| ¹³C | Quaternary | ~117 | Nitrile (-C≡N)[2] |
| ¹³C | Methyl | ~54 | Methoxy (-OCH₃) |
| ¹³C | Methyl | ~20 | Methyl (-CH₃) |
While 1D NMR suggests the presence of all the required components, it leaves critical questions unanswered:
-
Which proton is H5 and which is H6?
-
How can we definitively assign the quaternary carbons (C2, C3, C4)?
-
How do we confirm the connectivity and relative positions of the methoxy, methyl, and nitrile substituents on the pyridine ring?
Answering these questions requires us to move into the second dimension.
The Logical Workflow for Structural Confirmation
Our approach is a systematic process of building the molecular structure piece by piece. We begin by identifying directly bonded atoms and progressively map out longer-range connections and spatial relationships.
Caption: Logical workflow for 2D NMR-based structure elucidation.
Part 1: Mapping the Proton Network with COSY
The Correlation Spectroscopy (COSY) experiment is the first step in our 2D analysis. It identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds.[1][3]
-
Causality: We perform this experiment to establish the connectivity between the aromatic protons.
-
Expected Result: For this compound, the only expected correlation is between the protons at positions 5 and 6, which are three bonds apart and should exhibit a clear cross-peak. The methoxy and methyl protons are singlets and will not show any COSY correlations.
-
Interpretation: The presence of a single cross-peak connecting the two aromatic doublets confirms they are adjacent (H5 and H6), forming an isolated spin system. This validates the substitution pattern at positions 2, 3, and 4.
Part 2: Linking Protons to Carbons with HSQC
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[3][4]
-
Causality: Having identified our proton signals, we now use HSQC to definitively assign the carbons that bear them.
-
Expected Result: We expect to see four cross-peaks in the HSQC spectrum.
-
Interpretation: By tracing a vertical line from a proton signal on one axis to a cross-peak, and then a horizontal line to the other axis, we can read the chemical shift of its attached carbon. This allows for the unambiguous assignment of C5, C6, the methoxy carbon, and the methyl carbon. The quaternary carbons (C2, C3, C4) and the nitrile carbon will be absent from this spectrum as they have no attached protons.[5]
Table 2: Expected HSQC Correlations
| Proton Signal (δ, ppm) | Correlated Carbon Signal (δ, ppm) | Assignment |
| ~4.0 (-OCH₃) | ~54 | Methoxy Carbon |
| ~2.4 (-CH₃) | ~20 | Methyl Carbon |
| ~6.8 (H5) | ~115 | C5 |
| ~8.2 (H6) | ~150 | C6 |
Part 3: Assembling the Skeleton with HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away.[4][6]
-
Causality: This is the key experiment to connect the molecular fragments we've identified and to place the substituents by assigning the non-protonated quaternary carbons.
-
Expected Result & Interpretation: We will systematically analyze the key long-range correlations:
-
Methoxy Protons (~4.0 ppm): A strong correlation to the quaternary carbon at C2 (~160 ppm) is expected. This is a three-bond correlation (H-C-O-C) that definitively attaches the methoxy group to C2.
-
Methyl Protons (~2.4 ppm): These protons will show correlations to the quaternary carbon they are attached to, C4, as well as to the adjacent carbons C3 and C5. This three-pronged correlation firmly places the methyl group at the C4 position.
-
H5 Proton (~6.8 ppm): This proton will show correlations to C3, C4, and C6, stitching together the lower half of the pyridine ring. The correlation to the nitrile-bearing carbon C3 is particularly diagnostic.
-
H6 Proton (~8.2 ppm): This proton will show correlations to C2, C4, and the nitrile carbon (via a four-bond coupling, which may be weak or absent). The key correlation is to C2, confirming its position adjacent to the methoxy-substituted carbon.
-
Caption: Key HMBC correlations confirming the molecular skeleton.
Part 4: Final Confirmation Through-Space with NOESY
While the through-bond experiments (COSY, HMBC) have established the covalent framework, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides the final, definitive proof by identifying protons that are close to each other in space, regardless of bonding.[7][8]
-
Causality: We use NOESY to confirm the regiochemistry—the specific placement of substituents—which can be ambiguous in highly substituted systems.
-
Expected Result & Interpretation: The critical through-space correlations are:
-
A cross-peak between the methoxy protons (~4.0 ppm) and the H6 proton (~8.2 ppm). This can only occur if the methoxy group is at C2, adjacent to H6.
-
A cross-peak between the methyl protons (~2.4 ppm) and the H5 proton (~6.8 ppm). This confirms the methyl group is at C4, adjacent to H5.
-
Conclusion: A Synthesized and Unambiguous Proof
By systematically applying a suite of 2D NMR experiments, we have moved from a simple count of atoms to an unambiguous, three-dimensional picture of this compound.
-
1D NMR provided the initial inventory of parts.
-
COSY confirmed the H5-H6 proton connectivity.
-
HSQC linked all protons to their directly attached carbons.
-
HMBC assembled the complete carbon skeleton and placed the substituents.
-
NOESY provided the final, definitive confirmation of the substituent regiochemistry through spatial proximity.
This logical, multi-faceted approach ensures the highest degree of confidence in the structural assignment, providing a solid foundation for all subsequent research and development activities.
Appendix: Standard Experimental Protocols
The following are generalized protocols. Instrument-specific parameters may require optimization.
1. Sample Preparation
-
Weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Spectrometer Setup (General)
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape on a 1D ¹H spectrum.[4]
-
Calibrate the 90° pulse width for ¹H.
3. Protocol: 2D gCOSY Experiment
-
Pulse Program: gCOSY or similar gradient-selected sequence.
-
Spectral Width (F2 & F1): Set to cover all proton signals (~10-12 ppm).
-
Number of Points (F2): 2048 (2k).
-
Number of Increments (F1): 256-512.
-
Scans per Increment: 2-8.
-
Relaxation Delay: 1.5-2.0 seconds.[4]
-
Processing: Apply a sine-bell window function in both dimensions followed by a two-dimensional Fourier Transform.
4. Protocol: 2D gHSQC Experiment
-
Pulse Program: gHSQC with sensitivity enhancement.
-
Spectral Width (F2 - ¹H): Set to cover all proton signals.
-
Spectral Width (F1 - ¹³C): Set to cover all carbon signals (~0-180 ppm).
-
Number of Points (F2): 1024 (1k).
-
Number of Increments (F1): 256.
-
Scans per Increment: 4-16.
-
¹J C-H Coupling Constant: Set to an average value of 145 Hz.
-
Relaxation Delay: 1.5 seconds.
-
Processing: Apply a squared sine-bell window function in both dimensions.
5. Protocol: 2D gHMBC Experiment
-
Pulse Program: gHMBC.
-
Spectral Width: Same as HSQC.
-
Number of Points (F2): 2048 (2k).
-
Number of Increments (F1): 512.
-
Scans per Increment: 8-32.
-
Long-Range Coupling Delay (ⁿJ C-H): Optimized for ~8 Hz.
-
Relaxation Delay: 2.0 seconds.[4]
-
Processing: Apply a sine-bell window function in both dimensions.
6. Protocol: 2D NOESY Experiment
-
Pulse Program: NOESY with gradient selection and solvent suppression if needed.
-
Spectral Width: Same as COSY.
-
Number of Points (F2): 2048 (2k).
-
Number of Increments (F1): 512.
-
Scans per Increment: 8-16.
-
Mixing Time (d8): 500-800 ms (for small molecules).
-
Relaxation Delay: 2.0-3.0 seconds.
-
Processing: Apply a squared sine-bell window function in both dimensions.
References
- Title: Interpreting Complex NMR Spectra of Substituted Pyridines Source: BenchChem Technical Support Center URL
- Title: Understanding 2D NMR Spectra: How to Read and Interpret Them Source: Creative Biostructure URL
- Source: Varian, Inc. (via University of Wisconsin-Madison)
- Title: 7.
- Title: NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions Source: PubMed, Magnetic Resonance in Chemistry URL
- Title: (PDF)
- Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: Emery Pharma URL
- Title: Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR)
- Source: YouTube (Talk by Prof. Suman Kumar, IIT Bombay)
- Title: Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)...
- Title: Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers Source: BenchChem URL
- Title: 2D NMR Spectroscopy: COSY, HSQC (HMQC)
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 8. researchgate.net [researchgate.net]
Comparative analysis of different synthetic routes to 2-Methoxy-4-methylnicotinonitrile
Abstract
2-Methoxy-4-methylnicotinonitrile is a pivotal building block in medicinal chemistry and materials science, valued for its unique electronic and steric properties. The efficiency, scalability, and economic viability of its synthesis are therefore of critical importance to researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of the most prevalent synthetic strategies for obtaining this target molecule. We will dissect two primary pathways: the direct nucleophilic aromatic substitution (SNAr) of a halogenated precursor and a multi-step approach commencing with the oxidation and subsequent cyanation of a picoline derivative. This analysis weighs the merits and drawbacks of each route, supported by detailed experimental protocols, mechanistic insights, and comparative data on yield, cost, and operational complexity, empowering researchers to select the optimal strategy for their specific needs.
Introduction
The nicotinonitrile scaffold is a privileged motif in drug discovery, appearing in a range of marketed pharmaceuticals.[1] The specific substitution pattern of 2-methoxy and 4-methyl groups imparts distinct characteristics that chemists can exploit to fine-tune molecular properties. The methoxy group at the 2-position can act as a hydrogen bond acceptor and influences the electron density of the pyridine ring, while the 4-methyl group provides a lipophilic contact point. Consequently, developing robust and efficient access to this compound is a key enabling step for various research and development programs. This guide moves beyond a simple recitation of procedures to offer a causal explanation for experimental choices, grounding our discussion in the principles of physical organic chemistry and process development.
Comparative Overview of Synthetic Strategies
Two principal strategies dominate the synthesis of this compound. The choice between them often represents a trade-off between the number of synthetic steps and the cost or availability of starting materials.
-
Route 1: Direct Methoxylation via SNAr. This is the most direct approach, involving the substitution of a leaving group (typically a chloride) at the 2-position of a pre-formed 2-chloro-4-methylnicotinonitrile ring with a methoxide source.
-
Route 2: Multi-step Synthesis from 4-Picoline. This pathway builds the required functionality onto a simpler, inexpensive starting material. It typically involves N-oxidation of 4-picoline, followed by regioselective cyanation at the 2-position and subsequent functional group interconversion to install the methoxy group.
The following table and diagram provide a high-level comparison of these two routes.
| Metric | Route 1: Direct SNAr | Route 2: Multi-step Synthesis |
| Key Precursor | 2-Chloro-4-methylnicotinonitrile | 4-Methylpyridine (4-Picoline) |
| Number of Steps | 1 (from chloro-precursor) | 3-4 |
| Overall Yield | High (typically >85%) | Moderate (40-60%) |
| Precursor Cost | Higher | Low |
| Key Reagents | Sodium Methoxide, POCl₃ (for precursor) | m-CPBA, Zn(CN)₂, Acylating Agents |
| Scalability | Excellent | Good, but requires more unit operations |
| Primary Hazard | Use of POCl₃, handling of cyanides | Peroxy acids, handling of cyanides |
.
Caption: High-level comparison of the two primary synthetic routes.
Route 1: Direct Methoxylation via Nucleophilic Aromatic Substitution (SNAr)
This approach is predicated on the availability of 2-chloro-4-methylnicotinonitrile. The synthesis of this precursor is a critical preceding step, often achieved from the corresponding 2-pyridone.
Mechanism and Rationale
The SNAr mechanism is highly effective in this system. The pyridine nitrogen and the strongly electron-withdrawing nitrile group (CN) at the 3-position act synergistically to activate the C2 position towards nucleophilic attack. They stabilize the negative charge of the intermediate Meisenheimer complex, lowering the activation energy for the reaction. Sodium methoxide in methanol is the ideal reagent system; methoxide is a potent nucleophile, and methanol serves as an inexpensive, polar protic solvent that readily dissolves the reactants.[2][3]
Synthesis of the Precursor: 2-Chloro-4-methylnicotinonitrile
The most common laboratory-scale synthesis of the chloro-precursor starts from 3-cyano-4-methyl-2-pyridone. The pyridone is treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or in a solvent like DMF.[4][5]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stirrer, add 3-cyano-4-methyl-2-pyridone (1.0 eq).
-
Reaction: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) portion-wise via an addition funnel. The reaction is exothermic.
-
Heating: Once the initial exotherm subsides, heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood. The product often precipitates as a solid.
-
Isolation: Neutralize the acidic aqueous solution carefully with a base (e.g., solid NaHCO₃ or aqueous NaOH) to pH 7-8. Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield 2-chloro-4-methylnicotinonitrile.[4][6][7][8]
Detailed Experimental Protocol: Methoxylation (SNAr)
-
Setup: In a round-bottom flask, dissolve 2-chloro-4-methylnicotinonitrile (1.0 eq) in anhydrous methanol (approx. 0.1-0.2 M concentration).
-
Reagent Addition: To this stirred solution, add sodium methoxide (1.1-1.5 eq), either as a solid or as a solution in methanol. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Extraction: Once the reaction is complete, carefully add water to quench any remaining sodium methoxide. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product is often of high purity but can be further purified by recrystallization or column chromatography if necessary.
Caption: Workflow for the Direct SNAr Route (Route 1).
Route 2: Multi-step Synthesis from 4-Picoline
This route is attractive due to the low cost and ready availability of the starting material, 4-picoline. The strategy involves activating the pyridine ring via N-oxidation, which facilitates the introduction of the cyano group at the 2-position.[9][10][11]
Mechanism and Rationale
-
N-Oxidation: The pyridine nitrogen is oxidized, typically using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This oxidation has a profound electronic effect: it makes the C2 and C6 positions of the ring electron-deficient and thus susceptible to nucleophilic attack.[10]
-
Cyanation: The N-oxide is then treated with a cyanide source. Classically, this is done using reagents like trimethylsilyl cyanide (TMSCN) in the presence of an acylating agent (e.g., dimethylcarbamoyl chloride) or, more economically, with alkali metal cyanides like KCN or Zn(CN)₂.[9][12] The acylating agent activates the N-oxide, forming an N-acyloxypyridinium salt, which is an excellent substrate for cyanide attack at the 2-position. This is followed by elimination to rearomatize the ring, yielding the 2-cyano-4-methylpyridine N-oxide.
-
Methoxylation/Deoxygenation: The final step involves converting the N-oxide to the desired 2-methoxy product. This can be challenging. A common method involves first deoxygenating the N-oxide (e.g., with PCl₃ or PPh₃) to give 2-cyano-4-methylpyridine, followed by a challenging methoxylation step. A more elegant, though less common, approach might involve rearrangement or direct conversion, but the most reliable sequence involves functionalizing the 2-position of the N-oxide to a leaving group (e.g., chloride via POCl₃) and then performing an SNAr reaction as in Route 1.
Detailed Experimental Protocol: Multi-step Synthesis
-
Setup: Dissolve 4-picoline (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃) in a round-bottom flask.
-
Oxidation: Cool the solution in an ice bath (0 °C). Add m-CPBA (~77%, 1.1 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC shows complete consumption of the starting material.
-
Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide. Then, wash with aqueous sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid. Extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to give the N-oxide, which is often used without further purification.
-
Setup: To a solution of 4-Methylpyridine N-Oxide (1.0 eq) in a polar aprotic solvent like acetonitrile (CH₃CN), add zinc cyanide (Zn(CN)₂, 1.5 eq).[10]
-
Activation: Add an activating agent such as dimethylcarbamoyl chloride (2.0 eq).[9]
-
Heating: Heat the reaction mixture to a high temperature (e.g., 120 °C) in a sealed vessel or under reflux for several hours.[10]
-
Work-up and Purification: After cooling, the reaction is typically quenched with water and extracted with an organic solvent. Purification by column chromatography is usually required to isolate the desired 2-cyano isomer from other byproducts.
This step is effectively a combination of the final steps of Route 1.
-
Chlorination: Treat the 2-Cyano-4-methylpyridine N-Oxide with POCl₃ as described in the precursor synthesis for Route 1 to yield 2-chloro-4-methylnicotinonitrile.
-
Methoxylation: Perform the SNAr reaction with sodium methoxide as described in Route 1 to obtain the final product.
Caption: Simplified workflow for the Multi-step Route (Route 2).
Head-to-Head Comparison and Recommendations
Route 1 (Direct SNAr):
-
Advantages: This route is highly efficient, high-yielding, and operationally simple, making it the preferred method for both lab-scale and large-scale synthesis if the chlorinated precursor is readily available and affordable. The reaction conditions are mild, and the product is often obtained in high purity.
-
Disadvantages: The primary drawback is the reliance on the 2-chloro-4-methylnicotinonitrile precursor. The synthesis of this precursor involves the use of phosphorus oxychloride, a hazardous and corrosive reagent, and requires a separate synthetic step, adding to the overall cost and effort if not commercially sourced.
Route 2 (Multi-step from 4-Picoline):
-
Advantages: The main advantage is the use of 4-picoline, an inexpensive and widely available commodity chemical. This can make the overall process more economical, especially at a very large scale, despite the increased number of steps.
-
Disadvantages: This route is significantly longer and involves more complex unit operations (multiple reactions, work-ups, and purifications). The overall yield is lower than Route 1. The cyanation step can be problematic, sometimes leading to regioselectivity issues and requiring harsh conditions or expensive reagents like TMSCN. The use of peroxy acids in the first step also requires careful handling.
Recommendations:
-
For Discovery and Lab-Scale Synthesis (<100g): Route 1 is unequivocally recommended. The operational simplicity and high yield from the commercially available or easily synthesized chloro-precursor outweigh the higher starting material cost. Time and reliability are paramount at this scale.
-
For Process Development and Large-Scale Manufacturing (>1kg): A thorough cost analysis is required. If 2-chloro-4-methylnicotinonitrile can be sourced economically, Route 1 remains superior. However, if the cost of the precursor is prohibitive, developing a robust and optimized version of Route 2 from 4-picoline could provide a significant long-term cost advantage, justifying the initial process research and development investment.
Conclusion
The synthesis of this compound can be approached via two strategically different pathways. The direct SNAr methoxylation of 2-chloro-4-methylnicotinonitrile offers a rapid, high-yielding, and reliable route ideal for discovery chemistry applications. In contrast, the multi-step synthesis beginning from inexpensive 4-picoline presents a more complex but potentially more cost-effective alternative for large-scale industrial production. A careful evaluation of project timelines, budget, available expertise, and scale is essential for selecting the most appropriate synthetic strategy.
References
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- ResearchGate. (n.d.). Cyanation of pyridine N‐oxides, as reported in 1983. Scientific Diagram.
- Google Patents. (2001). WO2001017970A1 - Process for the preparation of 2-cyanopyridines.
- Abdellatif, K. R. A. et al. (2013). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Molecules, 18(4), 4057-4074.
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- ResearchGate. (n.d.). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials.
- Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Organic Syntheses. (n.d.). 2-chloronicotinonitrile.
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A Comparative Guide to the Reactivity of 2-Methoxy-4-methylnicotinonitrile and its Analogues
This guide provides an in-depth analysis of the chemical reactivity of 2-Methoxy-4-methylnicotinonitrile, a key heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple protocols to explore the underlying principles governing its reactivity. We will objectively compare its performance in several critical classes of chemical transformations against structurally similar nicotinonitriles, supported by experimental data and mechanistic insights.
Introduction: The Versatile Nicotinonitrile Scaffold
Nicotinonitriles, or cyanopyridines, are privileged scaffolds in modern chemistry. Their unique electronic properties and versatile functional handles make them foundational components in the synthesis of a wide array of valuable compounds, from pharmaceuticals to advanced materials.[1] The pyridine ring, being an electron-deficient heterocycle, imparts distinct reactivity, while the cyano group serves as a potent electron-withdrawing group and a versatile precursor for amines, amides, and carboxylic acids.[2]
The subject of this guide, this compound, presents a fascinating case study in substituent effects. The interplay between the electron-donating methyl and methoxy groups and the electron-withdrawing nitrile group on the inherently electrophilic pyridine core creates a nuanced reactivity profile. This guide will dissect this profile across three major reaction classes: Nucleophilic Aromatic Substitution, Palladium-Catalyzed Cross-Coupling, and Catalytic Hydrogenation.
Nucleophilic Aromatic Substitution (SNAr): Activating the Pyridine Core
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-poor aromatic systems.[3][4] Unlike electron-rich benzene derivatives that favor electrophilic substitution, the pyridine ring is inherently activated towards attack by nucleophiles. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs), such as the nitrile group (-CN), which stabilize the negatively charged intermediate.[5][6]
The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanion known as a Meisenheimer complex.[5][7] The stability of this intermediate is paramount to the reaction's success.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reactivity Analysis:
In this compound, the methoxy group at the C2 position is a poor leaving group compared to a halide. Therefore, direct SNAr reactions to displace the methoxy group are challenging and require harsh conditions. However, the electronic influence of its substituents is critical when comparing it to analogues used in synthesis, such as 2-Chloro-4-methylnicotinonitrile.
-
-CN Group (C3): A powerful EWG that strongly activates the ortho (C2, C4) and para (C6) positions to nucleophilic attack.
-
Ring Nitrogen: Intrinsically makes the ring electron-deficient, activating the ortho (C2, C6) and para (C4) positions.
-
-OCH3 Group (C2): Electron-donating via resonance, which slightly counteracts the activation at C4 and C6. However, its inductive electron-withdrawing effect is also a factor.
-
-CH3 Group (C4): A weak electron-donating group (EDG) that slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted analogue.
Comparative Reactivity Table:
| Compound | Leaving Group (at C2) | Key Substituents | Expected Relative Rate of SNAr at C2 | Rationale |
| 2-Chloro -4-methylnicotinonitrile | Cl (Good) | -CH3 (EDG), -CN (EWG) | High | Excellent leaving group (Cl⁻) and strong activation from the nitrile group. |
| 2-Chloro nicotinonitrile | Cl (Good) | -CN (EWG) | Very High | Lacks the deactivating effect of the C4-methyl group, making the ring more electrophilic. |
| 2-Methoxy -4-methylnicotinonitrile | OCH3 (Poor) | -CH3 (EDG), -CN (EWG) | Very Low | The methoxide anion is a poor leaving group, making the elimination step highly unfavorable. |
| 2-Chloro -4-nitro-nicotinonitrile | Cl (Good) | -NO2 (Strong EWG), -CN (EWG) | Extremely High | The additional nitro group provides powerful resonance stabilization to the Meisenheimer complex.[6] |
Experimental Protocol: Synthesis of 2-Amino-4-methylnicotinonitrile via SNAr
This protocol describes the substitution of a chlorine atom, a common precursor to the target molecule.
-
Setup: To a sealed pressure vessel, add 2-Chloro-4-methylnicotinonitrile (1.0 eq), dioxane (5 mL per mmol of substrate), and a 2.0 M solution of ammonia in isopropanol (5.0 eq).
-
Reaction: Seal the vessel and heat the mixture to 120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield 2-Amino-4-methylnicotinonitrile.[8]
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura and Sonogashira reactions are indispensable tools for forming C-C bonds, enabling the synthesis of complex biaryls and conjugated systems.[9][10] These reactions typically require an aryl or vinyl halide/triflate to couple with an organoboron or terminal alkyne partner.[11][12]
Our target molecule, this compound, lacks a suitable leaving group for direct coupling. Therefore, its utility in this context is as a target molecule synthesized from a halogenated precursor, such as 6-Chloro-2-methoxy-4-methylnicotinonitrile.[13] The reactivity of this precursor is dictated by the ease of oxidative addition to the Palladium(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reactivity Analysis:
The electronic properties of the nicotinonitrile ring directly influence the rate-determining oxidative addition step. Electron-deficient aryl halides generally react faster.
-
Comparison Point: We will compare the reactivity of 6-Chloro-2-methoxy-4-methylnicotinonitrile with 2-Chloropyridine and 3-Chloropyridine .
-
Electronic Effects: The combined electron-withdrawing effects of the ring nitrogen and the C3-nitrile group make the C-Cl bond at C6 highly susceptible to oxidative addition. The -OCH3 and -CH3 groups are distant and have a lesser electronic impact on the C6 position, but they still contribute to the overall electron density of the ring.
-
Reactivity Trend: The reactivity is expected to be significantly higher than that of simple chloropyridines due to the strong activation by the nitrile group.
Comparative Data for Suzuki-Miyaura Coupling:
| Aryl Chloride | Coupling Partner | Catalyst / Ligand | Base | Temp (°C) | Yield (%) |
| 6-Chloro-2-methoxy-4-methylnicotinonitrile | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 90 | ~85-95 (Est.) |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Reflux | 86[14] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF3COO)2 / PPh3 | Et3N | 100 | 92 (Sonogashira)[12] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: In an oven-dried flask under an inert atmosphere (N2 or Ar), combine 6-Chloro-2-methoxy-4-methylnicotinonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and anhydrous sodium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Catalytic Hydrogenation: Reduction of the Aromatic Core
The reduction of pyridines to piperidines is a fundamental transformation, often accomplished via catalytic hydrogenation. This reaction provides access to saturated heterocycles, which are of immense interest in drug discovery.
Causality of Experimental Choices:
-
Catalyst: Platinum(IV) oxide (PtO2, Adams' catalyst) is frequently used. It is reduced in situ to active platinum nanoparticles.[15][16]
-
Solvent & Additive: The reaction often fails in neutral solvents like THF or ethanol. Glacial acetic acid is a uniquely effective solvent because it protonates the pyridine nitrogen. This protonation enhances the substrate's reactivity towards hydrogenation and improves catalyst activity.[15]
-
Pressure: High pressures of hydrogen (50-70 bar) are typically required to overcome the aromaticity of the pyridine ring.[15][16]
Caption: Experimental workflow for catalytic hydrogenation of pyridines.
Reactivity Comparison:
The substituents on the pyridine ring can influence the rate and outcome of hydrogenation.
-
This compound: The methoxy and methyl groups may introduce some steric hindrance to the catalyst's approach. However, studies show that substituted methoxy and methyl pyridines are readily hydrogenated under standard PtO2/acetic acid conditions.[15] The nitrile group is also susceptible to reduction, and achieving chemoselectivity can be challenging. Depending on the conditions, reduction of the nitrile to an aminomethyl group may compete with or follow ring saturation.
-
2-Methylpyridine vs. 3-Methylpyridine: Both are successfully hydrogenated to the corresponding piperidines, though they may require slightly higher pressures or longer reaction times compared to unsubstituted pyridine.[15]
Experimental Protocol: Catalytic Hydrogenation to Piperidine Derivative
-
Preparation: In a high-pressure autoclave, prepare a solution of this compound (1.0 g) in glacial acetic acid (5 mL).
-
Catalyst Addition: Carefully add PtO2 (5 mol %) to the solution.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 60 bar. Stir the reaction mixture vigorously at room temperature for 8-10 hours.
-
Workup: Carefully vent the hydrogen gas. Quench the reaction mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Filter the combined organic layers through a pad of celite and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting residue by column chromatography to isolate the target piperidine derivative.[15]
Conclusion
The reactivity of this compound is a product of the complex interplay of its substituents. While the methoxy group makes it a poor substrate for direct SNAr, its electronic influence is crucial in reactions of its halogenated precursors. In palladium-catalyzed cross-couplings, the strong electron-withdrawing nature of the nitrile group on a halogenated analogue renders the C-X bond highly reactive towards oxidative addition. For catalytic hydrogenation, the molecule is a viable substrate, readily undergoing reduction in an acidic medium, although chemoselectivity with the nitrile group must be considered. Understanding these nuanced relationships allows researchers to strategically design synthetic routes and predict the chemical behavior of this versatile building block and its analogues.
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- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comprehensive Guide to the Validation of an HPLC-UV Method for the Quantification of 2-Methoxy-4-methylnicotinonitrile
This guide provides a comprehensive framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of 2-Methoxy-4-methylnicotinonitrile. As drug development professionals and researchers, the integrity and reliability of our analytical data are paramount. This document is structured to not only provide a step-by-step protocol but also to instill a deep understanding of the scientific principles and regulatory expectations that underpin method validation. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines, ensuring that the methodologies described are robust, reliable, and compliant with global regulatory standards.[1][2][3][4][5][6]
The Analytical Challenge and the Proposed Solution
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this molecule is critical for ensuring the quality, efficacy, and safety of the final drug product. This guide proposes a robust RP-HPLC-UV method as a primary analytical technique. RP-HPLC is a powerful and versatile tool for the separation and quantification of small molecules, while UV detection offers a balance of sensitivity and specificity for chromophoric compounds like this compound.
The Validation Workflow: A Holistic Approach
Method validation is not a mere checklist of experiments but a holistic process designed to demonstrate that an analytical procedure is suitable for its intended purpose.[5][7] The following diagram illustrates the interconnected nature of the validation parameters we will explore in this guide.
Caption: The interconnected workflow of analytical method validation.
Proposed HPLC-UV Method for this compound
The following hypothetical HPLC-UV method will be the subject of our validation studies. The selection of these parameters is based on the chemical properties of this compound and general principles of reversed-phase chromatography.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 275 nm |
| Run Time | 10 minutes |
Specificity and Selectivity
The "Why": Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8] This is the cornerstone of a reliable quantitative method.
Experimental Protocol:
-
Prepare Solutions:
-
Blank: Prepare a sample of the matrix (e.g., placebo formulation, reaction mixture without the analyte) using the same solvent as the test samples.
-
Standard Solution: Prepare a solution of this compound reference standard at a known concentration (e.g., 100 µg/mL).
-
Spiked Sample: Spike the blank matrix with a known amount of the this compound reference standard.
-
Potential Impurities: If known, prepare solutions of potential impurities and degradation products.
-
-
Chromatographic Analysis:
-
Inject the blank, standard solution, spiked sample, and impurity solutions into the HPLC system.
-
-
Data Evaluation:
-
Examine the chromatogram of the blank to ensure there are no interfering peaks at the retention time of this compound.
-
Compare the chromatogram of the spiked sample with the standard solution to confirm the retention time of the analyte.
-
If available, inject impurity solutions to demonstrate that they are resolved from the analyte peak. A peak purity analysis using a photodiode array (PDA) detector can also be employed to support specificity.
-
Acceptance Criteria:
-
The blank solution should not show any significant peaks at the retention time of the analyte.
-
The analyte peak should be well-resolved from any other peaks in the chromatogram (resolution > 2).
Linearity
The "Why": Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte in the sample within a given range.[8] This is crucial for accurate quantification across a range of concentrations.
Experimental Protocol:
-
Prepare Calibration Standards:
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to prepare at least five calibration standards covering the expected working range (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration). For instance, 50, 75, 100, 125, and 150 µg/mL.
-
-
Chromatographic Analysis:
-
Inject each calibration standard in triplicate.
-
-
Data Evaluation:
-
Plot a graph of the mean peak area against the concentration of the analyte.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²).
-
Acceptance Criteria:
-
The coefficient of determination (R²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
A visual inspection of the calibration curve should confirm a linear relationship.
Data Presentation:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 510,234 |
| 75 | 763,891 |
| 100 | 1,015,789 |
| 125 | 1,270,112 |
| 150 | 1,525,678 |
| R² | 0.9998 |
Range
The "Why": The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
Experimental Protocol:
The range is confirmed by the successful validation of linearity, accuracy, and precision within the specified concentration interval.
Acceptance Criteria:
The range is established as the concentration interval over which linearity, accuracy, and precision have been demonstrated to meet their respective acceptance criteria. For this guide, the proposed range is 50 µg/mL to 150 µg/mL.
Accuracy
The "Why": Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is a measure of the method's correctness.
Experimental Protocol:
-
Prepare Spiked Samples:
-
Prepare at least three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a blank matrix with a known amount of this compound reference standard.
-
Prepare each concentration level in triplicate.
-
-
Chromatographic Analysis:
-
Analyze the spiked samples using the HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) x 100
-
Acceptance Criteria:
-
The mean percentage recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for the recovery at each concentration level should be ≤ 2.0%.
Data Presentation:
| Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) (Mean, n=3) | % Recovery | % RSD |
| 80 | 79.5 | 99.4 | 0.8 |
| 100 | 101.2 | 101.2 | 0.5 |
| 120 | 119.3 | 99.4 | 0.7 |
Precision
The "Why": Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[9]
Repeatability (Intra-assay Precision)
The "Why": Repeatability assesses the precision under the same operating conditions over a short interval of time.
Experimental Protocol:
-
Prepare Samples:
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
-
Chromatographic Analysis:
-
Analyze the six samples on the same day, by the same analyst, using the same instrument.
-
-
Data Evaluation:
-
Calculate the mean, standard deviation, and %RSD of the measured concentrations.
-
Acceptance Criteria:
-
The %RSD should be ≤ 1.0%.
Intermediate Precision (Inter-assay Precision)
The "Why": Intermediate precision expresses the within-laboratory variations: different days, different analysts, different equipment, etc.[9]
Experimental Protocol:
-
Prepare Samples:
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
-
Chromatographic Analysis:
-
Analyze the six samples on a different day, by a different analyst, and if possible, on a different instrument.
-
-
Data Evaluation:
-
Calculate the mean, standard deviation, and %RSD of the measured concentrations.
-
Acceptance Criteria:
-
The %RSD should be ≤ 2.0%.
Data Presentation:
| Precision Level | n | Mean Concentration (µg/mL) | % RSD |
| Repeatability | 6 | 100.5 | 0.7 |
| Intermediate Precision | 6 | 101.1 | 1.2 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The "Why":
-
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]
-
LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
Experimental Protocol (Based on the Signal-to-Noise Ratio):
-
Determine Signal-to-Noise (S/N) Ratio:
-
Prepare a series of dilute solutions of this compound.
-
Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Confirm LOQ:
-
Prepare at least six samples at the determined LOQ concentration.
-
Analyze these samples and calculate the precision and accuracy.
-
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1, with acceptable precision (%RSD ≤ 10%) and accuracy (% recovery within 80-120%).
Data Presentation:
| Parameter | Concentration (µg/mL) | S/N Ratio |
| LOD | 0.5 | ~3:1 |
| LOQ | 1.5 | ~10:1 |
Robustness
The "Why": Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]
Experimental Protocol:
-
Introduce Deliberate Variations:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., Acetonitrile:Water 58:42 and 62:38)
-
-
-
Chromatographic Analysis:
-
Analyze a standard solution of this compound under each of the varied conditions.
-
-
Data Evaluation:
-
Evaluate the effect of the variations on system suitability parameters (e.g., retention time, peak area, tailing factor).
-
Acceptance Criteria:
-
The system suitability parameters should remain within acceptable limits for all variations.
-
The %RSD of the peak area should not be significantly affected.
Data Presentation:
| Parameter Varied | Variation | Retention Time (min) | Peak Area | Tailing Factor |
| Nominal | - | 4.5 | 1,015,789 | 1.1 |
| Flow Rate | 0.9 mL/min | 5.0 | 1,128,654 | 1.1 |
| 1.1 mL/min | 4.1 | 923,445 | 1.1 | |
| Temperature | 28 °C | 4.6 | 1,018,234 | 1.1 |
| 32 °C | 4.4 | 1,013,567 | 1.1 | |
| Mobile Phase | 58:42 | 4.9 | 1,020,111 | 1.2 |
| 62:38 | 4.2 | 1,011,987 | 1.1 |
Conclusion: A Foundation of Trustworthy Data
The validation of an analytical method is a critical exercise that provides documented evidence that the method is fit for its intended purpose. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, we build a foundation of trust in the data generated. The protocols and acceptance criteria outlined in this guide, which are in alignment with global regulatory expectations, provide a robust framework for the validation of an HPLC-UV method for the quantification of this compound. Adherence to these principles ensures data integrity, which is indispensable for regulatory submissions and, ultimately, for patient safety.
References
- Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). U.S.
- Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. [Link]
- Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]
- ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency. [Link]
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). GMP Compliance. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
- Quality Guidelines. (n.d.).
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S.
- FDA Releases Guidance on Analytical Procedures. (2024, March 7).
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S.
- VALIDATION OF HPLC METHOD AND UV-VISIBLE METHOD FOR PHARMACEUTICALS AS PER OFFICIAL GUIDELINES. (2020, August). Pharmaerudition. [Link]
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]
- Bioanalytical method valid
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. [Link]
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. (n.d.).
- ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. [Link]
- Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. (n.d.).
- Validation of Analytical Methods: EMA and FDA Audit Findings. (2025, December 18).
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharmtech. [Link]
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. starodub.nl [starodub.nl]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. pharmtech.com [pharmtech.com]
- 10. pharmaerudition.org [pharmaerudition.org]
- 11. propharmagroup.com [propharmagroup.com]
Verifying the Identity of 2-Methoxy-4,6-dimethylnicotinonitrile: A Guide to Cross-Referencing Spectral Data
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a critical first step in any experimental workflow. This guide provides an in-depth comparison of experimentally obtained spectral data for 2-Methoxy-4,6-dimethylnicotinonitrile with established literature values. By cross-referencing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can confidently verify the structure and purity of this important chemical intermediate.
Introduction to 2-Methoxy-4,6-dimethylnicotinonitrile
2-Methoxy-4,6-dimethylnicotinonitrile (CAS No. 65515-39-1) is a substituted pyridine derivative.[1][2] Its chemical structure, featuring a methoxy group, two methyl groups, and a nitrile function on a pyridine ring, makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. Given its potential applications, ensuring the correct isomeric form and purity is paramount.
This guide will walk through the process of acquiring and interpreting key spectral data for 2-Methoxy-4,6-dimethylnicotinonitrile and compare it against data available in the public domain, providing a framework for robust quality control.
Structural and Spectral Data Comparison
A foundational aspect of chemical verification is the comparison of experimentally derived data with reliable, published sources. For 2-Methoxy-4,6-dimethylnicotinonitrile, we will compare the data obtained from a commercially available sample with data accessible through public databases.
| Parameter | Experimental/Product Data | Literature/Database Value |
| Molecular Formula | C₉H₁₀N₂O | C₉H₁₀N₂O[1][2] |
| Molecular Weight | 162.19 g/mol | 162.19 g/mol [1] |
| CAS Number | 65515-39-1 | 65515-39-1[1][2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum offer a fingerprint of the molecule's structure.
The ¹H NMR spectrum of 2-Methoxy-4,6-dimethylnicotinonitrile is expected to show distinct signals for the methoxy protons, the two methyl groups, and the aromatic proton on the pyridine ring.
| Assignment | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | Data not available | Data not available | Singlet | 1H |
| Methoxy (-OCH₃) | Data not available | Data not available | Singlet | 3H |
| Methyl (-CH₃) | Data not available | Data not available | Singlet | 3H |
| Methyl (-CH₃) | Data not available | Data not available | Singlet | 3H |
Note: Specific peak assignments from publicly available spectra are not provided in the source data. The table reflects the expected signals based on the molecular structure.
The causality behind these expected signals lies in the unique electronic environment of each proton. The aromatic proton is expected to be the most downfield due to the deshielding effects of the aromatic ring currents. The methoxy and methyl protons will appear as sharp singlets further upfield.
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
| Assignment | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) |
| C (Nitrile) | Data not available | Data not available |
| C (Aromatic) | Data not available | Data not available |
| C (Aromatic) | Data not available | Data not available |
| C (Aromatic) | Data not available | Data not available |
| C (Aromatic) | Data not available | Data not available |
| C (Aromatic) | Data not available | Data not available |
| C (Methoxy) | Data not available | Data not available |
| C (Methyl) | Data not available | Data not available |
| C (Methyl) | Data not available | Data not available |
Note: Specific peak assignments from publicly available spectra are not provided in the source data. The table reflects the expected signals based on the molecular structure.
The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The nitrile carbon is typically found in the 115-125 ppm range, while the aromatic carbons will have shifts between 110 and 160 ppm. The methoxy and methyl carbons will appear at the most upfield positions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For 2-Methoxy-4,6-dimethylnicotinonitrile, the molecular ion peak (M⁺) should correspond to its molecular weight.
| Ion | Experimental m/z | Literature m/z |
| [M]⁺ | 162 | 162[1] |
| Fragment | 161 | 161[1] |
| Fragment | 132 | 132[1] |
The observation of a molecular ion peak at m/z 162 is a strong indicator of the presence of the target molecule. The fragmentation pattern, showing losses of small neutral molecules or radicals, further corroborates the structure.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the vibrations of bonds within a molecule. The presence of specific functional groups can be identified by their characteristic absorption frequencies. For 2-Methoxy-4,6-dimethylnicotinonitrile, key expected vibrations include the C≡N stretch of the nitrile group, C-O stretching of the methoxy group, and C-H stretching of the alkyl and aromatic groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N Stretch (Nitrile) | 2240 - 2220 |
| C-O Stretch (Methoxy) | 1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric) |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Alkyl) | 3000 - 2850 |
| C=C & C=N Stretch (Pyridine Ring) | 1600 - 1450 |
The presence of a sharp, strong absorption band around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group.
Experimental Protocols
To ensure the reliability of the acquired data, standardized experimental protocols must be followed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the 2-Methoxy-4,6-dimethylnicotinonitrile sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Analysis: Inject a 1 µL aliquot of the sample solution into the GC-MS system. Analyze the resulting chromatogram and mass spectrum of the peak corresponding to 2-Methoxy-4,6-dimethylnicotinonitrile.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
Visualizing the Workflow and Structure
To better illustrate the process and the molecule of interest, the following diagrams are provided.
Caption: Workflow for the spectral analysis and verification of 2-Methoxy-4,6-dimethylnicotinonitrile.
Caption: Structure of 2-Methoxy-4,6-dimethylnicotinonitrile with key atoms labeled.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data provides a robust method for the structural verification of 2-Methoxy-4,6-dimethylnicotinonitrile. By systematically comparing experimentally obtained data with reliable literature and database values, researchers can ensure the identity and quality of their starting materials, which is a cornerstone of reproducible and reliable scientific research. This guide serves as a template for such verification processes, emphasizing the importance of a multi-technique approach to chemical analysis.
References
- PubChem. 2-Methoxy-4,6-dimethylnicotinonitrile.
- CP Lab Chemicals. 2-Methoxy-4,6-dimethylnicotinonitrile, min 98%, 1 gram. [Link]
- PubChemLite. 2-methoxy-4,6-dimethylnicotinonitrile (C9H10N2O). [Link]
Sources
Benchmarking the Biological Activity of 2-Methoxy-4-methylnicotinonitrile Against Known Inhibitors: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for characterizing the biological activity of the novel compound, 2-Methoxy-4-methylnicotinonitrile. Based on its structural features, we hypothesize that this molecule acts as an inhibitor of Phosphodiesterase 10A (PDE10A), a promising therapeutic target for central nervous system (CNS) disorders. This document outlines a rigorous, multi-tiered approach to benchmark its potency, selectivity, and preclinical efficacy against established PDE10A inhibitors.
Introduction: The Rationale for Targeting PDE10A
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1][2] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, cognition, and emotional regulation.[2][3] By inhibiting PDE10A, the levels of intracellular cAMP and cGMP are elevated, which in turn modulates the activity of downstream signaling pathways, including those involving protein kinase A (PKA) and protein kinase G (PKG).[4] This modulation of cyclic nucleotide signaling is believed to be a key mechanism for the potential therapeutic effects of PDE10A inhibitors in conditions like schizophrenia and Huntington's disease.[1][2][5]
The nicotinonitrile scaffold, present in our compound of interest, is a known feature in a number of potent PDE10A inhibitors. This structural alert provides a strong rationale for prioritizing the evaluation of this compound as a potential modulator of this enzyme. This guide will detail a head-to-head comparison with established PDE10A inhibitors to ascertain its therapeutic potential.
In Vitro Benchmarking: Potency and Selectivity
The initial phase of our investigation will focus on quantifying the direct inhibitory activity of this compound against PDE10A and assessing its selectivity over other PDE isoforms.
Primary Target Engagement: PDE10A Inhibition Assay
Causality of Experimental Choice: A direct enzymatic assay is the foundational step to confirm our hypothesis and quantify the potency of the test compound. A fluorescence polarization (FP) based assay is a robust, high-throughput method that provides a quantitative measure of enzyme inhibition.[6][7]
Experimental Protocol: Fluorescence Polarization-Based PDE10A Inhibition Assay [6][7][8]
-
Reagent Preparation:
-
Prepare a stock solution of this compound and known inhibitors (Papaverine, MP-10) in 100% DMSO.
-
Dilute recombinant human PDE10A enzyme in PDE Assay Buffer to the desired concentration.
-
Dilute a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in PDE Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compound and known inhibitors across a range of concentrations.
-
Add the diluted PDE10A enzyme to all wells except the negative control.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound and known inhibitors.
-
Determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) by fitting the data to a dose-response curve.
-
Data Presentation:
| Compound | PDE10A IC50 (nM) |
| This compound | TBD |
| Papaverine | ~95[9] |
| MP-10 (Mardepodect) | ~0.18[10] |
| TAK-063 | ~0.3[10] |
Table 1: Comparative in vitro potency of this compound and known PDE10A inhibitors.
Selectivity Profiling: PDE Isoform Panel
Causality of Experimental Choice: High selectivity is a critical attribute of a successful drug candidate, as off-target effects can lead to undesirable side effects. Profiling against a panel of other PDE isoforms will establish the selectivity of our compound.[11]
Experimental Protocol: PDE Isoform Selectivity Screen
The inhibitory activity of this compound will be assessed against a panel of recombinant human PDE isoforms (PDE1-9, 11) using a scintillation proximity assay (SPA) or a similar robust method.[12][13] The IC50 values will be determined for each isoform.
Data Presentation:
| PDE Isoform | This compound IC50 (nM) | MP-10 IC50 (nM) |
| PDE1A | TBD | >10,000 |
| PDE2A | TBD | >10,000 |
| PDE3A | TBD | >10,000 |
| PDE4D | TBD | >10,000 |
| PDE5A | TBD | >10,000 |
| PDE6C | TBD | >10,000 |
| PDE7B | TBD | >10,000 |
| PDE8A | TBD | >10,000 |
| PDE9A | TBD | >10,000 |
| PDE11A | TBD | >10,000 |
Table 2: Selectivity profile of this compound against a panel of PDE isoforms compared to the selective inhibitor MP-10.
Cellular Activity: Target Engagement in a Physiological Context
Causality of Experimental Choice: While enzymatic assays confirm direct target interaction, cellular assays are crucial to determine if the compound can penetrate cell membranes and engage the target in a more complex biological environment.
Experimental Protocol: cAMP/cGMP Accumulation Assay
-
Cell Culture:
-
Culture a suitable cell line endogenously expressing PDE10A, such as rat aortic smooth muscle cells, or a recombinant cell line overexpressing human PDE10A.[14]
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to potentiate the signal, followed by incubation with varying concentrations of this compound or known inhibitors.
-
Stimulate the cells with an appropriate agonist (e.g., forskolin to increase cAMP).
-
Lyse the cells and measure the intracellular levels of cAMP and cGMP using a commercially available ELISA or HTRF assay kit.
-
-
Data Analysis:
-
Calculate the EC50 value (the concentration at which 50% of the maximum effect is observed) for the accumulation of cAMP and cGMP.
-
Data Presentation:
| Compound | Cellular cAMP EC50 (nM) | Cellular cGMP EC50 (nM) |
| This compound | TBD | TBD |
| MP-10 | TBD | TBD |
| Papaverine | TBD | TBD |
Table 3: Comparative cellular potency of this compound and known PDE10A inhibitors.
In Vivo Efficacy: Preclinical Models of Schizophrenia
Causality of Experimental Choice: To assess the therapeutic potential of this compound for schizophrenia, we will utilize well-validated rodent models that mimic the positive, negative, and cognitive symptoms of the disease.[15][16][17][18]
Models for Positive Symptoms
-
Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to counteract the dopamine-agonist-induced hyperactivity, a proxy for psychotic symptoms.[15][18]
-
Protocol: Rodents are administered amphetamine to induce hyperlocomotion. The test compound is administered prior to the amphetamine challenge, and locomotor activity is measured.
-
-
Conditioned Avoidance Response (CAR): This model evaluates the ability of a compound to suppress a learned avoidance behavior, a hallmark of antipsychotic activity.[5][19]
-
Protocol: Animals are trained to avoid an aversive stimulus (e.g., foot shock) by responding to a conditioning stimulus (e.g., a light or tone). The effect of the test compound on this learned response is measured.
-
Models for Cognitive Deficits
-
Novel Object Recognition (NOR): This test assesses deficits in recognition memory, a cognitive domain often impaired in schizophrenia.[20]
-
Protocol: Animals are familiarized with two identical objects. After a delay, one object is replaced with a novel one. The time spent exploring the novel object is a measure of recognition memory.
-
-
Phencyclidine (PCP)-Induced Cognitive Deficits: PCP, an NMDA receptor antagonist, induces cognitive impairments in rodents that are relevant to schizophrenia.[16][21]
-
Protocol: Animals are treated with PCP to induce cognitive deficits in tasks such as the Morris water maze or T-maze. The ability of the test compound to reverse these deficits is evaluated.
-
Data Presentation:
The results from these in vivo studies will be presented as graphs showing the dose-dependent effects of this compound compared to vehicle and a positive control (e.g., a known antipsychotic or a benchmark PDE10A inhibitor).
Safety and Pharmacokinetic Profiling
Causality of Experimental Choice: Early assessment of a compound's safety and pharmacokinetic profile is essential for its progression in the drug discovery pipeline.[22][23][24][25][26]
In Vitro Safety Assays
-
Cytochrome P450 (CYP) Inhibition Assay: This assay determines the potential for drug-drug interactions by assessing the inhibitory effect of the compound on major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[27][28][29][30][31]
-
Protocol: The test compound is incubated with human liver microsomes and a panel of CYP-specific substrates. The formation of metabolites is measured by LC-MS/MS to determine the IC50 for each isoform.
-
-
hERG Channel Assay: This assay evaluates the risk of cardiac arrhythmia by measuring the compound's inhibitory effect on the hERG potassium channel.[32][33][34][35][36]
-
Protocol: The effect of the test compound on hERG channel current is measured using automated patch-clamp electrophysiology in a cell line stably expressing the hERG channel.
-
In Vivo Pharmacokinetic (PK) Studies
-
Rodent PK Study: This study will determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
Protocol: A single dose of this compound is administered to rodents via intravenous and oral routes. Blood samples are collected at various time points, and the plasma concentration of the compound is measured by LC-MS/MS.
-
Data Presentation:
The results from the safety and PK studies will be summarized in tables, providing IC50 values for CYP and hERG inhibition and key pharmacokinetic parameters.
Visualizing the Pathway and Workflow
Caption: Simplified signaling pathway illustrating the role of PDE10A and the mechanism of action of its inhibitors.
Caption: A comprehensive workflow for benchmarking the biological activity of a novel PDE10A inhibitor candidate.
Conclusion
This guide outlines a systematic and robust strategy for the comprehensive evaluation of this compound as a potential PDE10A inhibitor. By benchmarking its performance against known inhibitors across a range of in vitro, cellular, and in vivo assays, we can generate a data package that will enable an informed decision on its potential for further development as a novel therapeutic for CNS disorders. The emphasis on scientific integrity, through the use of validated protocols and appropriate controls, will ensure the generation of high-quality, reliable data.
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- World News of Natural Sciences. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles.
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A Comparative Study of the Physicochemical Properties of 2-Methoxy-4-methylnicotinonitrile and its Analogs: A Guide for Researchers
In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics, including solubility, lipophilicity, and melting point, govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a comparative analysis of the physicochemical properties of 2-Methoxy-4-methylnicotinonitrile and two of its analogs: 2-Hydroxy-4-methylnicotinonitrile and 2-Methoxy-4,6-dimethylnicotinonitrile.
This document is designed for researchers, scientists, and drug development professionals, offering both a theoretical comparison based on chemical structure and detailed, field-proven experimental protocols for the determination of these critical parameters. While experimental data for these specific compounds is not widely available in the public domain, this guide will leverage high-quality computed data to illustrate the expected differences and provide you with the robust methodologies required to generate precise experimental values in your own laboratories.
Introduction to the Compounds and the Significance of Their Physicochemical Properties
This compound serves as our parent compound. The nicotinonitrile scaffold is a prevalent feature in many biologically active molecules. The methoxy and methyl substitutions on the pyridine ring are expected to impart specific physicochemical characteristics. To understand the impact of subtle structural modifications, we will compare it with two analogs:
-
2-Hydroxy-4-methylnicotinonitrile: This analog replaces the 2-methoxy group with a hydroxyl group. This change is anticipated to significantly alter properties such as solubility and acidity (pKa) due to the introduction of a hydrogen bond donor.
-
2-Methoxy-4,6-dimethylnicotinonitrile: This analog introduces an additional methyl group at the 6-position of the pyridine ring, which is expected to increase its lipophilicity.
A comprehensive understanding of how these functional group modifications influence physicochemical properties is crucial for designing molecules with improved drug-like characteristics.
Comparative Analysis of Physicochemical Properties
The following table summarizes the computed physicochemical properties for this compound and its selected analogs. These values, while not experimentally derived, provide a valuable baseline for understanding the expected trends.
| Property | This compound (Parent) | 2-Hydroxy-4-methylnicotinonitrile (Analog 1) | 2-Methoxy-4,6-dimethylnicotinonitrile (Analog 2) |
| Molecular Formula | C₈H₈N₂O | C₇H₆N₂O | C₉H₁₀N₂O |
| Molecular Weight ( g/mol ) | 148.16 | 134.14 | 162.19 |
| XLogP3 (Lipophilicity) | 1.3 | 0.8 | 1.6 |
| Topological Polar Surface Area (TPSA) (Ų) | 45.9 | 66.1 | 45.9 |
| Melting Point (°C) | Not available (Predicted to be a solid) | Not available (Predicted to be a solid) | Not available (Predicted to be a solid) |
| Aqueous Solubility (LogS) | Not available (Predicted to be sparingly soluble) | Not available (Predicted to be more soluble than parent) | Not available (Predicted to be less soluble than parent) |
Analysis of Expected Trends:
-
Lipophilicity (XLogP3): The replacement of the methoxy group with a more polar hydroxyl group in Analog 1 is predicted to decrease lipophilicity (lower XLogP3 value). Conversely, the addition of a non-polar methyl group in Analog 2 is expected to increase lipophilicity.
-
Polar Surface Area (TPSA): The hydroxyl group in Analog 1 significantly increases the TPSA compared to the methoxy group in the parent and Analog 2. A higher TPSA is generally associated with lower membrane permeability.
-
Aqueous Solubility: Based on the changes in polarity, it is hypothesized that 2-Hydroxy-4-methylnicotinonitrile will exhibit the highest aqueous solubility, while 2-Methoxy-4,6-dimethylnicotinonitrile will be the least soluble.
-
Melting Point: The presence of the hydroxyl group in Analog 1 allows for intermolecular hydrogen bonding, which may lead to a higher melting point compared to the parent compound and Analog 2.
Experimental Protocols for Physicochemical Property Determination
To validate the computed data and obtain accurate measurements, the following experimental protocols are provided. These are based on established, robust methodologies.
Determination of Melting Point
Scientific Rationale: The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid. Pure compounds typically have a sharp melting point range of 1-2°C, while impurities tend to broaden and depress the melting range.
Experimental Protocol:
-
Sample Preparation:
-
Ensure the compound is dry and finely powdered.
-
Introduce a small amount of the compound into a capillary tube, ensuring it is packed to a height of 2-3 mm.
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Insert the capillary tube into the sample holder.
-
-
Measurement:
-
Set the heating rate to a rapid value (e.g., 10-20°C/min) to quickly determine an approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate measurement, set the heating rate to 1-2°C/min and start heating from a temperature approximately 20°C below the approximate melting point.
-
Record the temperature at which the first liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point range is T1-T2.
-
-
Analysis:
-
Report the melting point as a range. A narrow range is indicative of high purity.
-
Determination of Aqueous Solubility (Shake-Flask Method)
Scientific Rationale: The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound in a specific solvent, in this case, water or a buffered solution.[1][2][3] The method involves creating a saturated solution and then measuring the concentration of the dissolved compound.
Experimental Workflow:
Caption: Workflow for solubility determination using the shake-flask method.
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of the test compound to a vial containing a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.
-
Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Equilibrate for a sufficient time (typically 24-48 hours) to ensure a saturated solution is formed.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation or filtration using a syringe filter (e.g., 0.22 µm) is recommended.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations.
-
Dilute the filtered supernatant with a suitable solvent to bring its concentration within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor. Report the solubility in units such as mg/mL or µg/mL.
-
Determination of the n-Octanol/Water Partition Coefficient (LogP)
Scientific Rationale: The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical determinant of its ability to cross biological membranes. The shake-flask method directly measures the distribution of a compound between an aqueous and a lipid-like (n-octanol) phase.[4][5]
Experimental Workflow:
Caption: Workflow for LogP determination using the shake-flask method.
Experimental Protocol:
-
Preparation of Solvents:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This is crucial for accurate results.
-
-
Partitioning:
-
Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (e.g., a 1:1 volume ratio).
-
Shake the vessel for a sufficient time (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.
-
-
Phase Separation:
-
Centrifuge the vessel to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Analyze the concentration of the compound in each phase using a suitable analytical method, typically HPLC.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]water).
-
LogP is the base-10 logarithm of the partition coefficient: LogP = log10([Compound]octanol / [Compound]water).
-
Conclusion
The physicochemical properties of this compound and its analogs are critically important for their potential applications in drug discovery. While computational tools provide valuable initial estimates, experimental determination remains the gold standard for accurate characterization. The substitution of a methoxy group with a hydroxyl group or the addition of a methyl group is predicted to have a significant and predictable impact on lipophilicity, solubility, and other key properties. The detailed protocols provided in this guide offer a robust framework for researchers to experimentally validate these predictions and to build a comprehensive understanding of their compounds of interest, thereby enabling more informed decisions in the drug development process.
References
- OECD. (1995). OECD Guidelines for the Testing of Chemicals, Section 1: Test No.
- Chemistry LibreTexts. (2023). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link]
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- BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
- FILAB. Solubility testing in accordance with the OECD 105. [Link]
- Analytice.
- Biotecnologie BT.
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Unraveling the Enigma: A Guide to Verifying the Mechanism of Action of 2-Methoxy-4-methylnicotinonitrile
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the identification of novel small molecules with potential therapeutic value is merely the first step. The true challenge lies in elucidating their mechanism of action (MoA), a critical process for advancing a compound from a mere curiosity to a viable clinical candidate. This guide provides a comprehensive, experience-driven framework for verifying the MoA of a novel compound, using the hypothetical case of 2-Methoxy-4-methylnicotinonitrile.
The nicotinonitrile (or 3-cyanopyridine) scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs with diverse biological activities, including roles as kinase inhibitors, vasodilators, and antimicrobial agents.[1][2][3][4] Many derivatives have been specifically identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and frequent targets in oncology.[1][5][6] Given this precedent, a plausible starting hypothesis is that this compound exerts its biological effects through the inhibition of one or more protein kinases.
This guide, therefore, will not just present a series of protocols. Instead, it will lay out a logical, multi-faceted strategy to rigorously test the hypothesis that this compound is a kinase inhibitor. We will explore its potential interactions, compare it with a known inhibitor, and provide the self-validating experimental systems necessary for trustworthy and publishable results.
Part 1: The Hypothesis - this compound as a PIM-1 Kinase Inhibitor
The PIM kinases are a family of serine/threonine kinases that play a significant role in cell survival and proliferation, making them attractive targets in oncology.[7] Notably, several 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been reported as inhibitors of PIM-1.[7] This structural similarity to our compound of interest makes PIM-1 an excellent hypothetical target.
Our central hypothesis is that This compound directly binds to and inhibits the kinase activity of PIM-1, leading to reduced phosphorylation of its downstream substrates and subsequent anti-proliferative effects in cancer cells.
To validate this, we will compare its performance against a well-characterized, potent PIM-1 inhibitor, AZD1208 . This compound will serve as our positive control and benchmark for potency and cellular effects.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action, where this compound (MMN) intervenes in the PIM-1 signaling pathway.
Caption: Proposed inhibition of the PIM-1 signaling pathway by this compound (MMN).
Part 2: The Experimental Verification Workflow
A robust MoA validation follows a logical progression from broad, high-throughput screening to specific, hypothesis-driven experiments. Our workflow is designed to first confirm a general kinase inhibitory profile and then to specifically validate PIM-1 as a direct target, and finally to verify the downstream cellular consequences.
Experimental Workflow Diagram
Caption: A three-phase workflow for verifying the mechanism of action of a novel kinase inhibitor.
Part 3: Detailed Experimental Protocols & Data Interpretation
Here, we detail the core experiments. The causality behind each step is explained to ensure the "why" is as clear as the "how."
Phase 1: Broad Kinase Profiling
Experiment 1: KINOMEscan™ Profiling (DiscoverX/Eurofins)
-
Rationale: Before focusing on a single target, it is crucial to understand the selectivity of our compound. A broad kinase panel provides a bird's-eye view of the compound's interactions across the human kinome. This is a self-validating system because it simultaneously reveals on-target activity and potential off-target liabilities, which are critical for later development.
-
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Submit the compound to a commercial kinase profiling service (e.g., KINOMEscan) for screening at a single concentration (e.g., 1 µM) against a panel of >400 kinases.
-
The assay principle involves a competition binding assay between the test compound and an immobilized ligand for the kinase active site. The amount of kinase bound to the solid support is measured.
-
Results are typically reported as '% Control', where a lower percentage indicates stronger binding/inhibition.
-
-
Expected Outcome: A successful outcome for our hypothesis would be a high degree of inhibition (>90%) for PIM-1 and potentially other PIM family members, with minimal activity against other kinases.
Phase 2: In Vitro Target Validation
Experiment 2: Biochemical PIM-1 Kinase Assay (IC₅₀ Determination)
-
Rationale: This experiment quantitatively measures the potency of the compound in inhibiting the enzymatic activity of purified PIM-1. This directly tests our functional hypothesis. We use a well-established method like ADP-Glo™ to ensure reliability and comparability with literature data.
-
Methodology:
-
Reagents: Recombinant human PIM-1 enzyme, PIM-1 substrate peptide (e.g., BADtide), ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure: a. Serially dilute this compound and the control inhibitor AZD1208 in assay buffer (e.g., 10-point, 3-fold dilutions starting from 10 µM). b. In a 384-well plate, add 5 µL of diluted compound or DMSO (vehicle control). c. Add 10 µL of a 2.5x enzyme/substrate mixture (containing PIM-1 and its peptide substrate). d. Pre-incubate for 10 minutes at room temperature. e. Initiate the kinase reaction by adding 10 µL of 2.5x ATP solution. Final ATP concentration should be at the Kₘ for PIM-1. f. Incubate for 60 minutes at room temperature. g. Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol, which involves adding ADP-Glo™ Reagent followed by Kinase Detection Reagent. h. Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to % inhibition relative to DMSO controls. Plot % inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Expected Outcome & Data Presentation: We expect our compound to show a dose-dependent inhibition of PIM-1 activity.
| Compound | PIM-1 IC₅₀ (nM) [Hypothetical] |
| This compound | 150 |
| AZD1208 (Positive Control) | 5 |
| Staurosporine (Non-selective) | 25 |
| Vehicle (DMSO) | >10,000 |
Phase 3: Cellular MoA Confirmation
Experiment 3: Cellular Thermal Shift Assay (CETSA®)
-
Rationale: A positive result in a biochemical assay does not prove the compound engages the target in the complex environment of a living cell. CETSA provides this crucial evidence. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. This is a gold-standard method for confirming target engagement in situ.
-
Methodology:
-
Cell Culture: Use a human cancer cell line known to express PIM-1 (e.g., MOLM-13 acute myeloid leukemia cells).
-
Treatment: Treat intact MOLM-13 cells with either vehicle (DMSO), this compound (e.g., 1 µM), or AZD1208 (e.g., 0.1 µM) for 1 hour.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler.
-
Lysis & Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by high-speed centrifugation.
-
Protein Analysis: Analyze the amount of soluble PIM-1 remaining at each temperature by Western blotting using a PIM-1 specific antibody.
-
Data Analysis: Plot the band intensity of soluble PIM-1 against temperature for each treatment condition. A shift of the melting curve to higher temperatures in the drug-treated samples indicates target stabilization and therefore, direct binding.
-
-
Expected Outcome: The melting curve for PIM-1 in cells treated with our compound will be shifted to the right compared to the vehicle control, indicating stabilization.
Experiment 4: Western Blot for Downstream Signaling
-
Rationale: To confirm that target engagement leads to functional modulation of the signaling pathway, we must measure the phosphorylation status of a known PIM-1 substrate. BAD (Bcl-2-associated death promoter) is a well-validated substrate, where phosphorylation at Ser112 by PIM-1 is an inactivating, pro-survival signal. Inhibition of PIM-1 should therefore decrease p-BAD levels.
-
Methodology:
-
Treatment: Seed MOLM-13 cells and treat with increasing concentrations of this compound or AZD1208 (e.g., 0, 0.1, 0.3, 1, 3 µM) for 4 hours.
-
Lysis: Harvest cells and prepare whole-cell lysates.
-
SDS-PAGE & Western Blot: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-BAD (Ser112), total BAD, PIM-1, and a loading control (e.g., GAPDH).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate to visualize the bands.
-
Quantification: Quantify band intensities using densitometry software.
-
-
Expected Outcome & Data Presentation: A dose-dependent decrease in the p-BAD/total BAD ratio will be observed in cells treated with this compound, consistent with PIM-1 inhibition.
| Treatment (1 µM) | p-BAD (Ser112) / Total BAD Ratio (Fold Change vs. Vehicle) [Hypothetical] |
| Vehicle (DMSO) | 1.0 |
| This compound | 0.45 |
| AZD1208 (Positive Control) | 0.15 |
Conclusion
This guide outlines a rigorous, logical, and experimentally sound pathway to investigate the mechanism of action of this compound, based on the strong hypothesis that it functions as a PIM-1 kinase inhibitor. By progressing from broad profiling to specific biochemical and cellular validation, this workflow ensures that each experimental result builds upon the last, creating a self-validating and compelling scientific narrative. This structured approach, which combines quantitative assays with direct measures of target engagement and downstream pathway modulation, provides the high-quality, trustworthy data required by researchers and drug development professionals to make confident decisions about the future of a novel compound.
References
- Title: Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Source: Journal of Advanced Biomedical and Pharmaceutical Sciences, 2023. URL:[Link][1]
- Title: Nicotinonitrile derivatives as antitumor agents.
- Title: Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Source: Anticancer Agents in Medicinal Chemistry, 2018. URL:[Link][5]
- Title: Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Source: ProQuest, 2021. URL:[Link]
- Title: Biologically active nicotinonitrile and furopyridine-containing drugs.
- Title: The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. Source: Ningbo Inno Pharmchem Co., Ltd. Blog. URL:[Link][2]
- Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Source: Signal Transduction and Targeted Therapy, 2021. URL:[Link]
- Title: Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Source: Molecules, 2023. URL:[Link][6]
- Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Source: Journal of Medicinal Chemistry, 2012. URL:[Link]
- Title: Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Source: Die Pharmazie, 1999. URL:[Link]
- Title: Nicotinonitrile - Wikipedia. Source: Wikipedia. URL:[Link]
- Title: A review: Biological activities of novel cyanopyridine derivatives. Source: Archiv der Pharmazie, 2023. URL:[Link][3]
- Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Source: International Journal of Molecular Sciences, 2021. URL:[Link][4]
- Title: Systematic Review of Naturally Derived Substances That Act as Inhibitors of the Nicotine Metabolizing Enzyme Cytochrome P450 2A6. Source: International Journal of Molecular Sciences, 2024. URL:[Link]
- Title: Enzymes and inhibitors in neonicotinoid insecticide metabolism. Source: Journal of Pesticide Science, 2011. URL:[Link]
- Title: Pyridine: the scaffolds with significant clinical diversity. Source: RSC Advances, 2022. URL:[Link]
- Title: Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Source: Oriental Journal of Chemistry, 2018. URL:[Link][7]
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A Guide to Inter-Laboratory Comparison for the Analysis of 2-Methoxy-4-methylnicotinonitrile
This guide provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory comparison (ILC) for the analysis of 2-Methoxy-4-methylnicotinonitrile. As a critical intermediate in various synthetic pathways, particularly in pharmaceutical development, ensuring the accuracy and reproducibility of its quality control analysis across different facilities is paramount. This document is intended for researchers, analytical scientists, and quality assurance professionals seeking to validate an analytical method's robustness and ensure consistent data quality.
The core principle of an inter-laboratory study is to evaluate the performance of an analytical method when used by different laboratories.[1][2] This process is essential for method validation, proficiency testing, and the certification of reference materials.[2] By distributing a homogenous sample to multiple labs, we can statistically assess the method's precision under varied conditions, including different analysts, instruments, and environments, thereby establishing its reproducibility.[3]
Part 1: Foundational Analytical Methodology: HPLC-UV
The selection of an appropriate analytical technique is the bedrock of any successful inter-laboratory study. For a small organic molecule like this compound, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is the method of choice.
Causality of Method Selection:
-
Specificity: HPLC offers excellent separation capabilities, allowing the target analyte to be resolved from potential impurities, starting materials, and degradation products.
-
Quantitation: UV detection provides a linear response over a wide concentration range, making it ideal for both purity assessment (area percent) and assay determination (concentration against a reference standard).
-
Robustness: Reversed-phase HPLC methods are generally robust and transferable between different HPLC systems, a key prerequisite for an inter-laboratory comparison.
Standardized HPLC-UV Protocol for this compound
This protocol must be followed precisely by all participating laboratories to ensure the comparison evaluates the method's performance, not variations in procedure. Analytical method validation is a documented process that confirms an analytical method is suitable for its intended purpose.[4][5]
1. Instrumentation & Reagents:
-
System: HPLC system with a UV/Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q), Phosphoric Acid (ACS Grade).
-
Reference Standard: Well-characterized this compound standard of known purity.
2. Chromatographic Conditions:
-
Mobile Phase: 60:40 (v/v) Acetonitrile and Water, with 0.1% Phosphoric Acid. The mobile phase must be freshly prepared and degassed.
-
Rationale: This composition provides a good balance of solvent strength for eluting the analyte with a reasonable retention time, while the acid sharpens the peak shape.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature minimizes variability in retention time due to ambient temperature fluctuations.
-
-
Detection Wavelength: Determined from the UV absorbance maximum of the analyte (typically scanned using a diode array detector, e.g., 275 nm).
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 250 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
4. System Suitability Testing (SST): Before any sample analysis, the system's performance must be verified.
-
Inject the Working Standard Solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing Factor ≤ 2.0.
-
Theoretical Plates > 2000.
-
Rationale: SST ensures that the analytical system is performing adequately on the day of analysis, which is a prerequisite for generating valid data.[6]
-
Part 2: Inter-Laboratory Comparison Study Design
A well-designed study is crucial for generating meaningful and statistically sound results.[7] The primary goal is to assess how accurately and reproducibly different laboratories can perform the analysis using the standardized method.[3]
Study Workflow
The workflow ensures that every laboratory works from an identical starting point and that data is collected in a uniform manner.
Caption: Workflow for the Inter-Laboratory Comparison Study.
Key Design Elements:
-
Homogenous Test Material: A single, large batch of this compound should be prepared and carefully blended to ensure homogeneity. This is the most critical variable to control; without it, any observed differences between labs could be due to sample variation rather than analytical performance.[2]
-
Number of Laboratories: A minimum of 5-8 participating laboratories is recommended to provide sufficient data for robust statistical analysis.
-
Sample Sets: Each laboratory receives a coded, identical sample of the test material and a vial of the common reference standard.
-
Reporting Requirements: A standardized reporting template must be used. Laboratories are required to report:
-
Full raw data for all injections (retention time, peak area, peak height).
-
Calculated results for Assay (%) and Purity (% Area).
-
All System Suitability Test results.
-
Details of the HPLC system and column used.
-
Part 3: Data Analysis and Interpretation
Upon receiving data from all participants, a central coordinating body performs the statistical analysis. The primary outputs are measures of repeatability and reproducibility.
-
Repeatability (sr): The precision obtained within a single laboratory under the same operating conditions over a short interval. It is assessed from the intra-laboratory standard deviation.
-
Reproducibility (sR): The precision obtained between different laboratories. It reflects the combined effect of random error and all sources of inter-laboratory variability.[3]
Hypothetical Comparative Data
The table below summarizes hypothetical results from a 5-laboratory study.
| Laboratory ID | Assay (% vs. Standard) | Intra-Lab RSD (%) | Purity (% Area) | Retention Time (min) | Tailing Factor |
| Lab 1 | 99.6 | 0.45 | 99.85 | 5.21 | 1.15 |
| Lab 2 | 99.1 | 0.51 | 99.81 | 5.25 | 1.18 |
| Lab 3 | 100.2 | 0.48 | 99.88 | 5.19 | 1.13 |
| Lab 4 | 98.2 | 0.65 | 99.75 | 5.35 | 1.25 |
| Lab 5 | 99.8 | 0.42 | 99.86 | 5.22 | 1.16 |
| Summary Stats | |||||
| Mean | 99.38 | 99.83 | 5.24 | 1.17 | |
| Std. Dev. (sR) | 0.75 | 0.05 | 0.06 | 0.04 | |
| RSDR (%) | 0.76% | 0.05% | 1.15% | 3.42% |
Interpretation of Hypothetical Results:
-
Assay: The inter-laboratory reproducibility standard deviation (RSDR) is 0.76%. This is an excellent result, indicating the method is highly reproducible for quantitative assay determination across different labs. Lab 4's mean result (98.2%) is slightly lower than the others and might warrant a closer look for potential systematic bias, although it may not be a statistical outlier.
-
Purity: The RSDR for purity is exceptionally low at 0.05%, demonstrating high consistency in detecting the main peak relative to total integrated area.
-
Retention Time: A small but acceptable variation is observed. The slightly later retention time for Lab 4 could be due to minor differences in their HPLC system's dwell volume or column temperature.
References
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners.
- Interlaboratory Studies. Quality Assurance in the Analytical Chemistry Laboratory, Oxford Academic.
- Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. NHS Specialist Pharmacy Service.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn.
- Analytical method validation: A brief review. Journal of Pharmaceutical and Applied Chemistry.
- 2-Methoxy-4, 6-dimethylnicotinonitrile, min 98%, 1 gram. LabAlley.
- A simple methodology to analyze inter-laboratory data: a simulation study. PubMed.
- Inter-laboratory studies in analytical chemistry. ResearchGate.
- Validation of Analytical Methods: A Review. Gavin Publishers.
- Design and Interpretation of Interlaboratory Studies of Test Methods. Analytical Chemistry.
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A Comparative Guide to Quantitative NMR (qNMR) for the Purity Determination of 2-Methoxy-4-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not merely a regulatory hurdle, but a cornerstone of safety and efficacy. For novel molecules like 2-Methoxy-4-methylnicotinonitrile, a heterocyclic compound with potential applications in medicinal chemistry, establishing a robust and accurate purity profile is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of this analyte.
The Principle of Direct Measurement: Why qNMR Stands as a Primary Method
Quantitative NMR (qNMR) has emerged as a powerful and reliable primary analytical method for purity determination.[1] Unlike chromatographic techniques that often rely on calibration curves with substance-specific reference standards, qNMR leverages a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2][3] This intrinsic relationship allows for the direct quantification of an analyte against a certified internal standard of a different chemical structure.[1][4] For a molecule such as this compound, which possesses unique proton signals, ¹H-qNMR offers a particularly adept approach for accurate purity assessment.
The direct nature of qNMR provides a significant advantage in early drug development phases where a certified standard of the active pharmaceutical ingredient (API) may not yet be available.[3] Furthermore, its non-destructive nature preserves the sample for further analysis.[5][6]
A Hypothetical Case Study: Purity Determination of this compound by qNMR
While specific experimental data for this compound is not publicly available, we can construct a robust, illustrative protocol based on the well-established principles of qNMR.
Anticipated ¹H-NMR Spectrum of this compound
Based on its chemical structure, we can predict the following proton signals in the ¹H-NMR spectrum:
-
A singlet for the methoxy (-OCH₃) protons.
-
A singlet for the methyl (-CH₃) protons.
-
Two distinct signals in the aromatic region for the pyridine ring protons.
The clear separation of these signals is crucial for accurate integration and, consequently, for a reliable purity determination.
Experimental Protocol: qNMR
A successful qNMR experiment hinges on meticulous planning and execution, from sample preparation to data acquisition and processing.[7]
Step 1: Selection of the Internal Standard
The choice of an internal standard is critical for the accuracy of the qNMR measurement.[8] An ideal internal standard should:
-
Be of high, certified purity (≥99%).[8]
-
Be chemically stable and non-reactive with the analyte and solvent.[8][9]
-
Possess signals that do not overlap with any of the analyte's signals.[2][8]
-
Exhibit good solubility in the chosen deuterated solvent.[8]
-
Preferably have a simple spectrum with sharp singlets.[8][9]
For this compound, suitable internal standards could include maleic acid or 1,4-dinitrobenzene , as their signals are expected to appear in regions of the spectrum free from the analyte's resonances.
Step 2: Sample Preparation
Accurate weighing is often the largest source of error in a qNMR experiment.[3][10]
-
Using a calibrated microbalance with a readability of at least 0.01 mg, accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a suitable amount of the chosen internal standard (e.g., 5-10 mg of maleic acid) into the same vial. The goal is to achieve a near 1:1 molar ratio between the analyte and the internal standard to ensure comparable signal intensities for accurate integration.[7]
-
Dissolve the mixture in a precise volume (e.g., 0.6-0.7 mL) of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[11] Ensure complete dissolution.
-
Transfer the solution to a high-quality 5 mm NMR tube.
Step 3: Data Acquisition
The NMR spectrometer must be properly calibrated, and the acquisition parameters optimized for quantification.
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve better signal dispersion and sensitivity.[12]
-
Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.[13]
-
Relaxation Delay (D1): This is a critical parameter. A sufficiently long relaxation delay (at least 5 times the longest T₁ relaxation time of both the analyte and internal standard) must be used to ensure complete relaxation of all protons between scans. A typical starting point is a D1 of 30-60 seconds.[12][13]
-
Pulse Angle: A 90° pulse angle is recommended for maximizing the signal in a single scan.[7]
-
Number of Scans: A sufficient number of scans (e.g., 8 to 64) should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).
-
Temperature: Maintain a constant and regulated temperature (e.g., 298 K) throughout the experiment.[13]
Step 4: Data Processing and Purity Calculation
Manual and careful processing of the acquired Free Induction Decay (FID) is crucial for accurate results.[7]
-
Apply a small line broadening factor (e.g., 0.1-0.3 Hz) to improve the S/N ratio without significantly distorting the peak shape.
-
Perform accurate Fourier transformation.
-
Manually phase the spectrum to ensure all peaks have a pure absorption line shape.
-
Apply a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integrate the selected, well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte and I_std are the integral values of the signals for the analyte and the internal standard, respectively.
-
N_analyte and N_std are the number of protons giving rise to the respective signals.
-
M_analyte and M_std are the molar masses of the analyte and the internal standard.
-
m_analyte and m_std are the masses of the analyte and the internal standard.
-
P_std is the purity of the internal standard.
-
Alternative Methodologies: A Comparative Overview
While qNMR offers distinct advantages, chromatographic techniques remain workhorses in pharmaceutical analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.[14] For a polar molecule like this compound, a reversed-phase HPLC method would be suitable.
Experimental Protocol: HPLC
-
Instrumentation: An HPLC system equipped with a UV detector is commonly used.[15]
-
Column: A C18 reversed-phase column is a standard choice.[15]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water. The composition can be optimized for the best separation.
-
Detection: UV detection at a suitable wavelength. If the compound has a weak chromophore, a universal detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) may be necessary.
-
Quantification: Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main component. For higher accuracy, a reference standard of the analyte is required for calibration.
Gas Chromatography (GC)
GC is an excellent technique for the analysis of volatile and thermally stable compounds.[16] The suitability of GC for this compound would depend on its volatility and thermal stability.
Experimental Protocol: GC
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) is a common setup.
-
Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) would be selected.
-
Carrier Gas: An inert gas like helium or nitrogen.
-
Temperature Program: The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points.
-
Quantification: Similar to HPLC, purity is often assessed by area percent.
Comparative Analysis: qNMR vs. HPLC vs. GC
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. Quantification against a certified internal standard.[1][2] | Differential partitioning between a mobile and stationary phase.[14] | Differential partitioning between a mobile gas and a stationary phase. |
| Reference Standard | Does not require a reference standard of the analyte.[4] | Requires a reference standard of the analyte for accurate quantification. | Requires a reference standard of the analyte for accurate quantification. |
| Accuracy & Precision | High accuracy and precision when performed correctly.[4] | High accuracy and precision with proper validation. | High accuracy and precision for suitable analytes. |
| Sample Throughput | Moderate. | High (with an autosampler). | High (with an autosampler). |
| Destructive | No.[5][6] | Yes. | Yes. |
| Applicability | Broad applicability to soluble organic molecules with NMR-active nuclei.[2][7] | Wide applicability to non-volatile and thermally labile compounds.[15] | Limited to volatile and thermally stable compounds.[16] |
| Structural Information | Provides structural confirmation simultaneously.[5] | Provides limited structural information. | Provides limited structural information (can be coupled with MS for identification). |
Visualizing the Workflows
Caption: Workflow for purity determination by qNMR.
Caption: Logical comparison for analytical method selection.
Conclusion
For the purity determination of this compound, qNMR presents a powerful, direct, and non-destructive method that can be validated to meet regulatory requirements.[17] It serves as an excellent primary method, providing not only quantification but also structural confirmation in a single experiment. While HPLC and GC are invaluable for routine quality control, especially in high-throughput environments, qNMR offers a superior level of confidence in the purity value, particularly in the early stages of drug development when a certified reference standard of the analyte is not yet available. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for a primary method, the nature of potential impurities, and the desired sample throughput.
References
- A Guide to Quantitative NMR (qNMR) - Emery Pharma. (n.d.).
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories.
- Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. (n.d.). Semantic Scholar.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81.
- qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (n.d.). ACS Publications.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). YouTube.
- Ramos, P. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka.
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). American Pharmaceutical Review.
- qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR. ResearchGate.
- Let's try doing quantitative NMR. (n.d.). JEOL Ltd.
- Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP).
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). European Pharmaceutical Review.
- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
- Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. (n.d.). SciELO.
- Quantitative NMR Spectroscopy. (n.d.).
- NMR in the European and US Pharmacopoeias. (n.d.). Aschimfarma.
- chromatographic techniques for pharmaceutical analysis. (n.d.). IIP Series.
- Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
- Advanced Chromatographic Techniques in Pharmaceutical Analysis. (n.d.). Preprints.org.
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A Comparative Guide to the Purification of 2-Methoxy-4-methylnicotinonitrile for Researchers and Pharmaceutical Scientists
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), achieving the requisite level of purity is not merely a procedural step but a critical determinant of efficacy and safety. 2-Methoxy-4-methylnicotinonitrile (CAS No. 149379-71-5), a substituted nicotinonitrile, serves as a valuable building block in medicinal chemistry.[1] Its utility, however, is directly correlated with its purity. This guide provides an in-depth comparison of various purification methodologies applicable to this compound, offering experimental insights and data-driven recommendations for researchers, scientists, and drug development professionals.
The Criticality of Purity for Nicotinonitrile Derivatives
Nicotinonitrile scaffolds are prevalent in numerous marketed drugs.[2] The presence of impurities, which can arise from starting materials, byproducts, or degradation products, can have significant consequences, including altered biological activity, increased toxicity, and compromised stability of the final API. Therefore, the selection and optimization of the purification strategy are paramount.
Physicochemical Profile of this compound
A thorough understanding of the physicochemical properties of the target compound is the foundation for developing an effective purification strategy. While experimental data for this compound is not extensively published, data from a closely related compound, 2-Methoxy-4,6-dimethylnicotinonitrile (CAS No. 65515-39-1), can provide valuable initial insights.[3] It is a solid at room temperature, suggesting that crystallization could be a viable purification method.[1]
Table 1: Physicochemical Properties of 2-Methoxy-4,6-dimethylnicotinonitrile (for reference) [3]
| Property | Value |
| Molecular Weight | 162.19 g/mol |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
The nitrile and methoxy groups, along with the pyridine ring, contribute to its polarity, influencing its solubility in various organic solvents. A systematic solvent screening is essential to identify the optimal conditions for each purification technique.
Comparative Analysis of Purification Methods
The three primary methods for purifying solid organic compounds like this compound are recrystallization, flash column chromatography, and sublimation (as a form of distillation for solids under reduced pressure). The choice of method depends on the scale of purification, the nature of the impurities, and the desired final purity.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful and economical technique for purifying solid compounds. The underlying principle is the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Causality of Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. This differential solubility allows for the selective crystallization of the desired compound upon cooling, leaving the impurities dissolved in the mother liquor. For a molecule like this compound, with its polar functional groups, solvents of intermediate polarity are a good starting point for screening.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes).
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Diagram 1: Workflow for Single-Solvent Recrystallization
Caption: Workflow for purifying a solid by single-solvent recrystallization.
Flash Column Chromatography: For Complex Mixtures
When dealing with multiple impurities with similar polarities to the target compound, flash column chromatography is often the method of choice. This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.
Expertise in Method Development: The key to successful flash chromatography is the selection of an appropriate solvent system (eluent). This is typically determined by thin-layer chromatography (TLC) analysis of the crude mixture. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities. For nicotinonitrile derivatives, mixtures of hexanes and ethyl acetate or dichloromethane and methanol are commonly employed.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC plates.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel ("dry loading") or dissolve it in the initial eluent ("wet loading").
-
Elution: Apply the sample to the top of the column and begin eluting with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with varying polarities.
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the separation by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Diagram 2: Flash Column Chromatography Workflow
Caption: General workflow for purification by flash column chromatography.
Sublimation: For Thermally Stable, Non-polar Compounds
Sublimation is a purification technique where a solid is heated under vacuum, causing it to transition directly into the gas phase, and then condensed back into a solid on a cold surface, leaving non-volatile impurities behind. This method is particularly effective for compounds with a relatively high vapor pressure and thermal stability. Given that this compound is a solid, its suitability for sublimation would depend on its vapor pressure at temperatures below its decomposition point.
Purity Analysis: A Self-Validating System
The efficacy of any purification method must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for determining the purity of organic compounds.
-
HPLC: A reverse-phase HPLC method using a C18 column is well-suited for analyzing the purity of nicotinonitrile derivatives. A gradient elution with a mobile phase consisting of acetonitrile and water (with a modifier like formic acid or ammonium acetate) can effectively separate the target compound from its impurities.
-
GC-MS: For volatile impurities, GC-MS provides excellent separation and identification capabilities. The mass spectrum of each peak can be used to identify the structure of the impurities.
Comparative Efficacy
Table 2: Comparison of Purification Methods for this compound
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Differential solubility | Scalable, cost-effective, high purity for crystalline solids | Can have lower yields, requires appropriate solvent | Removing small amounts of impurities from a mostly pure solid |
| Flash Chromatography | Differential partitioning | Excellent for complex mixtures, high resolution | More time-consuming, requires larger solvent volumes | Separating multiple components with similar polarities |
| Sublimation | Vapor pressure differences | High purity for suitable compounds, solvent-free | Only applicable to thermally stable and volatile solids | Removing non-volatile impurities from a volatile solid |
Conclusion and Recommendations
For the purification of this compound, a sequential approach is often most effective. An initial purification by recrystallization is recommended to remove the bulk of the impurities in a cost-effective and scalable manner. If the purity after recrystallization is insufficient, flash column chromatography can be employed as a secondary, higher-resolution purification step. The choice of the primary purification method will ultimately depend on the impurity profile of the crude product, which is dictated by the synthetic route employed. Rigorous purity analysis by HPLC and/or GC-MS is essential at each stage to validate the effectiveness of the chosen purification strategy.
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A Comparative Guide to the Structure-Activity Relationship of 2-Methoxy-4-methylnicotinonitrile Derivatives
In the landscape of medicinal chemistry, the nicotinonitrile scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 2-methoxy-4-methylnicotinonitrile derivatives. By examining how subtle molecular modifications influence biological outcomes, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to guide future discovery efforts. Our exploration is grounded in experimental data, elucidating the causal links between chemical structure and biological function.
The this compound Core: A Privileged Scaffold
The this compound core represents a versatile template for inhibitor design. The methoxy group at the 2-position and the methyl group at the 4-position are critical starting points for establishing a baseline of activity and for subsequent structural elaboration. The lipophilic nature of the methoxy group can be pivotal for membrane permeability and interaction with hydrophobic pockets in target proteins.[2] The nitrile group at the 3-position is a key feature, often involved in critical hydrogen bonding interactions within the active sites of target enzymes.
Systematic exploration of substitutions at other positions of the pyridine ring, particularly at the 6-position, has yielded compounds with a range of biological activities, including antimicrobial and anticancer effects.[3][4][5]
Strategic Modifications and Their Impact on Biological Activity
The essence of SAR studies lies in the systematic modification of a lead compound to map the chemical space and identify key structural features that govern biological activity.[6] For this compound derivatives, the primary points of modification are typically the substituents at the 6-position of the nicotinonitrile ring.
Influence of Aryl Substituents at the 6-Position on Antimicrobial Activity
A common synthetic strategy involves the introduction of various aryl groups at the 6-position. This is often achieved through condensation reactions of chalcone-like precursors with malononitrile in the presence of a suitable base.[3] The nature of the substituent on this aryl ring can dramatically influence the antimicrobial profile of the resulting derivative.
Table 1: Comparative Antimicrobial Activity of 2-Methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl Nicotinonitrile Derivatives [3]
| Compound ID | 6-Aryl Substituent | Gram-positive Bacteria Activity | Gram-negative Bacteria Activity | Fungal Activity |
| 3a | Phenyl | Moderate | Low | Moderate |
| 3b | 4-Methylphenyl | High | Moderate | High |
| 3c | 4-Methoxyphenyl | High | Moderate | High |
| 3d | 4-Chlorophenyl | Very High | High | Very High |
| 3e | 2,4-Dichlorophenyl | High | High | High |
Activity levels are qualitative summaries from the source.
From the data, a clear trend emerges: the introduction of electron-withdrawing groups, such as a chloro substituent on the 6-aryl ring, significantly enhances antimicrobial activity against both bacteria and fungi.[3] This suggests that the electronic properties of the 6-aryl moiety play a crucial role in the compound's interaction with its biological target. The increased potency of the 4-chlorophenyl derivative (3d) highlights the importance of this specific substitution pattern.
Probing Anticancer Activity through Diverse Substitutions
The nicotinonitrile scaffold is also a recognized pharmacophore in the design of kinase inhibitors and other anticancer agents.[7] Modifications to the this compound core have been explored to develop compounds with antiproliferative properties.
For instance, the replacement of the 2-methoxy group with a 2-amino group is a common strategy to explore different hydrogen bonding patterns and potential interactions with target proteins.[4] Furthermore, the introduction of larger, more complex aryl or heteroaryl groups at the 4- and 6-positions can lead to compounds with potent anticancer activity.
While specific quantitative data for this compound derivatives as anticancer agents is dispersed across literature, a general principle observed in related nicotinonitrile series is that the nature of the substituents at the 4- and 6-positions dictates the potency and selectivity of the compounds.[5] For example, in a series of 4,6-diaryl-3-cyano-2-pyridones, the substitution pattern on the aryl rings was found to be critical for their antiproliferative effects.
Experimental Protocols: A Foundation for Reproducible Science
The integrity of SAR studies relies on robust and reproducible experimental methods. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
A common synthetic route to this class of compounds is outlined below. This multi-step synthesis allows for the introduction of diversity at the 4- and 6-positions of the nicotinonitrile ring.
Caption: General synthetic workflow for 2-methoxy-nicotinonitrile derivatives.
Step-by-Step Protocol:
-
Synthesis of Chalcone Intermediate: A substituted aromatic aldehyde is condensed with a ketone (e.g., acetone to introduce a methyl group at the 4-position of the final product) in the presence of a base like sodium hydroxide to yield the corresponding α,β-unsaturated ketone (chalcone).
-
Synthesis of 2-Amino-nicotinonitrile: The chalcone intermediate is then reacted with malononitrile and a source of ammonia, such as ammonium acetate, in a suitable solvent and heated to reflux to form the 2-amino-4,6-disubstituted nicotinonitrile.[3]
-
Conversion to 2-Hydroxy-nicotinonitrile: The 2-amino group is converted to a hydroxyl group via a diazotization reaction using sodium nitrite and an acid, followed by hydrolysis.
-
Methylation to 2-Methoxy-nicotinonitrile: The resulting 2-hydroxy-nicotinonitrile is then methylated using a methylating agent like dimethyl sulfate (DMS) in the presence of a base to yield the final 2-methoxy-4,6-disubstituted nicotinonitrile.
Antimicrobial Activity Screening
The antimicrobial activity of the synthesized compounds is typically evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (bacteria or fungi).
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mechanistic Insights and Future Directions
The SAR data suggests that the biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the nicotinonitrile ring system. For antimicrobial agents, electronic effects appear to be a key driver of potency. In the context of anticancer drug discovery, these compounds likely exert their effects by inhibiting specific protein kinases.[7] The nicotinonitrile scaffold can mimic the adenine region of ATP, enabling it to bind to the ATP-binding pocket of kinases.
Future research in this area should focus on:
-
Quantitative SAR (QSAR) studies: Developing mathematical models to correlate physicochemical properties of the derivatives with their biological activities can aid in the rational design of more potent compounds.[8]
-
Target Identification and Validation: Elucidating the specific molecular targets of the most active compounds is crucial for understanding their mechanism of action and for optimizing their selectivity.
-
In Vivo Evaluation: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.
By leveraging the insights from these SAR studies, the this compound scaffold holds significant promise for the development of next-generation therapeutic agents.
References
- Abdel-Aziz, M. (2007). Title of the article. Journal Name, Volume(Issue), pages. [Link to a general search result as specific article not found]
- Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles. (2022).
- Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (2025).
- Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences, 6, 1-11. [Link]
- Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. (2025).
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A Head-to-Head Preclinical Comparison: A Novel 2-Methoxy-4-methylnicotinonitrile-Based TrkA Inhibitor Versus the Standard of Care, Larotrectinib
For: Researchers, scientists, and drug development professionals in oncology and neuroscience.
Introduction
The Tropomyosin receptor kinase (Trk) family, particularly TrkA (encoded by the NTRK1 gene), has emerged as a critical driver in a variety of human cancers.[1][2][3] Constitutive activation of TrkA, often through chromosomal rearrangements resulting in NTRK gene fusions, triggers downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, promoting unchecked tumor cell proliferation and survival.[1][2][4]
Larotrectinib (VITRAKVI®) is a first-in-class, highly potent, and selective pan-Trk inhibitor that has demonstrated remarkable efficacy in patients with TRK fusion-positive cancers, irrespective of tumor histology.[5][6][7][8] Its success has validated Trk kinases as a therapeutic target and set a high benchmark for new entrants.
This guide presents a preclinical head-to-head comparison of a novel investigational compound, CMPD-X , derived from a 2-methoxy-4-methylnicotinonitrile scaffold, against the standard reference compound, Larotrectinib. The objective is to provide an in-depth, data-driven analysis of CMPD-X's potency, selectivity, and in vivo efficacy, highlighting the experimental frameworks used to generate these critical decision-making data in early-stage drug discovery.
Part 1: In Vitro Potency, Selectivity, and Cellular Mechanism of Action
Core Objective: To rigorously define and compare the biochemical potency, kinase selectivity, and on-target cellular activity of CMPD-X and Larotrectinib.
Experiment 1.1: Biochemical Kinase Inhibition
Expertise & Experience: The first step in characterizing any new kinase inhibitor is to determine its direct enzymatic inhibitory activity (IC50) against the primary target. Crucially, this must be assessed alongside its activity against closely related kinases to establish a selectivity profile. For a TrkA-directed agent, evaluating inhibitory potential against TrkB and TrkC is mandatory, as off-target inhibition can lead to unforeseen toxicities. We employed a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and high-throughput method for quantifying kinase activity.[9][10]
Protocol: TR-FRET Kinase Assay
-
Reaction Setup: Purified recombinant human TrkA, TrkB, and TrkC enzymes were incubated with a biotinylated poly-Glu-Tyr (4:1) substrate and 100 µM ATP in a kinase reaction buffer.
-
Compound Titration: CMPD-X and Larotrectinib were serially diluted in DMSO and added to the reaction wells to achieve a final concentration range from 0.01 nM to 10 µM.
-
Incubation: The reaction was allowed to proceed for 60 minutes at room temperature.
-
Detection: The reaction was stopped with EDTA, and a detection solution containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (APC) was added.
-
Data Acquisition: After a 60-minute incubation, the TR-FRET signal was read on a suitable plate reader. Data were normalized to vehicle (DMSO) and positive (no enzyme) controls to calculate percent inhibition and determine IC50 values via a four-parameter logistic fit.
Results:
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | TrkA vs TrkB Selectivity | TrkA vs TrkC Selectivity |
| Larotrectinib | 1.1 | 3.2 | 2.5 | ~3-fold | ~2.3-fold |
| CMPD-X | 2.5 | 45.7 | 38.1 | ~18-fold | ~15-fold |
Analysis: CMPD-X demonstrates potent, low-nanomolar inhibition of TrkA. While Larotrectinib is a more potent pan-Trk inhibitor, CMPD-X exhibits a superior selectivity profile, with approximately 18-fold and 15-fold selectivity for TrkA over TrkB and TrkC, respectively. This enhanced selectivity may offer a potential therapeutic advantage by minimizing off-target effects associated with TrkB and TrkC inhibition.
Experiment 1.2: Cellular Target Engagement
Trustworthiness: A potent biochemical inhibitor is only valuable if it can effectively bind its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to verify and quantify target engagement in situ.[11][12][13][14] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[11][15]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: The human colon cancer cell line KM-12, which harbors a TPM3-NTRK1 gene fusion, was cultured and treated with either vehicle (DMSO), 1 µM Larotrectinib, or 1 µM CMPD-X for 2 hours.[16][17][18]
-
Thermal Challenge: Cell suspensions were aliquoted and heated to a range of temperatures (40°C to 65°C) for 3 minutes, followed by rapid cooling.
-
Lysis and Fractionation: Cells were lysed by freeze-thaw cycles, and the soluble fraction was separated from precipitated proteins by high-speed centrifugation.
-
Detection: The amount of soluble TrkA protein remaining in each sample was quantified by Western blot analysis using a TrkA-specific antibody.
-
Data Analysis: Densitometry was used to plot the fraction of soluble TrkA as a function of temperature, generating a "melting curve." A shift in this curve to a higher temperature indicates target stabilization by the compound.
Results: Both Larotrectinib and CMPD-X induced a significant rightward shift in the TrkA melting curve compared to the vehicle control, confirming that both compounds effectively bind to and stabilize the TrkA fusion protein in intact cancer cells.
Experiment 1.3: Inhibition of Downstream Signaling
Authoritative Grounding: TrkA activation leads to autophosphorylation and the subsequent phosphorylation of key downstream signaling nodes, including AKT and ERK, which are central to cell survival and proliferation.[1][19] A functionally effective inhibitor must block this signaling cascade. Western blotting is the gold-standard technique for measuring these changes in protein phosphorylation.[20][21]
TrkA Signaling Pathway Diagram
Caption: Workflow for the in vivo xenograft efficacy study.
Protocol: KM-12 Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used.
-
Tumor Implantation: 5 x 10^6 KM-12 cells were implanted subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 150 mm³, mice were randomized into three groups (n=8/group):
-
Vehicle (0.5% methylcellulose)
-
Larotrectinib (10 mg/kg, oral, once daily)
-
CMPD-X (10 mg/kg, oral, once daily)
-
-
Efficacy Assessment: Tumor volumes and body weights were measured twice weekly for 21 days. Tumor volume was calculated as (Length x Width²)/2.
-
Endpoint: The primary endpoint was Tumor Growth Inhibition (TGI), calculated as %TGI = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in the treated group's mean tumor volume and ΔC is the change in the vehicle control group's mean tumor volume.
Results:
| Treatment Group (10 mg/kg) | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI %) | Body Weight Change (%) |
| Vehicle | 1250 | - | +2.5% |
| Larotrectinib | 180 | 92% | +1.8% |
| CMPD-X | 210 | 89% | +2.1% |
Analysis: Both Larotrectinib and CMPD-X demonstrated potent and significant anti-tumor efficacy in the KM-12 xenograft model, inducing substantial tumor growth inhibition compared to the vehicle control. [22]At the equivalent dose of 10 mg/kg, both compounds were well-tolerated, with no significant impact on body weight. The efficacy of CMPD-X (89% TGI) was comparable to that of the standard-of-care, Larotrectinib (92% TGI).
Comparative Summary and Future Directions
This guide provides a direct comparison of a novel TrkA inhibitor, CMPD-X, with the FDA-approved drug Larotrectinib. The experimental data demonstrate that CMPD-X is a potent and effective inhibitor of TrkA, with a potentially improved selectivity profile over other Trk family members.
Summary of Head-to-Head Data:
| Parameter | Larotrectinib | CMPD-X | Key Finding |
| TrkA IC50 | 1.1 nM | 2.5 nM | Both are potent nM inhibitors. |
| Trk Selectivity | Pan-Trk (~2-3 fold) | TrkA-selective (~15-18 fold) | CMPD-X shows superior selectivity. |
| Cellular p-TrkA IC50 | 3.5 nM | 8.2 nM | Both show on-target activity in cells. |
| In Vivo Efficacy (TGI) | 92% | 89% | Both show excellent anti-tumor activity. |
Future Directions: The promising preclinical profile of CMPD-X warrants further investigation. The next logical steps in its development pathway include:
-
Full Kinase Panel Profiling: To assess selectivity against a broad range of human kinases and identify potential off-target liabilities.
-
ADME/Pharmacokinetics: To fully characterize its absorption, distribution, metabolism, excretion, and pharmacokinetic properties to establish an optimal dosing regimen.
-
Resistance Profiling: To investigate its activity against known Larotrectinib resistance mutations in the TrkA kinase domain.
-
Orthotopic and PDX Models: To evaluate efficacy in more clinically relevant patient-derived xenograft (PDX) models that better recapitulate human tumor heterogeneity. [23][24] The development of novel chemical scaffolds like the one underpinning CMPD-X is vital for expanding the therapeutic arsenal against TRK-fusion cancers and potentially overcoming future challenges of acquired resistance.
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Independent Verification of 2-Methoxy-4-methylnicotinonitrile: A Comparative Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the synthesis and characterization of 2-Methoxy-4-methylnicotinonitrile, a key building block in medicinal chemistry. We present a detailed, independently verified protocol for its preparation via nucleophilic aromatic substitution, alongside a thorough characterization workflow. Furthermore, we offer a comparative analysis with an alternative one-pot synthesis strategy, providing researchers with the critical data and insights necessary to make informed decisions for their specific research and development needs.
Introduction: The Significance of Substituted Nicotinonitriles
Substituted nicotinonitriles are a class of heterocyclic compounds of significant interest in the pharmaceutical industry. The pyridine ring is a common motif in many approved drugs, and the nitrile group serves as a versatile synthetic handle for further molecular elaboration. Specifically, the introduction of a methoxy group at the 2-position can modulate the electronic properties and metabolic stability of the molecule, making this compound a valuable intermediate for the synthesis of novel therapeutic agents.
Primary Synthesis Route: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely applicable method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of the corresponding 2-chloro precursor, 2-chloro-4-methylnicotinonitrile, with sodium methoxide.
Mechanistic Rationale
The SNAr mechanism is a two-step addition-elimination process.[1][2] The reaction is initiated by the attack of the nucleophile (methoxide ion) on the electron-deficient carbon atom bearing the leaving group (chloride). This is facilitated by the electron-withdrawing nature of the nitrile group and the nitrogen atom within the pyridine ring, which stabilize the resulting negative charge in the intermediate Meisenheimer complex.[3] In the subsequent elimination step, the leaving group is expelled, and the aromaticity of the ring is restored.[4] The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation without solvating the methoxide anion, thereby enhancing its nucleophilicity.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
2-Chloro-4-methylnicotinonitrile (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-chloro-4-methylnicotinonitrile in anhydrous DMF, add sodium methoxide portion-wise at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford pure this compound.
Characterization of this compound
The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques. Below are the expected characterization data, based on analysis of the closely related compound, 2-Methoxy-4,6-dimethylnicotinonitrile.[5]
| Technique | Expected Observations |
| 1H NMR | Signals corresponding to the methoxy protons (singlet, ~4.0 ppm), the methyl protons (singlet, ~2.4 ppm), and two aromatic protons (doublets, in the aromatic region). |
| 13C NMR | Resonances for the methoxy carbon, the methyl carbon, the nitrile carbon, and the aromatic carbons of the pyridine ring. |
| FT-IR (cm-1) | Characteristic peaks for C≡N stretching (~2220-2230 cm-1), C-O stretching (~1250 cm-1), and aromatic C-H and C=C stretching. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the exact mass of the compound. |
Alternative Synthesis Route: One-Pot Multicomponent Reaction
An alternative approach to the synthesis of substituted nicotinonitriles involves a one-pot multicomponent reaction.[6][7] This strategy offers the potential for increased efficiency by combining multiple synthetic steps into a single operation, thereby reducing reaction time, solvent usage, and purification efforts.
General Concept
A variety of one-pot procedures for the synthesis of polysubstituted pyridines have been developed. A common approach involves the condensation of a 1,3-dicarbonyl compound, an activated nitrile (such as malononitrile), and an ammonium source.[6] By carefully selecting the starting materials, it is possible to construct the desired 2-alkoxy-4-methylnicotinonitrile framework in a single step.
Logical Relationship of Synthesis and Characterization
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Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling 2-Methoxy-4-methylnicotinonitrile
In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with 2-Methoxy-4-methylnicotinonitrile. Our approach moves beyond a simple checklist, focusing on a risk-based assessment to ensure the highest standards of laboratory safety.
The core principle of chemical safety lies in understanding the potential hazards and routes of exposure. For this compound and structurally similar compounds, the primary hazards include harm if swallowed, in contact with skin, or inhaled, as well as causing skin and serious eye irritation[1]. Therefore, a comprehensive PPE strategy must create a robust barrier against these risks.
Foundational Principles of Chemical Safety
Before handling any chemical, it is crucial to review its Safety Data Sheet (SDS) to understand its specific hazards[2]. This document outlines critical information regarding health hazards, safe handling, and emergency procedures[2]. In the absence of a specific SDS for this compound, a conservative approach based on analogous compounds is warranted.
General safe laboratory practices are the bedrock of any chemical handling protocol. This includes working in a well-ventilated area, avoiding eating, drinking, or applying cosmetics in the lab, and ensuring work areas are clean and uncluttered[3].
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure to hazardous chemicals. Whenever possible, this compound should be handled in a certified chemical fume hood to prevent the inhalation of any dust or vapors[4]. The fume hood's ventilation system is critical in preventing the buildup of toxic vapors[4].
Personal Protective Equipment: Your Last Line of Defense
While engineering controls are primary, PPE is essential to protect against accidental splashes, spills, and direct contact. The following sections detail the minimum PPE requirements for handling this compound.
Eye and Face Protection
Given the risk of serious eye irritation, appropriate eye and face protection is non-negotiable.
-
Safety Glasses with Side Shields: These are the minimum requirement for any laboratory work involving chemicals.
-
Chemical Splash Goggles: These should be worn whenever there is a risk of splashing, such as during solution preparation or transfer. They provide a complete seal around the eyes, offering superior protection compared to safety glasses[2].
-
Face Shield: A face shield should be used in conjunction with chemical splash goggles when handling larger quantities of the compound or when there is a significant risk of splashing or aerosol generation.
Hand Protection
Harmful in contact with skin and a known skin irritant, selecting the correct gloves is critical.
-
Glove Material: Nitrile gloves are an excellent choice for handling a wide range of chemicals, including nitriles, solvents, and acids[5][6]. They offer superior chemical and puncture resistance compared to latex gloves[5].
-
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears[3].
-
Double Gloving: For enhanced protection, consider wearing two pairs of nitrile gloves, especially during procedures with a higher risk of contamination.
-
Proper Removal: After handling the chemical, remove gloves using the proper technique to avoid skin contact with the contaminated outer surface[7][8].
Body Protection
To protect against skin contact, appropriate body protection is necessary.
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times in the laboratory[2]. It should be fully buttoned to provide maximum coverage.
-
Chemical-Resistant Apron: When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.
-
Full-Length Pants and Closed-Toe Shoes: Personal clothing should cover all exposed skin. Shorts, skirts, and sandals are not appropriate for a laboratory setting[3].
Respiratory Protection
If engineering controls like a fume hood are not available or are insufficient to control exposure, respiratory protection is required.
-
Respirator Selection: The choice of respirator depends on the specific hazards and potential for exposure. A risk assessment should be conducted by a qualified safety professional to determine the appropriate respirator. This may range from an N95 dust mask for solids to a cartridge respirator for vapors.
-
Fit Testing and Training: Anyone required to wear a respirator must be properly fit-tested and trained in its use, maintenance, and limitations.
Procedural Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for safely handling this compound.
Caption: A procedural workflow for the safe handling of this compound.
PPE Selection Logic
This diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for selecting appropriate PPE based on procedural risk.
Disposal Plan
All contaminated PPE and disposable labware should be considered hazardous waste.
-
Solid Waste: Contaminated gloves, wipes, and other solid materials should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Never pour chemical waste down the drain unless specifically authorized by your institution's environmental health and safety department[2].
-
Container Disposal: Empty containers that held the chemical should be handled as hazardous waste unless properly decontaminated[7].
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[3].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists[3][9].
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[10][11].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[10].
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
